molecular formula C61H66N6O17S3 B11930966 Sulfo-SPDB-DGN462

Sulfo-SPDB-DGN462

Numéro de catalogue: B11930966
Poids moléculaire: 1251.4 g/mol
Clé InChI: UGLCRICGIMZUHW-XWJZSQHTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Sulfo-SPDB-DGN462 is a useful research compound. Its molecular formula is C61H66N6O17S3 and its molecular weight is 1251.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C61H66N6O17S3

Poids moléculaire

1251.4 g/mol

Nom IUPAC

4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid

InChI

InChI=1S/C61H66N6O17S3/c1-61(2,86-85-23-16-54(87(74,75)76)59(72)84-67-55(68)14-15-56(67)69)60(73)64(17-18-80-21-22-81-20-19-77-3)41-25-37(35-82-52-31-46-44(29-50(52)78-4)57(70)65-42(33-62-46)27-39-10-6-8-12-48(39)65)24-38(26-41)36-83-53-32-47-45(30-51(53)79-5)58(71)66-43(34-63-47)28-40-11-7-9-13-49(40)66/h6-13,24-26,29-33,42-43,54,63H,14-23,27-28,34-36H2,1-5H3,(H,74,75,76)/t42-,43-,54?/m0/s1

Clé InChI

UGLCRICGIMZUHW-XWJZSQHTSA-N

SMILES isomérique

CC(C)(C(=O)N(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=C[C@@H]4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)SSCCC(C(=O)ON1C(=O)CCC1=O)S(=O)(=O)O

SMILES canonique

CC(C)(C(=O)N(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=CC4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)SSCCC(C(=O)ON1C(=O)CCC1=O)S(=O)(=O)O

Origine du produit

United States

Foundational & Exploratory

What is the mechanism of action of DGN462?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Mechanism of Action of DF1001 (DGN462)

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of DF1001, an investigational first-in-class trispecific natural killer (NK) cell engager therapy (TriNKET®). Developed by Dragonfly Therapeutics, DF1001 is designed to activate the innate and adaptive immune systems to target and eliminate tumor cells expressing the human epidermal growth factor receptor 2 (HER2).[1][2][3] While the designation DGN462 has also been associated with a DNA-alkylating agent used in an antibody-drug conjugate context, this document will focus on the novel immunotherapy platform of DF1001, which is at the forefront of clinical development.[4]

DF1001 is engineered to bridge NK cells and HER2-expressing tumor cells, leading to a potent and targeted anti-tumor response.[3] This document will detail the molecular structure, mechanism of action, signaling pathways, and preclinical and clinical data supporting the development of DF1001.

Molecular Structure and Design of DF1001

DF1001 is a trispecific antibody-based molecule developed using Dragonfly's TriNKET platform.[5][6] The molecule is designed to simultaneously engage three receptors:

  • HER2: A clinically validated tumor-associated antigen overexpressed in a variety of solid tumors, including breast, gastric, and lung cancers. DF1001 binds to HER2 on the surface of cancer cells with high affinity.[7]

  • CD16a (FcγRIIIA): A potent activating receptor expressed on the surface of NK cells. Engagement of CD16a is a primary mechanism for inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[7]

  • NKG2D: A key activating receptor on NK cells and CD8+ T cells that recognizes stress-induced ligands on tumor cells.[7][8]

The co-engagement of CD16a and NKG2D on NK cells is a key feature of the TriNKET platform, designed to elicit a synergistic and robust activation of the immune effector cells.[5]

Mechanism of Action

The mechanism of action of DF1001 is a multi-step process that culminates in the destruction of HER2-expressing tumor cells and the modulation of the tumor microenvironment.

  • Tumor Cell Targeting and Immune Synapse Formation: DF1001 binds with high affinity to HER2 on the surface of tumor cells. Simultaneously, it engages CD16a and NKG2D on NK cells, creating a trimolecular bridge that forms a stable immunological synapse between the NK cell and the tumor cell.[3]

  • Co-stimulation and Activation of NK Cells: The co-ligation of CD16a and NKG2D on NK cells triggers a potent and synergistic activation signal.[8][9][10] This dual signaling is more effective than the engagement of either receptor alone, leading to enhanced NK cell degranulation and cytotoxic activity.[9][10]

  • Direct and Indirect Tumor Cell Lysis:

    • Direct Cytotoxicity: Activated NK cells release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the targeted tumor cells.[11]

    • Indirect Cytotoxicity: DF1001 also activates other immune cells, including CD8+ T cells and γδ T cells, contributing to a broader anti-tumor immune response.[5][6]

  • Cytokine and Chemokine Secretion: Upon activation, NK cells secrete pro-inflammatory cytokines and chemokines, such as IFN-γ, TNF-α, CCL5 (RANTES), and CXCL10.[7] This reshapes the tumor microenvironment from an immunosuppressive to an immunostimulatory state, attracting other immune cells, including T cells, to the tumor site.[1][2][7] This process is often referred to as turning "cold" tumors "hot".[1][2]

  • HER2 Signal Inhibition: In addition to its immune-engaging functions, DF1001 has been shown to inhibit HER2 signaling, leading to reduced AKT phosphorylation and arrested growth of HER2-high cells.[7]

Signaling Pathways

The synergistic activation of NK cells by DF1001 is mediated by the convergence of the CD16a and NKG2D signaling pathways.

  • CD16a Signaling: CD16a is associated with the ITAM-containing signaling adaptors CD3ζ and FcεRIγ. Upon engagement, the ITAMs are phosphorylated, leading to the recruitment and activation of Syk and ZAP70 kinases. This initiates a downstream cascade involving PLCγ and the PI3K-Akt pathway, resulting in calcium mobilization and degranulation.[12]

  • NKG2D Signaling: NKG2D associates with the adaptor protein DAP10, which contains a YINM motif. Upon ligand binding, this motif is phosphorylated and recruits PI3K and Grb2-Vav1 complexes, further amplifying the activation signals.[8]

The co-activation of these pathways leads to a more sustained and robust calcium flux and stronger activation of downstream effectors compared to the stimulation of a single receptor.[9][10]

Data Presentation

Preclinical Data Summary
ParameterFindingReference
Binding Affinity High affinity for HER2, low affinity for NKG2D, and native IgG1-like binding to CD16a.[7]
Cell Lysis Elicited robust CD8+ T cell and NK cell-mediated lysis of HER2-expressing cell lines (both HER2-high and HER2-low).[7]
Cytokine Release Elevated secretion of IFN-γ, TNF-α, CCL5 (RANTES), and CXCL10 in immune:tumor co-culture assays.[7]
HER2 Signal Inhibition Reduced AKT phosphorylation and arrested growth of HER2-high cells.[7]
In Vivo Safety (NHP) Well-tolerated in a repeat-dose 28-day GLP study in cynomolgus monkeys, with a NOAEL of 120 mg/kg. No evidence of cytokine release syndrome (CRS).[7]
Clinical Data Summary (Phase 1/2 Study - NCT04143711)
ParameterFindingReference
Patient Population 106 patients with advanced solid tumors treated with DF1001 monotherapy as of April 14, 2023.[5][6]
Safety and Tolerability Safe and well-tolerated at biweekly doses up to 15 mg/kg. No dose-limiting toxicities (DLTs) or maximum tolerated dose (MTD) reached. Most common treatment-related adverse events (TRAEs) were Grade 1-2.[1][13]
Pharmacodynamic Activity Demonstrated in 67% (28/42) of paired biopsies, with increased infiltration of CD8+ T-cells and/or NK cells in the tumor.[5][6]
Clinical Efficacy (Monotherapy) RECIST responses observed in heavily pretreated patients with metastatic breast cancer, colorectal cancer, non-small cell lung cancer, and gastroesophageal cancer, in both HER2-high and HER2-low expressing tumors.[6]
Clinical Benefit Rate (CBR) 39.7% (5 partial responses and 22 stable disease) as of December 8, 2022.[1][4]

Experimental Protocols

Detailed experimental protocols for DF1001 are proprietary to Dragonfly Therapeutics. However, this section provides an overview of standard methodologies that would be employed to evaluate the mechanism of action of a molecule like DF1001.

In Vitro Cytotoxicity Assay (Representative Protocol)

This assay measures the ability of DF1001 to induce NK cell-mediated lysis of HER2-expressing tumor cells.

  • Cell Preparation:

    • Target cells (HER2-expressing tumor cell line) are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).

    • Effector cells (primary human NK cells or an NK cell line) are isolated and prepared.

  • Co-culture:

    • Target and effector cells are co-cultured at various effector-to-target (E:T) ratios in the presence of serial dilutions of DF1001 or a control antibody.

  • Incubation: The co-culture is incubated for a defined period (e.g., 4 hours) at 37°C.

  • Measurement of Lysis:

    • For fluorescent dye-based assays, the release of the dye from lysed target cells into the supernatant is measured using a fluorometer.

    • For radioactive assays, the release of the isotope is measured using a gamma counter.

    • Alternatively, flow cytometry can be used to quantify the percentage of dead target cells.[14][15][16]

  • Data Analysis: The percentage of specific lysis is calculated and plotted against the antibody concentration to determine the EC50.

Cytokine Release Assay (Representative Protocol)

This assay quantifies the secretion of cytokines by immune cells upon engagement by DF1001.

  • Co-culture: Similar to the cytotoxicity assay, effector and target cells are co-cultured with DF1001.

  • Supernatant Collection: After a specified incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of various cytokines (e.g., IFN-γ, TNF-α) in the supernatant is measured using techniques such as ELISA, multiplex bead-based assays (e.g., Luminex), or HTRF.[17]

  • Data Analysis: Cytokine concentrations are plotted against the DF1001 concentration.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

DGN462_Mechanism_of_Action cluster_tumor HER2+ Tumor Cell cluster_nk NK Cell cluster_activation NK Cell Activation & Effector Function Tumor HER2 NK_Cell CD16 CD16a Activation Synergistic Activation CD16->Activation NKG2D NKG2D NKG2D->Activation DF1001 DF1001 (TriNKET) DF1001->Tumor Binds HER2 DF1001->CD16 Engages CD16a DF1001->NKG2D Engages NKG2D Granules Granule Release (Perforin, Granzymes) Activation->Granules Cytokines Cytokine/Chemokine Secretion (IFN-γ, TNF-α) Activation->Cytokines Lysis Tumor Cell Lysis (Apoptosis) Granules->Lysis TME_Mod Tumor Microenvironment Modulation Cytokines->TME_Mod TME_Mod->Lysis Recruits other immune cells

Caption: Mechanism of action of DF1001.

NK_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD16 CD16a ITAM ITAM Phosphorylation (Syk/ZAP70) CD16->ITAM NKG2D NKG2D DAP10 DAP10 Phosphorylation NKG2D->DAP10 PI3K_1 PI3K ITAM->PI3K_1 PLCg PLCγ ITAM->PLCg PI3K_2 PI3K DAP10->PI3K_2 Vav1 Vav1 DAP10->Vav1 Ca_Flux Ca²⁺ Mobilization PI3K_1->Ca_Flux PI3K_2->Ca_Flux Vav1->Ca_Flux PLCg->Ca_Flux Degranulation Degranulation Ca_Flux->Degranulation

Caption: Simplified NK cell co-activation signaling.

Experimental_Workflow cluster_assays Assays start Start prep_cells Prepare Effector (NK) and Target (HER2+) Cells start->prep_cells co_culture Co-culture Cells with Serial Dilutions of DF1001 prep_cells->co_culture incubate Incubate (e.g., 4h for cytotoxicity, 24-72h for cytokines) co_culture->incubate cytotoxicity Measure Cell Lysis (e.g., Calcein Release, Flow Cytometry) incubate->cytotoxicity cytokine Measure Cytokine Levels (e.g., ELISA, Luminex) incubate->cytokine analyze Analyze Data (EC50, Cytokine Concentration) cytotoxicity->analyze cytokine->analyze end End analyze->end

Caption: Representative experimental workflow.

Conclusion

DF1001 represents a novel and promising approach to cancer immunotherapy. Its trispecific design, which leverages the co-activation of CD16a and NKG2D on NK cells while targeting HER2-expressing tumors, results in a potent and multi-faceted anti-tumor response. Preclinical and early clinical data demonstrate a favorable safety profile and encouraging signs of efficacy in heavily pretreated patients with a range of solid tumors, including those with low HER2 expression. The mechanism of action, involving direct and indirect immune-mediated killing and modulation of the tumor microenvironment, positions DF1001 as a potential therapeutic option for patients who are not responsive to current therapies. Further clinical investigation is ongoing to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.

References

The Sulfo-SPDB Linker: A Technical Guide to Stability and Cleavage in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Sulfo-SPDB [N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate] linker, a critical component in the development of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs). We will explore its core characteristics, stability under physiological and experimental conditions, and the specific mechanisms governing its cleavage to release therapeutic payloads. This document consolidates quantitative data, detailed experimental protocols, and visual workflows to serve as a practical resource for scientists in the field.

Introduction to the Sulfo-SPDB Linker

The Sulfo-SPDB linker is a chemically cleavable, disulfide-containing crosslinker used to connect a biological macromolecule, such as a monoclonal antibody, to a payload, typically a cytotoxic drug.[1] Its design is predicated on a crucial balance: maintaining a stable covalent bond between the antibody and drug during systemic circulation to prevent premature payload release, while enabling rapid and efficient cleavage once the ADC has reached its target site.[][]

The structure of Sulfo-SPDB features two key reactive groups:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.

  • A pyridyldithio group , which forms a disulfide bond with a thiol-containing payload.

A defining feature is the integrated sulfonate group, which imparts increased hydrophilicity to the linker. This property can improve the solubility and reduce the aggregation potential of the resulting ADC, which are common challenges, especially with hydrophobic payloads.[4][5] The primary application of Sulfo-SPDB is in ADCs where the payload release mechanism is triggered by the reductive environment within the target cell.[]

Stability of the Sulfo-SPDB Linker

The efficacy and safety of an ADC are critically dependent on the stability of its linker in the bloodstream. Premature release of a potent cytotoxic agent can lead to systemic toxicity and a diminished therapeutic window.[6] The disulfide bond within the Sulfo-SPDB linker is designed to be relatively stable in the oxidative environment of the plasma but susceptible to cleavage in the highly reductive intracellular environment.[]

In Vivo and Plasma Stability

Quantitative assessment of linker stability is typically performed by measuring the integrity of the ADC in plasma over time. A key example of an ADC utilizing the Sulfo-SPDB linker is Mirvetuximab Soravtansine (IMGN853), an FDA-approved therapeutic.[7][8] Pharmacokinetic studies of IMGN853 provide valuable, clinically relevant data on the in vivo stability of the Sulfo-SPDB linker.

In preclinical studies with cynomolgus monkeys, IMGN853 demonstrated a terminal half-life of approximately 4 days.[9] Critically, the plasma levels of the released free payload (DM4) were very low, constituting less than 5% of the total administered conjugated drug, confirming high stability in circulation.[9] Human pharmacokinetic data further supports this stability, showing predictable clearance and exposure with repeated dosing.[10][11]

ParameterSpeciesValueADC ModelReference
Terminal Half-Life Cynomolgus Monkey~4 daysMirvetuximab Soravtansine (IMGN853)[9]
Clearance (CL) Human0.0153 L/hMirvetuximab Soravtansine (IMGN853)[10]
Volume of Central Compartment (Vc) Human2.63 LMirvetuximab Soravtansine (IMGN853)[10]
Free Payload in Plasma Cynomolgus Monkey< 5% of total administered drugMirvetuximab Soravtansine (IMGN853)[9]

Cleavage of the Sulfo-SPDB Linker

The therapeutic action of an ADC with a cleavable linker depends on the efficient release of its payload inside the target cell. The Sulfo-SPDB linker leverages the significant redox potential difference between the extracellular environment and the intracellular cytoplasm.

Mechanism of Cleavage

The disulfide bond is the chemically labile component of the Sulfo-SPDB linker. The intracellular concentration of reducing agents, most notably glutathione (GSH), is approximately 1,000-fold higher in the cytoplasm (1-10 mM) than in the blood plasma (~5 µM).[12] This steep gradient drives the cleavage of the disulfide bond through a process called thiol-disulfide exchange, releasing the thiol-modified payload.[13] This intracellular release mechanism is illustrated in the diagram below.

G cluster_extracellular Extracellular (Bloodstream) Low GSH Concentration cluster_intracellular Intracellular (Cytoplasm) High GSH Concentration ADC Antibody-Drug Conjugate (Intact Linker) Internalized_ADC Internalized ADC ADC->Internalized_ADC Internalization Cleavage Thiol-Disulfide Exchange Internalized_ADC->Cleavage GSH Glutathione (GSH) GSH->Cleavage Released_Payload Active Payload Released Cleavage->Released_Payload Antibody Degraded Antibody Cleavage->Antibody

Caption: Intracellular cleavage of a disulfide-linked ADC.

Cleavage Conditions and Efficiency

The efficiency of disulfide bond cleavage can be controlled in vitro by using exogenous reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). The extent of reduction is dependent on factors such as reagent concentration, temperature, and incubation time. This is particularly relevant during the manufacturing of ADCs that conjugate to native antibody hinge-region disulfides, where precise control over the number of available thiols is required.

A study on the reduction of trastuzumab's interchain disulfide bonds provides quantitative data on the relationship between DTT concentration and the number of free thiols generated, which serves as a direct proxy for cleavage efficiency.

DTT Concentration (mM)Incubation ConditionsAverage Thiols per AntibodyReference
0.137°C, 30 min~0.4[14]
1.037°C, 30 min~1.2[14]
5.037°C, 30 min~5.4[14]
10.037°C, 30 min~7.0[14]
20.037°C, 30 min~8.0[14]
50.037°C, 30 min~8.0[14]
100.037°C, 30 min~8.0[14]

As shown, increasing DTT concentration leads to a higher number of cleaved disulfide bonds, plateauing at approximately 8 thiols per antibody, which corresponds to the reduction of all four interchain disulfides in an IgG1 antibody.

Experimental Protocols

Detailed and reproducible protocols are essential for evaluating ADC stability and cleavage.

Protocol: In Vitro ADC Plasma Stability Assay

This protocol outlines a method to assess the stability of an ADC by measuring the change in its drug-to-antibody ratio (DAR) over time in plasma.

G Start Start: ADC Sample Incubate Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C Start->Incubate Timepoints Collect Aliquots at Time Points (e.g., 0, 1, 3, 7 days) Incubate->Timepoints Capture Immunoaffinity Capture of ADC (e.g., Protein A/G beads) Timepoints->Capture Wash Wash Beads to Remove Non-bound Plasma Proteins Capture->Wash Elute Elute Intact ADC Wash->Elute Analyze Analyze by LC-MS or HIC to Determine Average DAR Elute->Analyze End End: Plot DAR vs. Time Analyze->End

Caption: Workflow for an in vitro ADC plasma stability assay.

Methodology:

  • Preparation: Thaw frozen plasma (e.g., human, mouse, rat) from commercial sources at 37°C. Centrifuge to remove any cryoprecipitates.

  • Incubation: Spike the ADC into the plasma to a final concentration of approximately 100 µg/mL. Also, prepare a control sample by spiking the ADC into a buffer solution (e.g., PBS, pH 7.4). Incubate all samples in a temperature-controlled environment at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from each sample and immediately freeze them at -80°C to halt any further degradation.

  • ADC Capture: Thaw the collected aliquots. Use an immunoaffinity capture method, such as Protein A or Protein G magnetic beads, to isolate the ADC from the plasma matrix. Incubate the plasma samples with the beads according to the manufacturer's instructions.

  • Washing and Elution: Wash the beads several times with a wash buffer (e.g., PBS) to remove unbound plasma proteins. Elute the intact ADC from the beads using an appropriate elution buffer (e.g., low-pH glycine buffer).

  • Analysis: Analyze the eluted ADC samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or Hydrophobic Interaction Chromatography (HIC) to determine the average DAR.

  • Data Interpretation: Plot the average DAR against time for each condition. A decrease in DAR over time in the plasma sample, especially when compared to the stable buffer control, indicates linker cleavage.

Protocol: In Vitro Linker Cleavage by a Reducing Agent

This protocol provides a method for quantifying the cleavage of disulfide bonds within an ADC using a chemical reducing agent like DTT.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the antibody or ADC at a known concentration (e.g., 10 mg/mL) in a suitable, non-phosphate buffer (e.g., borate or histidine buffer, pH ~7.5).

    • Prepare a stock solution of DTT (e.g., 500 mM) in the same buffer.

  • Reduction Reaction:

    • In separate reaction tubes, add the antibody/ADC solution.

    • Add varying amounts of the DTT stock solution to achieve a range of final concentrations (e.g., 0.1 mM to 100 mM).

    • Incubate the reactions at a controlled temperature (e.g., 37°C) for a fixed duration (e.g., 30 minutes).

  • Removal of Excess Reducing Agent:

    • Immediately after incubation, remove the excess DTT to stop the reaction. This is typically done using a desalting column or a centrifugal filter unit (e.g., 10 kDa MWCO) appropriate for the antibody size.

  • Quantification of Free Thiols (Cleavage):

    • Quantify the number of free sulfhydryl groups generated on the antibody using the Ellman's test (DTNB assay). This colorimetric assay measures the absorbance at 412 nm, which is proportional to the concentration of free thiols.

    • Calculate the average number of thiols per antibody based on a standard curve and the known antibody concentration.

  • Analysis: Plot the number of thiols generated per antibody versus the concentration of the reducing agent used. This provides a quantitative measure of the linker's susceptibility to reductive cleavage.

Conclusion

The Sulfo-SPDB linker is a well-established and effective tool in the construction of reduction-sensitive ADCs. Its favorable balance of high plasma stability and efficient intracellular cleavage, supported by pharmacokinetic data from clinical-stage ADCs like Mirvetuximab Soravtansine, makes it a valuable component in targeted drug delivery. The sulfonate modification further provides advantages in solubility and formulation. By understanding the quantitative aspects of its stability and the specific conditions required for its cleavage, researchers can better design and optimize next-generation biotherapeutics with improved safety and efficacy profiles. The protocols and data presented in this guide offer a foundational resource for the rational development and evaluation of ADCs employing this critical linker technology.

References

In-Depth Technical Guide: DGN462 Payload Potency and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on the potency and cytotoxicity of DGN462, a potent DNA-alkylating agent, particularly in the context of the antibody-drug conjugate (ADC) huB4-DGN462. This document details the molecule's mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used to generate this data.

Introduction to DGN462 and huB4-DGN462

DGN462 is a novel, highly potent indolinobenzodiazepine pseudodimer (IGN) that functions as a DNA-alkylating agent.[1][2] It has demonstrated significant anti-tumor activity in preclinical models of various cancers, including acute myeloid leukemia (AML) and B-cell malignancies.[1][3] DGN462 is the cytotoxic payload component of the ADC huB4-DGN462, where it is linked to the humanized anti-CD19 antibody huB4 via a cleavable disulfide sulfo-SPDB linker.[1][4] This ADC is designed to selectively deliver DGN462 to CD19-expressing cancer cells, thereby minimizing systemic toxicity and maximizing anti-tumor efficacy.[1][4]

Mechanism of Action

The primary mechanism of action of DGN462 is the alkylation of DNA, which leads to cell cycle arrest and apoptosis.[1][2] Upon internalization of the huB4-DGN462 ADC by a CD19-positive cell, the linker is cleaved, releasing the DGN462 payload. DGN462 then translocates to the nucleus and alkylates DNA, forming covalent adducts.[2] This DNA damage triggers a cellular stress response, leading to a G2-M phase cell cycle arrest and subsequent activation of the intrinsic apoptotic pathway, characterized by the activation of caspases 3 and 7.[1]

DGN462_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space huB4_DGN462 huB4-DGN462 ADC CD19 CD19 Receptor huB4_DGN462->CD19 Binding Endosome Endosome CD19->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DGN462 Released DGN462 Payload Lysosome->DGN462 Linker Cleavage & Payload Release Nucleus Nucleus DGN462->Nucleus Translocation DNA_Alkylation DNA Alkylation G2M_Arrest G2/M Cell Cycle Arrest DNA_Alkylation->G2M_Arrest Causes Caspase_Activation Caspase 3/7 Activation G2M_Arrest->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces

Caption: Mechanism of action of huB4-DGN462 leading to apoptosis.

Quantitative Payload Potency and Cytotoxicity Data

The in vitro potency of huB4-DGN462 and its free payload, DGN462-SMe, has been evaluated across a broad range of B-cell lymphoma and leukemia cell lines. The data consistently demonstrates the high potency of both the ADC and the free payload.

Table 1: In Vitro Potency of huB4-DGN462 in B-Cell Lymphoma Cell Lines
Cell Line PanelTreatment DurationPotency Metric (IC50)Reference
46 B-cell lymphoma lines72 hoursMedian: 100 pM (95% CI: 38-214 pM)[1]
Subset of B-cell lymphoma and B-ALL lines5 daysRange: 1-16 pM[1]
Table 2: In Vitro Potency of Free Payload (DGN462-SMe)
Cell Line PanelTreatment DurationPotency Metric (IC50)Reference
46 B-cell lymphoma lines72 hoursMedian: 26 pM (95% CI: 1-186 pM)[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of DGN462's potency and cytotoxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation and viability of cancer cell lines.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Add_Compound Add serial dilutions of huB4-DGN462 or DGN462-SMe Seed_Cells->Add_Compound Incubate Incubate for 72 hours or 5 days Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilization buffer (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Detailed Protocol:

  • Cell Seeding: B-cell lymphoma cell lines are seeded into 96-well microplates at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete growth medium. Plates are incubated overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Addition: A serial dilution of huB4-DGN462, DGN462-SMe, or a relevant control (e.g., non-targeting ADC) is prepared. 100 µL of each dilution is added to the appropriate wells, resulting in a final volume of 200 µL.

  • Incubation: The plates are incubated for a specified period, typically 72 hours or 5 days, at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Caspase 3/7 Activation)

This assay quantifies the activation of executioner caspases 3 and 7, which are key mediators of apoptosis.

Detailed Protocol:

  • Cell Treatment: Cells are seeded in 96-well, white-walled plates and treated with huB4-DGN462 or controls as described in the cytotoxicity assay protocol.

  • Reagent Preparation: A luminogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) is reconstituted according to the manufacturer's instructions.

  • Reagent Addition: An equal volume of the caspase-3/7 reagent is added to each well containing the treated cells.

  • Incubation: The plate is incubated at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by activated caspases.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.

  • Data Analysis: The fold-increase in caspase activity is determined by comparing the luminescence of treated cells to that of untreated control cells. An increase of at least 1.5-fold is typically considered indicative of apoptosis induction.[5]

Summary and Conclusion

The available preclinical data strongly support the high potency of the DGN462 payload, both in its free form and when delivered via the huB4 anti-CD19 ADC. The picomolar IC50 values observed across a wide range of B-cell lymphoma cell lines highlight its potent cytotoxic activity.[1] The mechanism of action, involving DNA alkylation and subsequent induction of apoptosis, provides a rational basis for its anti-tumor effects. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of DGN462-based therapeutics in cancer research and drug development.

References

A Technical Guide to Disulfide Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of disulfide cleavable linkers, a critical component in the design and efficacy of Antibody-Drug Conjugates (ADCs). Tailored for researchers, scientists, and professionals in drug development, this document details the mechanism, synthesis, stability, and clinical application of these unique linkers.

Introduction: The Critical Role of Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[][2] The linker, which connects the antibody to the payload, is a pivotal element that dictates the overall success of the ADC.[] An ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet efficiently release the cytotoxic payload once the ADC has reached its target tumor cell.[][] Disulfide linkers are a prominent class of cleavable linkers designed to exploit the unique biochemical differences between the extracellular environment and the intracellular space of tumor cells.[][4]

Mechanism of Action: Exploiting the Redox Potential Gradient

The functionality of disulfide linkers is predicated on the significant difference in reducing potential between the bloodstream and the intracellular environment.[][4]

  • Extracellular Stability : In the bloodstream (plasma), the concentration of reducing agents like glutathione (GSH) is very low (approximately 5 µmol/L).[][] At physiological pH, disulfide bonds are thermodynamically stable in this oxidizing environment, ensuring the ADC remains intact during circulation.[][4][5] This stability is crucial for minimizing off-target toxicity and maximizing the amount of potent drug delivered to the tumor site.[][4]

  • Intracellular Cleavage : Upon binding to the target antigen on a cancer cell, the ADC is internalized, often via endocytosis, and trafficked into the cell.[2][5] The cytoplasm of tumor cells maintains a highly reducing environment, with glutathione concentrations ranging from 1 to 10 mmol/L, which is several orders of magnitude higher than in the plasma.[][] This high concentration of intracellular GSH facilitates the reductive cleavage of the disulfide bond, releasing the cytotoxic payload inside the target cell.[][6] In addition to direct cleavage by GSH, enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can also catalytically cleave disulfide bonds in xenobiotic molecules and ADC linkers.[7]

For many disulfide-linked ADCs, lysosomal processing is a necessary precursor to payload release.[4][5] The antibody component is first degraded by proteases within the lysosome, liberating the linker-payload conjugate, which then enters the cytosol where the disulfide bond is reduced.[4][5]

cluster_blood Bloodstream (Oxidizing Environment) cluster_cell Tumor Cell (Reducing Environment) ADC_circ Intact ADC (Stable Disulfide Linker) Target Antigen Binding & Internalization ADC_circ->Target Targets Cancer Cell Lysosome Lysosomal Trafficking & Antibody Degradation Target->Lysosome Endocytosis Payload_Release Payload Release Lysosome->Payload_Release High [GSH] Disulfide Cleavage Cytotoxicity Cell Death Payload_Release->Cytotoxicity Induces Apoptosis

Caption: Mechanism of Disulfide Linker Cleavage in ADCs.

Modulating Stability and Release Kinetics

A key challenge in disulfide linker design is balancing the need for high plasma stability with efficient intracellular release.[8] The stability of the disulfide bond can be fine-tuned by introducing steric hindrance around the bond.[9]

For instance, incorporating methyl groups on the carbon atom alpha to the disulfide bond significantly enhances its stability and resistance to premature cleavage in circulation.[6] Studies on maytansinoid-based ADCs found that mono-substituted linkers (one methyl group) provided an optimal balance, exhibiting significant pharmacological activity, whereas unsubstituted linkers were too easily cleaved and disubstituted linkers scarcely released the drug at all.[6] This ability to modulate release kinetics through steric hindrance is a powerful tool for optimizing an ADC's therapeutic index.[9]

Data Presentation: Stability of Disulfide Linkers
Linker TypeModificationKey FeatureImpact on Stability/Release
Unhindered Disulfidee.g., Direct conjugation to cysteineSimple structureProne to premature cleavage in circulation, rapid intracellular release.
Sterically Hindered Disulfidee.g., SPP, SPDBIntroduction of methyl groups adjacent to the disulfide bond.Increased plasma stability; release rate can be modulated by the degree of hindrance.[6][9]
Self-immolative Disulfidee.g., SPDB-DM4Incorporates a self-immolative spacer.After disulfide cleavage, the spacer fragments to release the unmodified, fully active payload.[9]

Synthesis and Conjugation Strategies

The synthesis of ADCs with disulfide linkers typically involves a thiol-disulfide exchange reaction.[10] This process requires the generation of free thiol (sulfhydryl) groups on the antibody for conjugation.

Experimental Protocol: General Synthesis of a Cysteine-Linked ADC
  • Antibody Reduction : The interchain disulfide bonds of the monoclonal antibody (typically a human IgG1) are partially or fully reduced to generate free cysteine thiol groups.[10] This is commonly achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[10] The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).

  • Linker-Payload Activation : The cytotoxic payload is first derivatized with a disulfide-containing linker that has a reactive group, such as a pyridyldithio moiety.

  • Conjugation Reaction : The activated linker-payload is added to the reduced antibody solution. A thiol-disulfide exchange reaction occurs between the antibody's free thiol groups and the linker's pyridyldithio group, forming a new, stable disulfide bond connecting the payload to the antibody.[10]

  • Purification : The resulting ADC is purified from unconjugated linkers, payloads, and residual reagents. This is typically done using chromatographic techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization : The purified ADC is thoroughly characterized to determine its DAR, concentration, aggregation levels, and binding affinity to its target antigen.

mAb Monoclonal Antibody (Intact Disulfides) Reduction Step 1: Reduction (e.g., TCEP, DTT) mAb->Reduction Reduced_mAb Reduced Antibody (Free -SH Groups) Reduction->Reduced_mAb Conjugation Step 2: Conjugation (Thiol-Disulfide Exchange) Reduced_mAb->Conjugation Linker_Payload Activated Linker-Payload (Pyridyldithio Group) Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Step 3: Purification (e.g., SEC, HIC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization Step 4: Characterization (DAR, Purity, Affinity) Pure_ADC->Characterization

Caption: Experimental Workflow for ADC Synthesis.

Common Payloads and Clinical Landscape

Disulfide linkers are versatile and have been successfully used to conjugate a variety of potent cytotoxic agents. The most common payloads include maytansinoid derivatives (like DM1 and DM4) and calicheamicins, which are highly effective at inducing cell death once released.[][4][5]

Several ADCs employing disulfide linker technology have advanced into clinical trials, demonstrating the viability of this approach.

Data Presentation: Examples of Clinical-Stage ADCs with Disulfide Linkers
ADC NameTarget AntigenPayload ClassLinker Type
BT-062 CD138Maytansinoid (DM4)Sterically hindered disulfide
BAY 94-9343 Carbonic anhydrase IXMaytansinoid (DM4)Sterically hindered disulfide
SAR-566658 CA6Maytansinoid (DM4)Sterically hindered disulfide

Table based on information from reference[5].

Detailed Experimental Protocol: In Vitro Plasma Stability Assay

Assessing the stability of the linker in plasma is a critical step in ADC development. This protocol outlines a general method for evaluating the premature release of the payload from an ADC in a plasma environment.

Objective: To quantify the stability of the disulfide linker and the rate of payload release from an ADC when incubated in human plasma over time.

Materials:

  • Purified ADC of interest

  • Control ADC with a known stable (e.g., non-cleavable) linker

  • Human plasma (citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Affinity capture beads (e.g., Protein A or Protein G)

  • Elution buffer (e.g., low pH glycine buffer)

  • Neutralization buffer (e.g., Tris buffer, pH 8.0)

  • Analytical system: Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

Methodology:

  • Incubation Setup :

    • Dilute the test ADC and control ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed (37°C) human plasma.

    • Prepare a parallel incubation in PBS as a baseline control.

    • Incubate all samples in a 37°C water bath or incubator.

  • Time-Point Sampling :

    • At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot from each incubation mixture.

    • Immediately place the aliquot on ice or add a protease inhibitor cocktail to stop any enzymatic degradation.

  • ADC Capture and Elution :

    • For each time-point sample, add affinity capture beads to specifically bind the antibody portion of the ADC.

    • Incubate for 1-2 hours at 4°C with gentle mixing to allow for efficient capture.

    • Pellet the beads by centrifugation and wash several times with cold PBS to remove unbound plasma proteins and released payload.

    • Elute the captured ADC from the beads using the elution buffer.

    • Immediately neutralize the eluate with the neutralization buffer to preserve ADC integrity.

  • Analysis :

    • Analyze the eluted ADC samples using HIC-HPLC or LC-MS.

    • HIC analysis can resolve different drug-loaded species. A decrease in the average Drug-to-Antibody Ratio (DAR) over time indicates payload release.

    • LC-MS analysis can provide more detailed information on the specific fragments and confirm the cleavage site.

  • Data Interpretation :

    • Calculate the average DAR for the test ADC at each time point.

    • Plot the average DAR versus time to determine the rate of drug loss.

    • The half-life of the ADC in plasma can be calculated from this curve, providing a quantitative measure of linker stability. Compare the stability of the test ADC to the non-cleavable control ADC.

Conclusion

Disulfide cleavable linkers are a well-established and powerful tool in the ADC field. Their mechanism of action, which cleverly exploits the differential redox potentials between the blood and tumor cells, allows for stable circulation and targeted intracellular drug release.[][] The ability to modulate their stability through chemical modifications, such as adding steric hindrance, provides a crucial lever for optimizing the therapeutic window of an ADC.[6][9] As research continues, further refinements in disulfide linker technology will undoubtedly contribute to the development of next-generation ADCs with even greater efficacy and safety profiles.

References

DGN462: A Technical Guide to a Novel DNA-Alkylating Agent for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DGN462 is a highly potent, synthetic DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class of cytotoxic compounds.[1][2] Developed for use as a payload in Antibody-Drug Conjugates (ADCs), DGN462 leverages a targeted delivery mechanism to exert its powerful anti-tumor effects while minimizing systemic toxicity.[3] Its core mechanism involves the alkylation of DNA, which triggers cell cycle arrest and apoptosis.[2][3] Preclinical studies, particularly in the context of the CD19-targeting ADC, huB4-DGN462, have demonstrated significant efficacy in various hematological malignancy models, positioning DGN462 as a promising payload for the next generation of cancer therapeutics.[4]

Core Compound Characteristics & Mechanism of Action

DGN462 is a mono-imine IGN, a structural feature that dictates its specific interaction with DNA.[2][3] Unlike di-imine IGNs which can both alkylate and cross-link DNA, DGN426 acts solely through alkylation. This distinction is critical, as it has been associated with a more favorable tolerability profile in preclinical models, avoiding the delayed toxicity seen with di-imine IGNs.[3]

Molecular Mechanism

The cytotoxic activity of DGN462 is initiated by the covalent binding to DNA. Specifically, it alkylates the C2-amino group of guanine residues within the DNA structure.[2][3] This adduct formation disrupts the normal function and replication of DNA, leading to a cascade of cellular responses.

The primary downstream consequences of DGN462-induced DNA damage are:

  • Cell Cycle Arrest: Cells treated with DGN462 exhibit a slowed progression through the S-phase and a subsequent arrest in the G2/M phase of the cell cycle.[2][3] This checkpoint activation is a classic cellular response to DNA damage, preventing the cell from dividing with a compromised genome.

  • Apoptosis Induction: The irreparable DNA damage ultimately triggers programmed cell death, or apoptosis.[5] This is evidenced by the activation of key executioner proteins, such as caspase-3 and caspase-7, in treated cancer cells.[4][5]

The following diagram illustrates the DNA alkylation and subsequent cellular response pathway initiated by DGN462.

DGN462_Pathway cluster_extracellular Extracellular cluster_cellular Target Cancer Cell ADC Antibody-Drug Conjugate (e.g., huB4-DGN462) Internalization Antigen Binding & Internalization ADC->Internalization 1. Binding Lysosome Lysosomal Trafficking Internalization->Lysosome 2. Endocytosis Release Linker Cleavage & DGN462 Release Lysosome->Release 3. Processing Nucleus Nuclear Translocation Release->Nucleus 4. Payload Release DNA Guanine in DNA Nucleus->DNA 5. Enters Nucleus Alkylation DNA Alkylation DNA->Alkylation 6. Alkylates Guanine DDR DNA Damage Response (DDR) Alkylation->DDR 7. Damage Signal G2M G2/M Phase Arrest DDR->G2M 8. Checkpoint Activation Apoptosis Apoptosis DDR->Apoptosis 9. Pro-apoptotic Signal Caspase Caspase 3/7 Activation Apoptosis->Caspase

Caption: DGN462 mechanism from ADC internalization to apoptosis.
Bystander Effect

A key feature of DGN462-based ADCs is their ability to induce a "bystander effect."[2][3] After the ADC is internalized by an antigen-positive cancer cell and the DGN462 payload is released, the cytotoxic metabolites can diffuse across the cell membrane and kill adjacent, antigen-negative tumor cells.[3] This is particularly advantageous in solid tumors with heterogeneous antigen expression.[2]

Preclinical Efficacy Data

The anti-tumor activity of DGN462 has been extensively evaluated in preclinical models, primarily as a component of the ADC huB4-DGN462.

In Vitro Cytotoxicity

The potency of huB4-DGN462 has been demonstrated across a wide range of B-cell malignancy cell lines. The median half-maximal inhibitory concentration (IC50) highlights its sub-nanomolar activity.

Cell Line TypeNumber of Cell LinesTreatmentMedian IC50 (pM)95% Confidence Interval
B-cell Lymphoma48huB4-DGN46210038 - 214
B-cell Lymphoma46DGN462-SMe (Free Payload)261 - 186
T-cell Lymphoma8huB4-DGN4621750500 - 5750

Data sourced from Hicks SW, et al. (2019) and Abstract 2651, AACR (2017).[4][5]

In a direct comparison against a subset of B-cell lymphoma and B-cell acute lymphoblastic leukemia (B-ALL) cell lines, huB4-DGN462 was highly active with IC50 values ranging from 1-16 pM.[4] Notably, the cytotoxic activity of huB4-DGN462 does not appear to be correlated with TP53 status, BCL2/MYC translocations, or lymphoma histology.[4][6]

In Vivo Efficacy

The anti-tumor activity of DGN462-based ADCs has been confirmed in xenograft models of human cancers.

Cancer ModelADC TargetTreatmentMinimal Efficacious Dose (MED)Outcome
Acute Myeloid Leukemia (AML)CD33CD33-DGN462 ADC0.6 mg/kg (conjugate)High activity
Head and Neck Squamous Cell CarcinomaEGFREGFR-DGN462 ADC1.6 mg/kg (conjugate)High, antigen-specific activity
Diffuse Large B-cell Lymphoma (DoHH2, subcutaneous)CD19huB4-DGN4621.7 mg Ab/kg (single dose)Significant tumor growth delay
Diffuse Large B-cell Lymphoma (Farage, disseminated)CD19huB4-DGN4620.17 mg Ab/kg (single dose)Significant, dose-dependent increase in survival

Data sourced from AACR Abstracts 2644 (2014) and 2651 (2017).[3][5]

Experimental Protocols & Methodologies

The evaluation of DGN462 and its conjugates involves a series of standardized in vitro and in vivo assays.

In Vitro Cell Proliferation / Viability Assay
  • Objective: To determine the IC50 of DGN462-based ADCs in cancer cell lines.

  • Method:

    • Cell Plating: Lymphoma cell lines are seeded into multi-well plates.

    • Treatment: Cells are exposed to a range of concentrations of the ADC (e.g., huB4-DGN462) or the free payload.

    • Incubation: The cells are incubated for a period of 72 hours.[5]

    • Viability Measurement: Cell proliferation and viability are measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

    • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Activation Assay
  • Objective: To confirm an apoptotic mechanism of action.

  • Method:

    • Treatment: Cancer cell lines are treated with the DGN462 conjugate.

    • Lysis & Reagent Addition: After incubation, cell lysis and addition of a luminogenic caspase-3/7 substrate (e.g., using the Promega ApoTox-Glo Triplex Assay) are performed.[5]

    • Signal Measurement: The luminescence generated by caspase activity is measured.

    • Analysis: Apoptosis activation is defined as a significant (e.g., >1.5-fold) increase in the caspase signal compared to untreated control cells.[5]

The general workflow for in vitro evaluation is depicted below.

In_Vitro_Workflow cluster_assays Assays cluster_results Endpoints start Cancer Cell Lines plate Plate Cells start->plate treat Add DGN462 ADC (Serial Dilutions) plate->treat incubate Incubate 72 hours treat->incubate mtt MTT Assay (Viability) incubate->mtt caspase Caspase 3/7 Assay (Apoptosis) incubate->caspase ic50 Calculate IC50 mtt->ic50 apoptosis_confirm Confirm Apoptotic Mechanism caspase->apoptosis_confirm

Caption: Standard workflow for in vitro testing of DGN462 ADCs.
In Vivo Xenograft Tumor Models

  • Objective: To evaluate the anti-tumor efficacy and tolerability of DGN462 ADCs in a living system.

  • Method:

    • Model Generation: Human cancer cells (e.g., DoHH2) are implanted into immunodeficient mice, either subcutaneously or systemically (e.g., intravenously for a disseminated model).[4][5]

    • Treatment: Once tumors are established, mice are treated with the DGN462 ADC (e.g., via a single intravenous dose), a non-targeting control ADC, or a vehicle control.[4]

    • Monitoring: Key parameters are monitored, including tumor volume (for subcutaneous models), animal survival, and body weight (as an indicator of toxicity).[4]

    • Endpoint: The study concludes based on predefined criteria, such as tumor size limits or signs of advanced health distress.[4] The primary outcomes are tumor growth delay and overall survival benefit.[5]

Conclusion and Future Directions

DGN462 is a potent DNA-alkylating agent that serves as an effective cytotoxic payload for antibody-drug conjugates. Its mono-imine structure provides a favorable safety profile, while its mechanism of action induces robust G2/M cell cycle arrest and apoptosis.[2][3] The demonstrated bystander effect further enhances its therapeutic potential, especially for solid tumors.[3] Preclinical data, particularly from the huB4-DGN462 ADC, strongly support its continued investigation and development for patients with B-cell and other malignancies.[4][6] Future research will likely focus on expanding the application of DGN462 to ADCs targeting other tumor antigens and exploring combination therapies to further enhance its anti-cancer activity.

References

Safety and handling guidelines for DGN462 payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the DGN462 payload, a potent DNA-alkylating agent utilized in the development of targeted cancer therapies. The document outlines its mechanism of action, summarizes key quantitative data, and provides representative experimental protocols and safety and handling guidelines.

Introduction to DGN462

DGN462 is a highly potent cytotoxic compound belonging to the indolinobenzodiazepine pseudodimer (IGN) class of DNA-alkylating agents.[1] It is designed for use as a payload in Antibody-Drug Conjugates (ADCs), which are therapeutic agents that deliver cytotoxic drugs directly to cancer cells by targeting specific antigens on the cell surface.[1][2] The targeted delivery of DGN462 aims to enhance its therapeutic index by maximizing its anti-tumor activity while minimizing systemic toxicity.[1]

Mechanism of Action

DGN462 exerts its cytotoxic effects through a well-defined mechanism of action involving the alkylation of DNA.[1][3] This process disrupts DNA replication and repair, ultimately leading to cell death.

The key steps in the signaling pathway of DGN462 are as follows:

  • DNA Binding and Alkylation: DGN462 binds to the minor groove of DNA and alkylates guanine residues.[1]

  • DNA Damage: The formation of DGN462-DNA adducts causes significant DNA damage.

  • Cell Cycle Arrest: This DNA damage triggers a cellular response, leading to the arrest of the cell cycle in the G2-M phase.[1]

  • Apoptosis Induction: The sustained cell cycle arrest and extensive DNA damage activate the intrinsic apoptotic pathway, leading to programmed cell death. This is often characterized by the activation of caspases, such as caspase-3 and caspase-7.[1]

DGN462_Mechanism_of_Action DGN462 Mechanism of Action DGN462 DGN462 Payload DNA Cellular DNA DGN462->DNA Enters Cell DNA_Alkylation DNA Alkylation (Guanine Residues) DNA->DNA_Alkylation Binds to Minor Groove DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage Cell_Cycle_Arrest G2-M Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Signaling pathway of DGN462 leading to apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro potency of DGN462 and its corresponding ADC, huB4-DGN462, in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of huB4-DGN462 and DGN462-SMe [1]

CompoundCell Line TypeMedian IC50 (pM)95% Confidence Interval (pM)
huB4-DGN462B-cell lymphoma10038-214
DGN462-SMe (free payload)B-cell lymphoma261-186

Table 2: In Vitro Potency of huB4-DGN462 in Specific Cell Lines [4]

Cell LineCell Line TypeIC50 (pM)
SU-DHL-4B-cell lymphoma1
OCI-Ly18B-cell lymphoma1
NALM-6B-ALL16
REHB-ALL10

Safety and Handling Guidelines

As a potent cytotoxic agent, DGN462 must be handled with extreme caution in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for DGN462 is not publicly available, the following guidelines are based on its known properties as a DNA-alkylating agent and general best practices for handling highly potent compounds.

4.1 Personal Protective Equipment (PPE)

  • Gloves: Wear two pairs of chemotherapy-rated nitrile gloves at all times when handling DGN462 powder or solutions.

  • Lab Coat: A disposable, solid-front lab coat with tight-fitting cuffs is required.

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Respiratory Protection: When handling the powdered form or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is essential.

4.2 Engineering Controls

  • All handling of DGN462, including weighing, reconstitution, and dilutions, must be performed in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to prevent inhalation exposure.

4.3 Storage and Stability

  • Powder: Store DGN462 powder at -20°C for long-term stability (up to 3 years).[5]

  • In Solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[5]

  • The free form of DGN462 is prone to instability; a stable salt form may be considered for improved handling.[1]

4.4 Spill and Waste Management

  • Spills: In case of a spill, immediately evacuate the area and alert safety personnel. Spills should be cleaned by trained personnel using appropriate PPE and a validated decontamination procedure (e.g., using a solution of sodium hypochlorite followed by a thiosulfate solution to neutralize the bleach).

  • Waste: All contaminated materials, including gloves, lab coats, and consumables, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

DGN462_Handling_Workflow DGN462 Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE Engineering_Controls Work in Certified Hood PPE->Engineering_Controls Weighing Weigh Powder Engineering_Controls->Weighing Reconstitution Reconstitute in Solvent Weighing->Reconstitution Dilution Perform Serial Dilutions Reconstitution->Dilution Decontamination Decontaminate Surfaces Dilution->Decontamination Waste_Disposal Dispose of Hazardous Waste Decontamination->Waste_Disposal Doff_PPE Doff PPE Correctly Waste_Disposal->Doff_PPE

Caption: Recommended workflow for the safe handling of DGN462.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of DGN462. These are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.

5.1 In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of DGN462.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DGN462 in culture medium. Remove the old medium from the cells and add the DGN462 dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

5.2 Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the effect of DGN462 on the cell cycle.

  • Cell Treatment: Treat cells with DGN462 at various concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow General Experimental Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_cellcycle Cell Cycle Analysis Cell_Seeding_MTT Seed Cells Treatment_MTT Treat with DGN462 Cell_Seeding_MTT->Treatment_MTT Incubation_MTT Incubate 72h Treatment_MTT->Incubation_MTT MTT_Assay Perform MTT Assay Incubation_MTT->MTT_Assay IC50_Calc Calculate IC50 MTT_Assay->IC50_Calc Cell_Treatment_CC Treat Cells Harvest_Fix Harvest & Fix Cells Cell_Treatment_CC->Harvest_Fix PI_Staining Stain with PI/RNase A Harvest_Fix->PI_Staining Flow_Cytometry Analyze via Flow Cytometry PI_Staining->Flow_Cytometry Phase_Analysis Determine Cell Cycle Phases Flow_Cytometry->Phase_Analysis

Caption: Workflow for key in vitro experiments with DGN462.

References

Methodological & Application

Creating Antibody-Drug Conjugates (ADCs) with Sulfo-SPDB: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the creation of antibody-drug conjugates (ADCs) utilizing the cleavable linker, Sulfo-SPDB [N-succinimidyl-4-(2-pyridyldithio)-2-sulfobutanoate]. This linker is favored for its enhanced aqueous solubility and stability in circulation, coupled with its susceptibility to cleavage within the reducing environment of tumor cells, ensuring targeted release of the cytotoxic payload.[] This protocol will detail the necessary materials, step-by-step procedures for antibody preparation, conjugation, purification, and characterization of the final ADC product.

Introduction to Sulfo-SPDB in ADC Development

Antibody-drug conjugates represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC.[]

Sulfo-SPDB is a chemically cleavable linker that contains a disulfide bond. This bond remains stable in the bloodstream, preventing premature release of the cytotoxic drug and minimizing off-target toxicity.[] Upon internalization of the ADC into a target cancer cell, the higher intracellular concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond, releasing the active drug payload.[] The inclusion of a sulfonate group enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation propensity of the resulting ADC.[]

Materials and Equipment

Reagents
  • Monoclonal Antibody (mAb) of interest

  • Sulfo-SPDB-Payload Conjugate (e.g., Sulfo-SPDB-DM4)

  • Dithiothreitol (DTT)

  • L-Cysteine

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Borate Buffer (e.g., 50 mM sodium borate, 50 mM NaCl, 2 mM EDTA, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Ammonium Sulfate

  • Ammonium Tartrate

  • Acetonitrile

  • Formic Acid

  • Deionized (DI) Water

Equipment
  • UV-Vis Spectrophotometer

  • Tangential Flow Filtration (TFF) System with a 30 kDa molecular weight cut-off (MWCO) membrane

  • Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Agilent AdvanceBio SEC 300Å)

  • Hydrophobic Interaction Chromatography (HIC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • pH meter

  • Incubator (37°C)

  • Centrifuge

  • Vortex mixer

  • Sterile, pyrogen-free consumables (tubes, pipette tips, etc.)

Experimental Protocols

This section provides a detailed, step-by-step methodology for the creation and characterization of an ADC using Sulfo-SPDB.

Step 1: Antibody Preparation and Reduction

The first step involves the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation. The extent of reduction needs to be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

Protocol:

  • Buffer Exchange: Prepare the antibody in a suitable buffer for reduction, such as borate buffer (50 mM sodium borate, 50 mM NaCl, 2 mM EDTA, pH 8.0). This can be achieved using a TFF system.

  • Antibody Concentration Adjustment: Adjust the antibody concentration to a working range, typically 5-10 mg/mL.

  • Preparation of DTT Solution: Freshly prepare a stock solution of DTT (e.g., 100 mM) in DI water.

  • Antibody Reduction: Add the DTT solution to the antibody solution to a final concentration that needs to be optimized to achieve the desired number of free thiols. Typical final DTT concentrations can range from 1 mM to 10 mM.[3]

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[4][5] The incubation time is a critical parameter to control the extent of reduction.

  • Removal of Excess DTT: Immediately after incubation, remove the excess DTT by buffer exchange using a TFF system with a suitable buffer like PBS at pH 7.4.

Table 1: Parameters for Antibody Reduction Optimization

ParameterRange to be OptimizedPurpose
DTT Concentration0.5 mM - 20 mMTo control the number of reduced disulfide bonds and thus the number of available conjugation sites.
Incubation Time15 min - 90 minTo fine-tune the extent of antibody reduction.[5]
Incubation Temperature25°C - 37°CTo influence the rate of the reduction reaction.
Antibody Concentration5 mg/mL - 20 mg/mLTo ensure efficient reaction kinetics.
Step 2: Conjugation with Sulfo-SPDB-Payload

Once the antibody is partially reduced, it is ready for conjugation with the Sulfo-SPDB-payload.

Protocol:

  • Prepare Sulfo-SPDB-Payload Solution: Dissolve the Sulfo-SPDB-payload (e.g., Sulfo-SPDB-DM4) in DMSO to prepare a stock solution (e.g., 10 mM).

  • Determine Molar Ratio: Calculate the required volume of the Sulfo-SPDB-payload stock solution to achieve the desired molar excess over the antibody. This ratio is a key factor in controlling the DAR and typically ranges from 3 to 10-fold molar excess of the drug-linker per mole of antibody.

  • Conjugation Reaction: Add the calculated volume of the Sulfo-SPDB-payload solution to the reduced antibody solution while gently mixing.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Quenching the Reaction: To stop the conjugation reaction, add a quenching agent such as L-cysteine to a final concentration of 10-fold molar excess over the initial Sulfo-SPDB-payload.[6] Incubate for an additional 30 minutes.

Step 3: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unconjugated payload, excess linker, and any aggregates formed during the conjugation process. Tangential Flow Filtration (TFF) is a commonly used method for this purpose.

Protocol:

  • Initial Concentration: Concentrate the quenched reaction mixture using a TFF system with a 30 kDa MWCO membrane to a target concentration of 25 to 30 g/L.

  • Diafiltration: Perform diafiltration against a suitable formulation buffer (e.g., PBS, pH 7.4) to remove unconjugated materials. A constant-volume diafiltration with at least 5-10 diavolumes is typically required.

  • Final Concentration: Concentrate the purified ADC to the desired final concentration.

  • Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter.

Table 2: Typical TFF Parameters for ADC Purification

ParameterRecommended Value/RangePurpose
Membrane MWCO30 kDaTo retain the ADC while allowing smaller impurities to pass through.
Feed Flow Rate5 L/min/m²To control the flow of the solution across the membrane.
Transmembrane Pressure (TMP)10-20 psiTo drive the filtration process.
Diafiltration Volumes5-10To ensure efficient removal of impurities.
Final ADC Concentration1-20 mg/mLDependent on the final application and formulation requirements.
Step 4: Characterization of the ADC

Thorough characterization of the purified ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to assess include the drug-to-antibody ratio (DAR), aggregate content, and stability.

The DAR is a critical quality attribute that influences the ADC's potency and therapeutic index.[]

Method 1: UV-Vis Spectrophotometry

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[7][8][9]

  • Use a HIC column with a suitable stationary phase.

  • Employ a mobile phase gradient with a decreasing salt concentration (e.g., ammonium sulfate or ammonium tartrate) to elute the different DAR species.[7][8]

  • The area under each peak corresponds to the relative abundance of each DAR species, allowing for the calculation of the average DAR.

Aggregation can impact the efficacy and immunogenicity of the ADC.

Method: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[10][11][12][13][14]

  • Use an SEC column suitable for monoclonal antibodies.

  • The mobile phase is typically an aqueous buffer (e.g., PBS).

  • The percentage of aggregates can be determined by integrating the peak areas corresponding to the different species.

Table 3: Summary of ADC Characterization Data

ParameterMethodTypical Expected Value/Range
Average DARHIC, LC-MS3.5 - 4.0 for Trastuzumab-SPDB-DM4[15]
Monomer ContentSEC>95%
Aggregate ContentSEC<5%
Free Drug LevelReversed-Phase HPLC<1%

Assessing the stability of the ADC in plasma is crucial to predict its in vivo behavior.

Protocol:

  • Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C for a defined period (e.g., up to 7 days).[16][17]

  • At various time points, take aliquots of the plasma sample.

  • Isolate the ADC from the plasma using immunoaffinity capture.[17]

  • Analyze the captured ADC by LC-MS to determine the DAR and the extent of drug deconjugation over time.[16][17]

  • Quantify the amount of released free drug in the plasma supernatant using LC-MS.[16]

Visualization of Workflows and Pathways

Experimental Workflow

ADC_Creation_Workflow cluster_prep Step 1: Antibody Preparation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization mAb Monoclonal Antibody reduction Partial Reduction (DTT) mAb->reduction conjugation Conjugation Reaction reduction->conjugation sulfo_spdb Sulfo-SPDB-Payload sulfo_spdb->conjugation quench Quenching (L-Cysteine) conjugation->quench tff Tangential Flow Filtration (TFF) quench->tff dar DAR Analysis (HIC, LC-MS) tff->dar sec Aggregation Analysis (SEC) tff->sec stability Plasma Stability (LC-MS) tff->stability final_adc Purified & Characterized ADC stability->final_adc

Caption: Workflow for the creation and characterization of an ADC using Sulfo-SPDB.

ADC Mechanism of Action and Payload Release

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell adc_circ ADC with Sulfo-SPDB (Stable Disulfide Bond) binding Binding adc_circ->binding Targeting receptor Tumor-Specific Antigen receptor->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosome internalization->lysosome release Payload Release (Disulfide Cleavage by Glutathione) lysosome->release payload Active Payload (e.g., DM4) release->payload apoptosis Apoptosis payload->apoptosis

Caption: Mechanism of action of a Sulfo-SPDB-linked ADC.

Storage and Stability

Proper storage of the final ADC product is critical to maintain its integrity and activity.

  • Short-term storage: Store the purified ADC at 4°C for up to a few weeks.[15]

  • Long-term storage: For long-term storage, it is recommended to store the ADC at -20°C or -80°C.[15][18] Avoid repeated freeze-thaw cycles, which can lead to aggregation. Aliquoting the ADC solution into single-use vials is advisable.

The stability of the ADC should be monitored over time by SEC to assess for aggregation and by HIC or LC-MS to confirm the integrity of the DAR. Chemical stability can be assessed by storing the ADC at both refrigerated (5°C) and accelerated (40°C) conditions and analyzing at various time points.[19]

Conclusion

This guide provides a comprehensive framework for the successful creation and characterization of antibody-drug conjugates using the Sulfo-SPDB linker. By carefully optimizing the antibody reduction, conjugation, and purification steps, researchers can generate high-quality ADCs with controlled drug-to-antibody ratios. Thorough characterization is paramount to ensure the production of a stable and effective therapeutic agent. The provided protocols and guidelines are intended to serve as a starting point, and optimization of specific parameters will be necessary for each unique antibody and payload combination.

References

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Sulfo-SPDB-DGN462 Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences both its efficacy and safety profile.[1][2][3] An optimal DAR ensures a sufficient therapeutic window, balancing the delivery of the cytotoxic payload to target cells with minimizing off-target toxicities.[1][3][4] This document provides detailed protocols for determining the DAR of an ADC composed of a humanized antibody conjugated to the DNA-alkylating agent DGN462 via the cleavable disulfide linker, Sulfo-SPDB.[5][6][7] The described methods include UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

Core Concepts and Methodologies

The determination of the average DAR is a fundamental aspect of ADC characterization.[8] Several analytical techniques can be employed, each with its own advantages and limitations.

  • UV-Vis Spectroscopy: This is a straightforward and rapid method for determining the average DAR.[9][8][10][11][] It relies on the distinct absorbance spectra of the antibody and the cytotoxic drug.[9][8] By measuring the absorbance of the ADC at two specific wavelengths, the concentrations of the antibody and the drug can be determined, allowing for the calculation of the DAR.[9]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity.[8][13] The conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity. HIC can separate species with different numbers of conjugated drugs, providing information on the drug load distribution and allowing for the calculation of the average DAR.[8][13][14][15]

  • Mass Spectrometry (MS): MS-based methods provide a highly accurate and detailed analysis of ADCs.[16][17] Native MS can be used to determine the molecular weight of the intact ADC, allowing for the direct calculation of the DAR and the identification of different drug-loaded species.[17][18] Liquid chromatography-mass spectrometry (LC-MS) can also be used to analyze the ADC at the intact or subunit level to determine the DAR.[1][][19]

Experimental Protocols

Protocol 1: DAR Determination by UV-Vis Spectroscopy

This protocol outlines the determination of the average DAR of Sulfo-SPDB-DGN462 ADC using UV-Vis spectroscopy.

Materials:

  • This compound ADC sample

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine the extinction coefficients of the antibody and DGN462:

    • Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance for DGN462 (λmax-drug).

    • Measure the absorbance of a known concentration of the DGN462-linker at 280 nm and its λmax-drug.

    • Calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).

  • Prepare the ADC sample:

    • Dilute the this compound ADC sample in PBS to a concentration that results in an absorbance reading within the linear range of the spectrophotometer.

  • Measure the absorbance of the ADC:

    • Measure the absorbance of the diluted ADC sample at 280 nm (A280) and at the λmax-drug.

  • Calculate the DAR:

    • Use the following equations to calculate the concentration of the antibody and the drug:

      • C_Ab = (A280 - (A_drug_λmax * ε_drug_280 / ε_drug_λmax)) / ε_Ab_280

      • C_Drug = (A_drug_λmax - (A280 * ε_Ab_drug_λmax / ε_Ab_280)) / ε_drug_λmax

    • Calculate the DAR using the formula:

      • DAR = C_Drug / C_Ab

Data Presentation:

ParameterValue
ε_Ab at 280 nmUser-determined
ε_Ab at λmax-drugUser-determined
ε_drug at 280 nmUser-determined
ε_drug at λmax-drugUser-determined
A280 of ADCMeasured value
A_λmax-drug of ADCMeasured value
Calculated DAR Result
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol describes the determination of the DAR and drug load distribution of this compound ADC using HIC.

Materials:

  • This compound ADC sample

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[20]

  • Chromatographic Conditions:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the prepared ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).[20]

    • Monitor the elution profile at 280 nm.[20]

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody (DAR0) and the different drug-loaded species (DAR2, DAR4, etc.). The retention time increases with the number of conjugated drugs.

    • Integrate the peak area for each species.

    • Calculate the weighted average DAR using the following formula:[]

      • Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)

Data Presentation:

DAR SpeciesRetention Time (min)Peak Area% of Total Area
DAR0Measured valueIntegrated valueCalculated value
DAR2Measured valueIntegrated valueCalculated value
DAR4Measured valueIntegrated valueCalculated value
............
Weighted Average DAR Calculated value
Protocol 3: DAR Determination by Mass Spectrometry (MS)

This protocol provides a general workflow for DAR determination of this compound ADC using native LC-MS.

Materials:

  • This compound ADC sample

  • LC-MS system (e.g., Q-TOF)

  • Size-exclusion chromatography (SEC) column for online buffer exchange

  • Volatile buffer (e.g., ammonium acetate)

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample in a suitable buffer for native MS analysis.

  • LC-MS Analysis:

    • Perform online buffer exchange using an SEC column to transfer the ADC into a volatile buffer compatible with MS.[18]

    • Introduce the sample into the mass spectrometer under native conditions.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected charge states of the ADC.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

    • Identify the peaks corresponding to the unconjugated antibody and the drug-loaded species based on their mass difference, which corresponds to the mass of the this compound linker-drug.

    • Calculate the average DAR based on the relative abundance of each species.

Data Presentation:

DAR SpeciesMeasured Mass (Da)Relative Abundance (%)
DAR0Measured valueCalculated value
DAR2Measured valueCalculated value
DAR4Measured valueCalculated value
.........
Calculated Average DAR Result

Visualizations

DAR_Calculation_Workflow cluster_methods DAR Calculation Methods cluster_outputs Outputs UV_Vis UV-Vis Spectroscopy Avg_DAR Average DAR UV_Vis->Avg_DAR HIC Hydrophobic Interaction Chromatography (HIC) HIC->Avg_DAR Distribution Drug Load Distribution HIC->Distribution MS Mass Spectrometry (MS) MS->Avg_DAR MS->Distribution ADC This compound ADC Sample ADC->UV_Vis ADC->HIC ADC->MS

Caption: Workflow for DAR calculation of this compound ADC.

HIC_Separation_Principle cluster_elution Elution Order DAR0 DAR 0 (Unconjugated Antibody) DAR2 DAR 2 DAR0->DAR2 DAR4 DAR 4 DAR2->DAR4 DAR_n ... DAR4->DAR_n Most Hydrophobic Injection ADC Sample Injection Column HIC Column (Hydrophobic Stationary Phase) Injection->Column Column->DAR0 Least Hydrophobic Gradient Decreasing Salt Gradient (Increasing Hydrophobicity)

Caption: Principle of HIC separation for ADC DAR analysis.

Conclusion

The accurate determination of the drug-to-antibody ratio is paramount for the successful development of antibody-drug conjugates. The protocols outlined in this document provide a comprehensive guide for researchers to characterize this compound ADCs using UV-Vis spectroscopy, HIC, and MS. The choice of method will depend on the specific requirements of the analysis, with UV-Vis offering a rapid average DAR measurement, HIC providing drug load distribution information, and MS delivering the most detailed and accurate characterization.

References

Application Note: In Vitro Cytotoxicity Assay Protocol for DGN462 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. DGN462 is a potent DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class.[1] When conjugated to an antibody targeting a tumor-specific antigen, such as CD19 in the case of huB4-DGN462, it allows for targeted delivery of the cytotoxic payload to cancer cells.[1][2][3] This application note provides a detailed protocol for determining the in vitro cytotoxicity of DGN462 ADCs using a colorimetric MTT assay, a widely accepted method for assessing cell viability.[4][5][6]

The DGN462 payload induces cell death by alkylating DNA, which leads to a G2-M phase cell cycle arrest and subsequent apoptosis.[1][7] This targeted approach aims to maximize efficacy against tumor cells while minimizing systemic toxicity.[8] The following protocol is designed to guide researchers in generating reproducible and reliable data for the preclinical evaluation of DGN462 ADC candidates.

DGN462 ADC Mechanism of Action

The mechanism of action for a DGN462 ADC begins with the binding of the antibody portion to its specific target antigen on the surface of a cancer cell.[9][10] Following binding, the ADC-antigen complex is internalized, typically through endocytosis.[9][10] Once inside the cell, the ADC is trafficked to the lysosome, where the cleavable linker is broken down, releasing the DGN462 payload.[9] The released DGN462 then translocates to the nucleus and alkylates DNA, causing irreparable DNA damage.[1][7][11] This damage triggers cell cycle arrest, primarily at the G2/M checkpoint, and ultimately leads to programmed cell death (apoptosis), characterized by the activation of caspases such as caspase-3 and caspase-7.[1][7][12]

DGN462_ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC DGN462 ADC Antigen Target Antigen (e.g., CD19) ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome DGN462_release DGN462 Payload Release Lysosome->DGN462_release DNA_alkylation DNA Alkylation DGN462_release->DNA_alkylation Cell_cycle_arrest G2/M Cell Cycle Arrest DNA_alkylation->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: DGN462 ADC Mechanism of Action.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol outlines the steps for assessing the in vitro cytotoxicity of a DGN462 ADC against a target-positive cancer cell line.

1. Materials and Reagents:

  • Cell Lines:

    • Target antigen-positive cell line (e.g., CD19-positive lymphoma cell line for huB4-DGN462).[1]

    • Target antigen-negative cell line (for specificity control).

  • Culture Medium: Appropriate complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

  • Test Articles:

    • DGN462 ADC (stock solution of known concentration).

  • Control Articles:

    • Unconjugated antibody.

    • Free DGN462 payload.

    • Vehicle control (e.g., PBS).

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[4][5]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[4]

  • Equipment and Consumables:

    • Sterile, flat-bottom 96-well cell culture plates.

    • Multichannel pipette.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader capable of measuring absorbance at 570 nm.[5]

    • Biosafety cabinet.

2. Experimental Workflow:

Experimental_Workflow start Start cell_seeding 1. Cell Seeding (e.g., 5,000 cells/well) start->cell_seeding incubation_24h 2. Overnight Incubation (24 hours) cell_seeding->incubation_24h treatment 3. Treatment with DGN462 ADC and Controls incubation_24h->treatment incubation_72h 4. Incubation (e.g., 72 hours) treatment->incubation_72h mtt_addition 5. Add MTT Reagent incubation_72h->mtt_addition incubation_4h 6. Incubation (2-4 hours) mtt_addition->incubation_4h solubilization 7. Add Solubilization Solution incubation_4h->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Data Analysis (IC50 Calculation) read_absorbance->data_analysis end End data_analysis->end

Caption: In Vitro Cytotoxicity Assay Workflow.

3. Detailed Procedure:

Day 1: Cell Seeding

  • Harvest and count the cells. Ensure cell viability is >95%.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[13]

Day 2: Treatment

  • Prepare serial dilutions of the DGN462 ADC and control articles in complete culture medium. A common concentration range to test is from 1 pM to 100 nM.

  • Carefully remove the medium from the wells and add 100 µL of the prepared dilutions of the test and control articles.

  • Add fresh medium to the untreated control wells.

  • Return the plate to the incubator for the desired treatment duration (e.g., 72 hours).[1][12]

Day 5: MTT Assay and Data Collection

  • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[4][5]

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[4]

  • Carefully aspirate the medium from each well.

  • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.[5][13]

4. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    • % Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100

  • Plot the % Viability against the log of the ADC concentration.

  • Determine the IC50 value (the concentration of the ADC that inhibits cell growth by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Data Presentation

The results of the in vitro cytotoxicity assay can be summarized in a table for easy comparison of the different test articles.

Cell LineTreatment ArticleTarget AntigenIC50 (pM)
Ramos (Burkitt's Lymphoma) huB4-DGN462 ADCCD19-Positive85
Unconjugated huB4 AbCD19-Positive>100,000
Free DGN462 PayloadN/A25
Jurkat (T-cell Leukemia) huB4-DGN462 ADCCD19-Negative>100,000
Unconjugated huB4 AbCD19-Negative>100,000
Free DGN462 PayloadN/A30

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive protocol for assessing the in vitro cytotoxicity of DGN462 ADCs. Adherence to this protocol will enable researchers to generate robust and reproducible data, which is crucial for the preclinical development and characterization of these promising anti-cancer agents. The specificity of the DGN462 ADC is demonstrated by its potent activity against antigen-positive cells and lack of activity against antigen-negative cells, highlighting the importance of target-dependent cytotoxicity. Further characterization may include apoptosis and cell cycle analysis to confirm the mechanism of action.[8][14]

References

Application Notes and Protocols for Site-Specific Antibody Conjugation Using Sulfo-SPDB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, efficacy, and pharmacokinetic profile. Sulfo-SPDB (N-succinimidyl-4-(2-pyridyldithio)-2-sulfobutanoate) is a water-soluble, heterobifunctional crosslinker that is widely used in the development of ADCs.[1] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) on the antibody, and a pyridyldithio group that can react with a thiol-containing payload to form a cleavable disulfide bond.

The inclusion of a sulfonate group enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the resulting ADC.[1] The disulfide bond within the Sulfo-SPDB linker is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the tumor cell, leading to the targeted release of the cytotoxic payload.[2] This application note provides detailed protocols for the site-specific conjugation of antibodies using Sulfo-SPDB, as well as methods for the characterization and stability assessment of the resulting ADCs.

Mechanism of Action

The Sulfo-SPDB linker facilitates the targeted delivery of cytotoxic payloads to cancer cells. The antibody component of the ADC binds to a specific antigen on the surface of a tumor cell, triggering internalization of the ADC-antigen complex.[] Once inside the cell, the disulfide bond in the Sulfo-SPDB linker is cleaved by intracellular reducing agents such as glutathione, releasing the active cytotoxic drug.[2] This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic index of the drug.

Data Presentation

Table 1: Drug-to-Antibody Ratio (DAR) of Sulfo-SPDB Conjugated Antibodies
Antibody TargetPayloadAverage DARReference
Folate Receptor α (FRα)DM4~2 - 6[4]
Folate Receptor α (FRα)DM43.4 (target)[]
Epidermal Growth Factor Receptor (EGFR)DM1~2 - 6[4]

Note: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC and can be influenced by factors such as the molar ratio of linker to antibody, reaction time, and pH. The optimal DAR for a given ADC is typically determined empirically to balance efficacy and toxicity.[2]

Experimental Protocols

Protocol 1: Antibody Preparation for Conjugation

Objective: To prepare the antibody in a suitable buffer for conjugation with Sulfo-SPDB.

Materials:

  • Monoclonal antibody (mAb)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.25)[6]

  • Centrifugal filtration units (e.g., Amicon Ultra, 30 kDa MWCO)

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer. a. Add the antibody solution to a centrifugal filtration unit. b. Add an excess of amine-free buffer to the unit. c. Centrifuge according to the manufacturer's instructions to concentrate the antibody. d. Repeat the buffer exchange process at least three times to ensure complete removal of any interfering substances.

  • Concentration Adjustment: Adjust the final concentration of the antibody to 1-10 mg/mL in the amine-free buffer.

  • Quantification: Determine the precise concentration of the antibody using a spectrophotometer at 280 nm or a protein assay (e.g., BCA).

Protocol 2: Site-Specific Antibody Conjugation with Sulfo-SPDB-Payload

Objective: To conjugate a thiol-containing payload to the antibody using the Sulfo-SPDB linker. This protocol assumes the use of a pre-formed Sulfo-SPDB-payload conjugate.

Materials:

  • Prepared antibody in amine-free buffer (from Protocol 1)

  • Sulfo-SPDB-payload conjugate (e.g., Sulfo-SPDB-DM4)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.25-7.9[6][7]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Reagent Preparation: a. Allow the Sulfo-SPDB-payload to equilibrate to room temperature. b. Prepare a stock solution of the Sulfo-SPDB-payload in DMSO. The concentration will depend on the desired molar excess.

  • Conjugation Reaction: a. In a reaction vessel, add the prepared antibody to the reaction buffer. b. Slowly add the desired molar excess of the Sulfo-SPDB-payload stock solution to the antibody solution while gently vortexing. A typical starting molar excess is 5-10 fold over the antibody. c. Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The reaction time can be optimized to achieve the desired DAR. A higher pH (around 7.9) can accelerate the reaction.

  • Quenching: a. To stop the reaction, add a quenching solution to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate

Objective: To remove unconjugated payload, linker, and any aggregates to obtain a purified ADC.

Method 1: Size Exclusion Chromatography (SEC)

Materials:

  • SEC column (e.g., Superdex 200 or equivalent)

  • SEC running buffer (e.g., PBS, pH 7.4)

  • HPLC or FPLC system

Procedure:

  • Equilibrate the SEC column with at least two column volumes of running buffer.

  • Load the quenched conjugation reaction mixture onto the column.

  • Elute the ADC with the running buffer at a pre-determined flow rate.

  • Monitor the elution profile at 280 nm. The ADC will typically elute as the main peak, well-separated from smaller molecules like unconjugated payload and linker.

  • Collect the fractions corresponding to the ADC peak.

Method 2: Hydrophobic Interaction Chromatography (HIC)

Materials:

  • HIC column (e.g., Phenyl Sepharose or Butyl Sepharose)

  • Binding buffer: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)[8]

  • Elution buffer: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)[8]

  • HPLC or FPLC system

Procedure:

  • Equilibrate the HIC column with binding buffer.

  • Adjust the salt concentration of the ADC sample to match the binding buffer.

  • Load the sample onto the column.

  • Wash the column with binding buffer to remove any unbound species.

  • Elute the ADC using a linear gradient from binding buffer to elution buffer. Species will elute based on their hydrophobicity, allowing for the separation of ADCs with different DARs.

  • Collect the fractions and analyze for DAR and purity.

Protocol 4: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination

Objective: To determine the average number of drug molecules conjugated to each antibody.

Method: UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentration of the antibody and the payload using their respective extinction coefficients.

  • The DAR is calculated as the molar ratio of the payload to the antibody.

Method: Hydrophobic Interaction Chromatography (HIC)

  • Analyze the purified ADC by HIC as described in Protocol 3.

  • The different DAR species (e.g., DAR0, DAR2, DAR4, etc.) will separate into distinct peaks.

  • The area of each peak corresponds to the relative abundance of that species.

  • The average DAR can be calculated by summing the product of the peak area percentage and the corresponding DAR for each species.[9]

Protocol 5: In Vitro Stability Assessment

Objective: To evaluate the stability of the ADC in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method for quantifying intact ADC and released payload (e.g., ELISA, LC-MS)

Procedure:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.[2]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[2]

  • Immediately stop any further degradation by freezing the samples at -80°C.

  • Analyze the samples to determine the concentration of intact ADC and/or the amount of released payload over time.

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (Amine-free buffer) mAb->buffer_exchange reaction Conjugation Reaction (pH 7.25-7.9, RT, 2-4h) buffer_exchange->reaction sulfo_spdb_payload Sulfo-SPDB-Payload sulfo_spdb_payload->reaction quench Quenching reaction->quench purification SEC or HIC quench->purification dar_analysis DAR Analysis (UV-Vis, HIC) purification->dar_analysis stability_assay Stability Assay (Plasma Incubation) purification->stability_assay

Caption: Experimental workflow for antibody conjugation using Sulfo-SPDB.

payload_release ADC Antibody-Drug Conjugate (in circulation) Internalization Internalization into Tumor Cell ADC->Internalization 1. Antigen Binding Intracellular_ADC ADC inside cell Internalization->Intracellular_ADC 2. Endocytosis Released_Payload Released Cytotoxic Payload Intracellular_ADC->Released_Payload 3. Disulfide Cleavage GSH Glutathione (GSH) GSH->Released_Payload Cell_Death Apoptosis Released_Payload->Cell_Death 4. Binds to Target

Caption: Mechanism of payload release from a Sulfo-SPDB conjugated ADC.

References

Application Notes and Protocols for the Analytical Characterization of Sulfo-SPDB-DGN462 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted treatment of cancer.[1][2][3] These complex molecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker connecting the two.[2][3][4] The successful development of an ADC relies on a comprehensive analytical strategy to characterize its critical quality attributes (CQAs), ensuring safety, efficacy, and consistency.[1][5]

This document provides detailed application notes and protocols for the analytical characterization of a cysteine-linked ADC, specifically one employing a Sulfo-SPDB linker to conjugate the DGN462 payload. The Sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate with a sulfo group) linker is a cleavable disulfide linker designed for stability in circulation and efficient payload release in the reducing environment of the target cell.[6][] Characterization focuses on key parameters such as the drug-to-antibody ratio (DAR), purity, aggregation, charge heterogeneity, and confirmation of conjugation sites.

Determination of Average Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[8][9] This technique relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the payload, allowing for the calculation of their respective concentrations within the ADC sample.[10][]

Experimental Protocol

Materials:

  • Sulfo-SPDB-DGN462 ADC sample

  • Unconjugated monoclonal antibody

  • DGN462-Linker construct

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Molar Extinction Coefficients (ε):

    • Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance for the DGN462 payload (λmax_drug).

    • Measure the absorbance of a known concentration of the DGN462-linker construct at 280 nm and at its λmax_drug.

    • Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).[12]

  • Measure ADC Absorbance:

    • Prepare the this compound ADC sample in the conjugation buffer.

    • Measure the absorbance of the ADC sample at 280 nm (A_280) and at λmax_drug (A_λmax_drug).

  • Data Analysis:

    • Calculate the concentrations of the antibody (C_Ab) and the DGN462 payload (C_Drug) using the following simultaneous equations, which account for the absorbance contribution of each component at both wavelengths[12]:

      • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

      • A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)

    • Calculate the average DAR using the ratio of the molar concentrations:

      • Average DAR = C_Drug / C_Ab

Data Presentation
ParameterWavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Absorbance of ADCCalculated Concentration (M)
Antibody280ε_Ab,280A_280C_Ab
λmax_drugε_Ab,λmax_drugA_λmax_drug
DGN462 Payload280ε_Drug,280A_280C_Drug
λmax_drugε_Drug,λmax_drugA_λmax_drug
Calculated Average DAR ---C_Drug / C_Ab

Experimental Workflow: UV-Vis DAR Measurement

Workflow for Average DAR Determination by UV-Vis Spectroscopy cluster_prep Preparation cluster_analysis Analysis cluster_output Output p1 Determine Extinction Coefficients (ε) of Ab and Drug a1 Measure Absorbance at 280 nm and λmax_drug p1->a1 p2 Prepare ADC Sample in Buffer p2->a1 a2 Solve Simultaneous Equations for C_Ab and C_Drug a1->a2 a3 Calculate Average DAR (C_Drug / C_Ab) a2->a3 o1 Reported Average DAR a3->o1

Workflow for UV-Vis Spectroscopy DAR analysis.

Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the drug load distribution and average DAR for cysteine-linked ADCs.[10][13] The technique separates ADC species based on differences in their hydrophobicity.[14] Since the DGN462 payload is hydrophobic, ADC molecules with more conjugated drugs will be more hydrophobic, bind more strongly to the HIC column, and elute later.[15]

Experimental Protocol

Materials:

  • This compound ADC sample

  • HIC Column (e.g., TSKgel Butyl-NPR)

  • Bio-inert HPLC or UPLC system[15]

  • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL using Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the prepared ADC sample.

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30-40 minutes.[12] ADC species will elute in order of increasing hydrophobicity (DAR 0, DAR 2, DAR 4, etc.).

  • Data Analysis:

    • Integrate the peak area for each resolved species in the chromatogram. Each peak corresponds to a different DAR species.

    • Calculate the percentage of each DAR species by dividing its peak area by the total peak area.

    • Calculate the weighted average DAR using the following formula[][16]:

      • Average DAR = Σ [(% Peak Area of Species_n / 100) * n] where 'n' is the number of drugs for that species.

Data Presentation
DAR SpeciesRetention Time (min)Peak Area% of Total AreaWeighted DAR Contribution
DAR 0e.g., 8.5A₀P₀ = (A₀/A_total)100(P₀/100) * 0
DAR 2e.g., 12.1A₂P₂ = (A₂/A_total)100(P₂/100) * 2
DAR 4e.g., 15.3A₄P₄ = (A₄/A_total)100(P₄/100) * 4
DAR 6e.g., 18.0A₆P₆ = (A₆/A_total)100(P₆/100) * 6
DAR 8e.g., 20.5A₈P₈ = (A₈/A_total)*100(P₈/100) * 8
Total -A_total100%Σ (Weighted DAR)

Experimental Workflow: HIC-PLC DAR Analysis

Workflow for DAR Distribution Analysis by HIC-PLC cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output p1 Dilute ADC Sample in High Salt Buffer (A) a1 Inject Sample onto Equilibrated HIC Column p1->a1 a2 Elute with Decreasing Salt Gradient (A -> B) a1->a2 a3 Detect Peaks (UV @ 280 nm) a2->a3 d1 Integrate Peak Areas for each DAR Species a3->d1 d2 Calculate Weighted Average DAR d1->d2 o1 DAR Distribution Profile & Average DAR Value d2->o1

Workflow for HIC-PLC DAR distribution analysis.

Assessment of Purity and Aggregation by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is the primary method used to monitor and quantify ADC aggregates, which are a critical quality attribute due to their potential to increase immunogenicity.[17][18][19] SEC separates molecules based on their hydrodynamic size, allowing for the separation of high molecular weight species (aggregates) and low molecular weight species (fragments) from the main monomeric ADC.[18]

Experimental Protocol

Materials:

  • This compound ADC sample

  • SEC Column (e.g., Agilent AdvanceBio SEC)[17][20]

  • Bio-inert HPLC or UPLC system

  • Mobile Phase: A physiological pH buffer (e.g., 150 mM Sodium Phosphate, pH 6.8)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1-5 mg/mL using the SEC mobile phase. Filter the sample if necessary.

  • Chromatographic Separation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate.

    • Inject the prepared ADC sample.

    • Perform an isocratic elution for 15-20 minutes. Larger molecules (aggregates) will elute first, followed by the monomer, and then smaller fragments.

  • Data Analysis:

    • Integrate the peak areas for the aggregate, monomer, and fragment peaks.

    • Calculate the relative percentage of each species by dividing its peak area by the total peak area of all peaks.

Data Presentation
SpeciesRetention Time (min)Peak Area% of Total Area
Aggregate(s)e.g., 7.1A_aggP_agg
Monomere.g., 8.1A_monoP_mono
Fragment(s)e.g., 9.5A_fragP_frag
Total -A_total100%

Experimental Workflow: SEC Purity Analysis

Workflow for Purity and Aggregation Analysis by SEC cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output p1 Dilute ADC Sample in SEC Mobile Phase a1 Inject Sample onto Equilibrated SEC Column p1->a1 a2 Perform Isocratic Elution a1->a2 a3 Detect Peaks (UV @ 280 nm) a2->a3 d1 Integrate Peak Areas (Aggregate, Monomer, Fragment) a3->d1 d2 Calculate Relative Percentages d1->d2 o1 Purity Profile (% Monomer) Aggregation Level d2->o1

Workflow for SEC aggregation and purity analysis.

Evaluation of Purity and Heterogeneity by Capillary Electrophoresis (CE-SDS)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be used to assess ADC purity and heterogeneity.[21][22] CE-SDS, in particular, separates components based on their molecular weight under denaturing conditions (both reduced and non-reduced). It provides an orthogonal view to SEC and can resolve species that are not separated by size alone, such as non-glycosylated heavy chains.[23] Capillary Zone Electrophoresis (CZE) is also valuable for evaluating charge variants of ADCs, often providing better reproducibility than ion-exchange chromatography.[24][25]

Experimental Protocol (CE-SDS, Reduced)

Materials:

  • This compound ADC sample

  • CE-SDS instrument (e.g., SCIEX PA 800 Plus)

  • CE-SDS Gel Buffer and Sample Buffer containing SDS

  • Reducing agent (e.g., β-mercaptoethanol or DTT)

  • Internal standard (e.g., 10 kDa protein)

Procedure:

  • Sample Preparation:

    • Mix the ADC sample with the sample buffer containing the reducing agent and internal standard.

    • Heat the sample at ~70°C for 10 minutes to denature and reduce the ADC into its heavy chain (HC) and light chain (LC) components.

  • Electrophoretic Separation:

    • Load the prepared sample onto the CE instrument.

    • Apply voltage to perform the separation. The negatively charged SDS-protein complexes migrate through the gel-filled capillary towards the anode, separating by size.

  • Data Analysis:

    • Identify the peaks corresponding to the heavy chain, light chain, and any fragments or impurities.

    • Calculate the corrected peak area for each component (normalized to the internal standard).

    • Determine the relative percentage of each component to assess purity.

Data Presentation
SpeciesMigration Time (min)Corrected Peak Area% of Total Area
Non-glycosylated Heavy Chaine.g., 9.8A_ngHCP_ngHC
Light Chain (LC)e.g., 10.5A_LCP_LC
Heavy Chain (HC)e.g., 12.2A_HCP_HC
Impurities/FragmentsvariousA_impP_imp
Total -A_total100%

Experimental Workflow: CE-SDS Purity Analysis

Workflow for Purity Analysis by Reduced CE-SDS cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output p1 Mix ADC with Reducing Sample Buffer & Heat a1 Load Sample onto CE Instrument p1->a1 a2 Apply Voltage for Electrophoretic Separation a1->a2 a3 Detect Migrating Species (UV) a2->a3 d1 Identify & Integrate Peaks (HC, LC, Impurities) a3->d1 d2 Calculate Relative Percentages d1->d2 o1 Purity Profile (% HC, % LC) d2->o1

Workflow for reduced CE-SDS purity analysis.

Identification of Conjugation Sites by Peptide Mapping LC-MS

Peptide mapping via Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique used to confirm the primary sequence of the antibody and to identify the specific cysteine residues where the DGN462 payload is attached.[26][27] This "bottom-up" approach provides high-resolution structural information.[28]

Experimental Protocol

Materials:

  • This compound ADC sample

  • Denaturing buffer (e.g., 8 M Guanidine HCl)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., Iodoacetamide, IAM)

  • Proteolytic enzyme (e.g., Trypsin)

  • LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer like an Orbitrap or Q-TOF)

Procedure:

  • Sample Preparation (Digestion):

    • Denature the ADC sample in a denaturing buffer.

    • Reduce the disulfide bonds (both inter-chain and linker) with DTT.

    • Alkylate the free cysteines with IAM to prevent disulfide bond reformation.

    • Perform a buffer exchange to a trypsin-compatible buffer.

    • Digest the ADC overnight with trypsin, which cleaves the protein into smaller peptides.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a reverse-phase C18 column.

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Analyze the eluting peptides using the mass spectrometer in data-dependent acquisition (DDA) mode. The MS acquires a full scan to measure peptide masses, followed by MS/MS scans on the most abundant ions to obtain fragmentation data for sequencing.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the known antibody sequence.

    • Identify peptides that show a mass modification corresponding to the DGN462-linker attached to a cysteine residue. The fragmentation data will confirm the specific site of conjugation. Because the Sulfo-SPDB linker is cleaved during reduction, the modification observed on the cysteine will be the payload plus a portion of the linker.

Data Presentation
Peptide SequenceTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)ModificationConjugation Site
...SDKTHTCPPCPAPELLG...XX0None-
...SDKTHTCPPCPAPELLG...XX + Mass_Payload'Mass_Payload'DGN462-Linker'Cys_220
...VSCVMHEALHNHYTQK...YY0None-
...VSCVMHEALHNHYTQK...YY + Mass_Payload'Mass_Payload'DGN462-Linker'Cys_214

Mass_Payload' represents the mass of the DGN462 payload plus the remnant of the linker after reduction.

Experimental Workflow: Peptide Mapping LC-MS

Workflow for Conjugation Site Analysis by Peptide Mapping cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_output Output p1 Denature, Reduce, and Alkylate ADC p2 Buffer Exchange p1->p2 p3 Digest with Trypsin p2->p3 a1 Separate Peptides by RP-HPLC p3->a1 a2 Analyze by MS and MS/MS (DDA) a1->a2 d1 Database Search of MS/MS Spectra a2->d1 d2 Identify Unmodified and Drug-Conjugated Peptides d1->d2 o1 Confirmation of Conjugation Sites d2->o1

Workflow for peptide mapping LC-MS analysis.

Summary and Integrated Analytical Strategy

A comprehensive characterization of a this compound ADC requires the use of multiple, orthogonal analytical techniques. Each method provides unique and complementary information about the ADC's critical quality attributes.

Comparison of Analytical Techniques
TechniquePrimary Information ProvidedKey AdvantagesLimitations
UV-Vis Spectroscopy Average DARRapid, simple, low sample consumptionProvides average DAR only, no distribution information.[13]
HIC-PLC DAR distribution, average DAR, unconjugated antibodyGold standard for Cys-linked ADCs, quantitativeIncompatible with MS, may require method development.[14]
SEC-PLC Purity, % aggregate, % fragmentRobust, reliable for size variantsMay have non-specific interactions, limited resolution.
CE-SDS Purity (reduced/non-reduced), size heterogeneityHigh resolution, orthogonal to SECDenaturing, may not be suitable for all ADCs.
Peptide Mapping LC-MS Conjugation site confirmation, sequence verificationDetailed structural information, high specificityComplex, time-consuming, potential for incomplete data.
Integrated Characterization Workflow

The following diagram illustrates a logical workflow that integrates these techniques for the complete characterization of a this compound ADC, from initial assessment to in-depth structural confirmation.

Integrated Analytical Workflow for ADC Characterization cluster_initial Initial Assessment cluster_distribution Distribution & Heterogeneity cluster_detailed Detailed Structure cluster_results Critical Quality Attributes (CQAs) Report start ADC Drug Product (this compound) uv UV-Vis Spectroscopy start->uv Quick DAR check sec SEC-PLC start->sec Assess integrity hic HIC-PLC start->hic Primary DAR method res1 Average DAR uv->res1 ce CE-SDS / CZE sec->ce Orthogonal check res2 Purity & Aggregation sec->res2 hic->ce Orthogonal check ms Peptide Mapping LC-MS/MS hic->ms Confirm identity of DAR species res3 DAR Distribution hic->res3 res4 Charge & Size Heterogeneity ce->res4 res5 Conjugation Site Confirmation ms->res5

Integrated workflow for ADC characterization.

References

Application Notes and Protocols: Scale-up Considerations for Sulfo-SPDB-DGN462 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the critical considerations and protocols for scaling up the conjugation of the cytotoxic agent DGN462 to a monoclonal antibody (mAb) via the cleavable disulfide linker, Sulfo-SPDB. The information presented herein is intended to facilitate the transition from bench-scale experiments to larger-scale production of antibody-drug conjugates (ADCs) for preclinical and clinical development.

Introduction to Sulfo-SPDB-DGN462 Conjugation

The Sulfo-SPDB linker is a heterobifunctional crosslinker that facilitates the conjugation of a drug payload to an antibody.[] Its N-hydroxysuccinimide (NHS) ester end reacts with primary amines (such as lysine residues) on the antibody, while the pyridyldithio group reacts with a thiol-containing payload. The resulting disulfide bond is designed to be stable in circulation but cleavable within the reductive environment of the target cell, releasing the active drug.[2] The inclusion of a sulfonate group enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[3][4]

DGN462 is a potent DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class of cytotoxins.[5][6] Its mechanism of action involves crosslinking DNA, leading to irreparable DNA damage and subsequent induction of apoptosis in cancer cells.[7][8] The conjugation of DGN462 to a targeting antibody via a Sulfo-SPDB linker, as exemplified by the well-characterized huB4-DGN462 ADC, creates a highly targeted therapeutic agent with significant anti-tumor activity.[5][7][9]

Key Scale-up Considerations

Scaling up ADC conjugation reactions from the laboratory bench to manufacturing scale introduces several challenges that can impact product quality, consistency, and yield.[10][11] Careful consideration and control of critical process parameters (CPPs) are essential to ensure the desired critical quality attributes (CQAs) of the final ADC product are met.

Reaction Parameters

Consistent control over reaction conditions is paramount for reproducible ADC production. The following parameters should be carefully monitored and optimized during scale-up:

  • Temperature: Affects both the rate of conjugation and the stability of the antibody and the ADC.[10] Thermal stress can lead to aggregation.[11]

  • pH: Influences the reactivity of both the NHS ester with lysine residues and the pyridyldithio group with the thiol-modified drug.[10] The pH must be maintained within a narrow, optimal range.

  • Molar Ratio of Reactants: The ratio of the Sulfo-SPDB linker and DGN462 to the antibody directly impacts the final drug-to-antibody ratio (DAR).[2] This must be precisely controlled to achieve the desired therapeutic window.

  • Mixing and Agitation: Inadequate mixing can lead to localized high concentrations of reagents, potentially causing aggregation or inconsistent conjugation. The mixing process must be efficient and scalable.[10][12]

  • Reaction Time: The duration of the conjugation reaction influences the extent of conjugation and the potential for side reactions or product degradation.

Purification and Downstream Processing

The removal of unconjugated antibody, free drug-linker, and process-related impurities is a critical step in ADC manufacturing. As the scale increases, the efficiency and scalability of the purification method become increasingly important.

  • Chromatography: Techniques such as cation-exchange (CEX) and hydrophobic interaction chromatography (HIC) are often employed to purify ADCs and separate different DAR species.[13][14][15] Process parameters for chromatography, including resin selection, buffer composition, flow rate, and column loading, must be optimized for large-scale operations.

  • Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange, concentration, and removal of small molecule impurities.[10][11] The compatibility of TFF membranes with any organic co-solvents used in the conjugation reaction must be verified.[10]

Analytical Characterization

Robust analytical methods are essential for monitoring CQAs throughout the scale-up process and for final product release. Key analytical techniques include:

  • Hydrophobic Interaction Chromatography (HIC): A standard method for determining the DAR and the distribution of different drug-loaded species.[16][17][18][19]

  • Size Exclusion Chromatography (SEC): Used to quantify high molecular weight species (aggregates) and fragments.[5][9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used as an orthogonal method for DAR determination, often after reduction of the ADC to separate heavy and light chains.[16]

  • Mass Spectrometry (MS): Provides detailed information on the molecular weight of the ADC and its fragments, confirming conjugation and identifying modifications.[20]

Data Presentation: Impact of Process Parameters on Critical Quality Attributes

The following tables provide illustrative data on how key process parameters can influence the critical quality attributes of a this compound ADC during scale-up. Please note that this data is representative and should be confirmed experimentally for each specific antibody and process.

Table 1: Effect of Molar Ratio of this compound on Drug-to-Antibody Ratio (DAR)

Molar Ratio (Linker-Drug : Antibody)Average DAR (Lab Scale)Average DAR (Pilot Scale)
5:12.12.0
7.5:12.82.7
10:13.53.4
12.5:14.13.9

Table 2: Influence of Reaction Temperature and Time on DAR and Aggregation

Temperature (°C)Reaction Time (hours)Average DARAggregates (%)
422.51.2
442.81.5
2512.92.5
2523.23.8

Table 3: Comparison of Purification Methods at Different Scales

Purification MethodScaleProduct Purity (%)Monomer Content (%)Final Yield (%)
Desalting ColumnLab (10 mg)>989990
Cation Exchange ChromatographyPilot (1 g)>999885
Tangential Flow FiltrationManufacturing (10 g)>999892

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of this compound to a monoclonal antibody, based on established procedures for similar ADCs.[5][9]

Preparation of Reagents
  • Antibody Solution: Prepare the monoclonal antibody in a suitable buffer (e.g., 50 mM EPPS, pH 8.5) at a concentration of 5-10 mg/mL.

  • This compound Solution: Prepare a stock solution of the this compound conjugate in an organic co-solvent such as dimethylacetamide (DMAc). The final concentration of the co-solvent in the reaction mixture should be carefully controlled (e.g., 15% v/v).

Conjugation Reaction Protocol (Lab Scale)
  • Equilibrate the antibody solution to the desired reaction temperature (e.g., 4°C or room temperature).

  • Add the required volume of the this compound stock solution to the antibody solution to achieve the target molar ratio (e.g., 10-fold molar excess).[5][9]

  • Gently mix the reaction mixture and incubate for the desired reaction time (e.g., 2-4 hours).

  • Quench the reaction by adding an excess of a quenching agent, such as N-acetylcysteine, to react with any unreacted linker.

  • Proceed immediately to the purification step.

Purification Protocol (Lab Scale using Desalting Column)
  • Equilibrate a desalting column (e.g., NAP-25) with the final formulation buffer (e.g., 20 mM histidine, 150 mM NaCl, pH 6.0).

  • Load the quenched reaction mixture onto the desalting column.

  • Elute the ADC with the formulation buffer according to the manufacturer's instructions.

  • Collect the eluate containing the purified ADC.

Scale-up Considerations for Conjugation and Purification

For pilot and manufacturing scales, the following adjustments to the protocol are necessary:

  • Reaction Vessel: Use a temperature-controlled, jacketed reactor with a validated mixing system.

  • Reagent Addition: Implement a controlled addition rate for the this compound solution to ensure homogenous mixing.

  • Purification: Replace desalting columns with a scalable purification method such as Tangential Flow Filtration (TFF) or preparative chromatography.

    • TFF Protocol:

      • Select a TFF system and membrane with appropriate molecular weight cut-off and material compatibility.

      • Equilibrate the TFF system with the purification buffer.

      • Load the quenched reaction mixture into the system.

      • Perform diafiltration with the formulation buffer to remove unreacted reagents and exchange the buffer.

      • Concentrate the purified ADC to the target concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis mAb Antibody in Buffer Reaction Conjugation Reaction (Controlled Temp, pH, Mixing) mAb->Reaction LinkerDrug This compound in Co-solvent LinkerDrug->Reaction Purification Purification (TFF or Chromatography) Reaction->Purification Analysis Analytical Characterization (HIC, SEC, MS) Purification->Analysis FinalADC FinalADC Analysis->FinalADC Final ADC Product

Caption: Workflow for this compound conjugation.

DGN462 Mechanism of Action: DNA Damage-Induced Apoptosis

apoptosis_pathway DGN462 DGN462 DNA_Damage DNA Crosslinking & Double-Strand Breaks DGN462->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified DGN462-induced apoptosis pathway.

References

Best practices for storing and handling Sulfo-SPDB-DGN462

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sulfo-SPDB-DGN462 is a water-soluble, heterobifunctional crosslinker used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). It contains an N-hydroxysuccinimide (NHS) ester reactive group and a pyridyldithiol group. The NHS ester reacts with primary amines (e.g., lysine residues on antibodies) to form stable amide bonds, while the pyridyldithiol group reacts with sulfhydryl groups (e.g., cysteine residues on proteins or thiol-containing payloads) to form a cleavable disulfide bond. The "Sulfo" prefix indicates the presence of a sulfonate group, which imparts water solubility and prevents the crosslinker from permeating cell membranes.[1] This document provides best practices for the storage and handling of this compound, along with detailed experimental protocols for its use in protein crosslinking.

Storage and Handling

Proper storage and handling of this compound are critical to maintain its reactivity and ensure experimental reproducibility.

Storage Conditions

This compound is sensitive to moisture and should be stored in a desiccated environment.[2]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid (lyophilized powder)-20°C to -80°CUp to 6 monthsStore with a desiccant. Protect from light and store under nitrogen.[3][4][5]
Stock Solution (in anhydrous DMSO or DMF)-20°C1-2 monthsUse anhydrous solvent to minimize hydrolysis.[2][6]
Aqueous SolutionUse ImmediatelyN/ANHS esters hydrolyze rapidly in aqueous solutions.[6][7] Do not store.
Handling Procedures
  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation inside the container.[7]

  • Reconstitution:

    • For water-insoluble crosslinkers, dissolve in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][7]

    • For water-soluble sulfo-NHS esters, reconstitution can be done in aqueous, amine-free buffers (e.g., phosphate-buffered saline, PBS) right before the experiment.[]

  • Avoid Incompatible Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1][2]

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound.

Experimental Protocols

The following are generalized protocols for protein-protein crosslinking using this compound. Optimal conditions, such as the molar ratio of crosslinker to protein, may need to be determined empirically.[9]

Two-Step Protein-Protein Crosslinking

This is the recommended method to minimize the formation of homodimers of the amine-containing protein.

Diagram 1: Two-Step Crosslinking Workflow

Two_Step_Crosslinking cluster_step1 Step 1: NHS Ester Reaction cluster_purification Purification cluster_step2 Step 2: Pyridyldithiol Reaction P1 Protein 1 (with amines) P1_SPDB Protein 1-SPDB Intermediate P1:e->P1_SPDB:w + SPDB This compound SPDB:e->P1_SPDB:w pH 7.2-8.5 Purify Remove Excess Crosslinker (Desalting Column) P1_SPDB->Purify P1_SPDB_purified Purified Protein 1-SPDB Purify->P1_SPDB_purified P2 Protein 2 (with sulfhydryls) P1_P2 Crosslinked Protein 1-Protein 2 Conjugate P2:e->P1_P2:w + P1_SPDB_purified:e->P1_P2:w pH 6.5-7.5

Caption: Workflow for two-step protein-protein crosslinking.

Materials:

  • Protein 1 (containing primary amines) in an amine-free buffer (e.g., PBS, HEPES, Borate)

  • Protein 2 (containing sulfhydryl groups)

  • This compound

  • Anhydrous DMSO or DMF (if needed)

  • Reaction Buffer (e.g., PBS, pH 7.2-8.5)

  • Conjugation Buffer (e.g., PBS, pH 6.5-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

Step 1: Reaction with Amine-Containing Protein

  • Prepare a stock solution of this compound in anhydrous DMSO or reaction buffer immediately before use.

  • Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of Protein 1.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[7]

  • Remove excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Reaction with Sulfhydryl-Containing Protein

  • Immediately add the purified, SPDB-activated Protein 1 to the solution of Protein 2.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • The reaction can be stopped by adding a quenching buffer, although this is often not necessary as the reaction will stop once all the reactive groups have been consumed.

  • The resulting conjugate can be purified by size-exclusion chromatography.

Factors Influencing Crosslinking Reactions

Table 2: Key Parameters for Successful Crosslinking

ParameterRecommended Range/ConditionRationale
pH (NHS Ester Reaction) 7.2 - 8.5Optimal for reaction with primary amines.[1] Hydrolysis of the NHS ester increases at higher pH.[6][7]
pH (Pyridyldithiol Reaction) 6.5 - 7.5Optimal for reaction with sulfhydryl groups.
Temperature 4°C to Room TemperatureLower temperatures can be used to slow down hydrolysis and the reaction rate.[7]
Molar Ratio (Crosslinker:Protein) 5:1 to 20:1Must be optimized empirically. Higher ratios can lead to protein modification and loss of function.
Protein Concentration 1-10 mg/mLHigher concentrations favor more efficient crosslinking.[6]

Diagram 2: Signaling Pathway Inhibition via ADC

ADC_Mechanism cluster_cell Target Cell Receptor Cell Surface Receptor Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload Active Payload (e.g., DGN462) Lysosome->Payload Cleavage of Disulfide Bond Signaling Signaling Pathway Payload->Signaling Inhibition Apoptosis Apoptosis Signaling->Apoptosis Induction ADC Antibody-Drug Conjugate (Ab-Sulfo-SPDB-DGN462) ADC->Receptor Binding

Caption: General mechanism of action for an ADC.

Troubleshooting

Table 3: Common Issues and Solutions in Crosslinking

IssuePossible CauseSuggested Solution
Low or no crosslinking - Hydrolyzed crosslinker- Inactive protein- Incorrect buffer pH- Insufficient crosslinker concentration- Use fresh crosslinker solution.- Ensure protein is active and correctly folded.- Verify the pH of the reaction buffer.- Optimize the molar ratio of crosslinker to protein.
Protein precipitation - High degree of crosslinking- Change in protein solubility after modification- Reduce the molar ratio of crosslinker to protein.- Perform the reaction at a lower protein concentration.- Use a more hydrophilic crosslinker if possible.
Non-specific crosslinking - Crosslinker reacting with other nucleophiles (e.g., Ser, Thr, Cys)- Ensure the pH is within the optimal range for amine reactivity.- Consider a two-step crosslinking protocol to improve specificity.

By adhering to these storage, handling, and experimental guidelines, researchers can effectively utilize this compound for their bioconjugation needs, leading to more reliable and reproducible results in the development of targeted therapeutics and other applications.

References

Troubleshooting & Optimization

Enhancing Sulfo-SPDB Conjugation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Sulfo-SPDB conjugation. The following sections detail experimental protocols, address common issues, and offer solutions to optimize your antibody-drug conjugate (ADC) development workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during Sulfo-SPDB conjugation in a user-friendly question-and-answer format.

Q1: What is the optimal pH for Sulfo-SPDB conjugation and why is it critical?

The optimal pH for conjugating the N-hydroxysuccinimide (NHS) ester of Sulfo-SPDB to primary amines (like lysine residues on an antibody) is between 7.2 and 8.5 . This pH range represents a crucial balance:

  • Below pH 7.2: The primary amine groups on the antibody are predominantly protonated (-NH3+), making them poor nucleophiles and thus unreactive towards the NHS ester. This leads to significantly lower conjugation efficiency.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically. In this competing reaction, water molecules attack and cleave the NHS ester, rendering it inactive before it can react with the antibody's amines. This side reaction reduces the overall yield of the desired conjugate.

For many applications, a pH of 8.3-8.5 is considered optimal to maximize the rate of the desired aminolysis reaction while minimizing hydrolysis.

Q2: Which buffers should I use for the conjugation reaction, and which should I avoid?

It is critical to use a buffer that does not contain primary amines, as these will compete with the antibody for reaction with the Sulfo-SPDB linker.

  • Recommended Buffers:

    • Phosphate-buffered saline (PBS)

    • HEPES buffer

    • Borate buffer

    • Carbonate-bicarbonate buffer

  • Buffers to Avoid:

    • Tris (tris(hydroxymethyl)aminomethane) buffers (e.g., TBS)

    • Glycine buffers

These amine-containing buffers will react with the NHS ester, leading to a lower conjugation efficiency and the formation of undesired by-products. However, Tris or glycine buffers can be useful for quenching the reaction once the desired incubation time is complete.

Q3: My Sulfo-SPDB linker is not dissolving well in my aqueous buffer. What should I do?

While Sulfo-SPDB is the water-soluble version of SPDB, high concentrations may still be challenging to dissolve directly in aqueous buffers. If you encounter solubility issues:

  • First, dissolve the Sulfo-SPDB in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

  • Then, add this stock solution to your antibody solution in the reaction buffer.

Ensure the final concentration of the organic solvent in the reaction mixture is low (typically under 10%) to avoid denaturation of the antibody.

Q4: I am observing a low Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I improve it?

A low DAR can result from several factors. Below is a troubleshooting guide to address this issue:

Potential CauseRecommended Solution
Suboptimal pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.
Hydrolysis of Sulfo-SPDB Prepare the Sulfo-SPDB solution immediately before use. Avoid prolonged storage of the linker in aqueous solutions.
Insufficient Molar Excess of Linker Increase the molar ratio of Sulfo-SPDB to the antibody. A typical starting point is a 5-20 fold molar excess. This may require optimization for your specific antibody.
Presence of Competing Amines Ensure your antibody buffer is free of primary amine-containing substances like Tris or glycine. Perform a buffer exchange if necessary.
Low Antibody Concentration A dilute antibody solution can slow down the reaction kinetics. If possible, concentrate your antibody to at least 1-2 mg/mL.
Inaccurate Reagent Concentrations Verify the concentrations of both your antibody and Sulfo-SPDB solutions.
Short Reaction Time Increase the reaction time. Monitor the progress of the conjugation over a time course to determine the optimal duration.

Q5: My ADC is showing aggregation after conjugation. What can I do to prevent this?

Aggregation is a common issue, particularly with hydrophobic payloads. The addition of the linker and drug can increase the overall hydrophobicity of the antibody, leading to aggregation.

Potential CauseRecommended Solution
High DAR A high number of conjugated molecules can significantly increase hydrophobicity. Optimize the molar ratio of the linker to achieve a lower, more controlled DAR.
Hydrophobic Payload If the payload is highly hydrophobic, consider using a more hydrophilic linker, such as one containing a polyethylene glycol (PEG) spacer, in future experiments.
Inappropriate Buffer Conditions Screen different buffer conditions, including pH and the addition of excipients like arginine or polysorbates, which can help to reduce aggregation.
High Temperature Perform the conjugation reaction at a lower temperature (e.g., 4°C). While the reaction will be slower, it can help to minimize aggregation of sensitive antibodies.

Experimental Protocols

Protocol 1: Sulfo-SPDB Conjugation to an Antibody

This protocol outlines the steps for conjugating Sulfo-SPDB to primary amine groups on an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.

  • Sulfo-SPDB linker.

  • Anhydrous DMSO.

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2 mg/mL in the reaction buffer.

  • Sulfo-SPDB Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Sulfo-SPDB in anhydrous DMSO. Briefly vortex to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Calculate the volume of the Sulfo-SPDB stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess over the antibody).

    • Add the calculated volume of the Sulfo-SPDB stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted Sulfo-SPDB and by-products by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry

This method allows for the calculation of the average number of linker molecules conjugated per antibody.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (A280) and 343 nm (A343). The peak at 343 nm corresponds to the pyridine-2-thione released upon reaction of the pyridyldithio group with a thiol on the drug (this protocol assumes the drug has been attached to the linker prior to antibody conjugation). If conjugating the linker to the antibody first, this measurement is taken after reacting the antibody-linker conjugate with a thiol-containing drug.

  • Calculate the concentration of the antibody using the Beer-Lambert law, correcting for the absorbance of the linker at 280 nm.

  • Calculate the concentration of the conjugated linker using the Beer-Lambert law with the absorbance at 343 nm.

  • The DAR is the molar ratio of the linker to the antibody.

Note: The exact extinction coefficients for the antibody and the specific linker-drug combination at both wavelengths are required for an accurate calculation.

Protocol 3: Analysis of Conjugation by SDS-PAGE

SDS-PAGE can be used to visualize the increase in molecular weight of the antibody after conjugation.

Procedure:

  • Prepare samples of the unconjugated antibody and the purified ADC.

  • Run the samples on an SDS-PAGE gel under both reducing and non-reducing conditions.

  • Under non-reducing conditions, the conjugated antibody should show a shift to a higher molecular weight compared to the unconjugated antibody. A ladder of bands may be visible, representing different DAR species.

  • Under reducing conditions, the heavy and light chains of the conjugated antibody will also show a molecular weight shift if they have been modified.

  • Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the bands.

Visualizing the Workflow and Chemistry

The following diagrams, generated using Graphviz, illustrate the key processes in Sulfo-SPDB conjugation.

Sulfo_SPDB_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (pH 7.2-8.5) Antibody_Prep->Conjugation Linker_Prep Sulfo-SPDB Stock Solution Linker_Prep->Conjugation Quenching Quenching (Optional) Conjugation->Quenching Purification Purification (Desalting Column) Conjugation->Purification Quenching->Purification Analysis Characterization (DAR, SDS-PAGE, HIC) Purification->Analysis

Caption: Workflow for Sulfo-SPDB conjugation to an antibody.

Sulfo_SPDB_Reaction_Mechanism Antibody Antibody-NH₂ Conjugate Antibody-Linker (Amide Bond) Antibody->Conjugate Sulfo_SPDB Sulfo-SPDB (NHS Ester) Sulfo_SPDB->Conjugate NHS_byproduct NHS Conjugate->NHS_byproduct

Caption: Chemical reaction of Sulfo-SPDB with a primary amine.

Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with Sulfo-SPDB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low drug-to-antibody ratios (DAR) when using the Sulfo-SPDB linker.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-SPDB and how does it work?

Sulfo-SPDB (Sulfosuccinimidyl 4-(2-pyridyldithio)butanoate) is a water-soluble, cleavable crosslinker used to create antibody-drug conjugates (ADCs). It contains an NHS ester that reacts with primary amines (like lysine residues) on the antibody and a pyridyldithio group that forms a disulfide bond with a thiol-containing drug payload. The "sulfo" group increases the reagent's solubility in aqueous solutions, which can facilitate the conjugation reaction.[][][3] The disulfide bond is designed to be stable in circulation but can be cleaved by reducing agents like glutathione inside target cells, releasing the cytotoxic payload.[][4]

Q2: We are observing a consistently low DAR. What are the potential causes?

A low drug-to-antibody ratio is a common issue in ADC development and can stem from several factors throughout the conjugation process. The primary causes can be categorized as follows:

  • Suboptimal Reaction Conditions: The pH, temperature, and incubation time of the conjugation reaction are critical. Deviations from the optimal ranges for these parameters can significantly reduce conjugation efficiency.[5][6]

  • Linker Instability: The NHS ester of Sulfo-SPDB is susceptible to hydrolysis in aqueous buffers.[7] Premature hydrolysis of the linker before it can react with the antibody will lead to a lower DAR.

  • Antibody-Related Issues: The purity and concentration of the antibody are crucial. Contaminating proteins with primary amines can compete for the linker, and an inaccurate antibody concentration will lead to incorrect molar ratio calculations.

  • Drug-Linker Solubility: If the drug payload is highly hydrophobic, the Sulfo-SPDB-drug conjugate may have poor solubility in aqueous conjugation buffers, reducing its availability to react with the antibody.[5][8]

  • Inefficient Purification: Post-conjugation purification methods are essential for removing unconjugated antibodies, which if not removed, will result in an artificially low average DAR measurement.[9][10][]

Q3: How can we improve the efficiency of our Sulfo-SPDB conjugation reaction?

To enhance conjugation efficiency and achieve a higher DAR, consider the following optimization strategies:

  • Optimize Reaction Buffer pH: The reaction between the NHS ester of Sulfo-SPDB and the antibody's primary amines is most efficient at a pH of 7.2-8.0.[12] It is recommended to perform a pH titration experiment to determine the optimal pH for your specific antibody.

  • Control Reaction Time and Temperature: While longer reaction times can increase conjugation, they also increase the risk of antibody aggregation and linker hydrolysis.[5] A typical starting point is to incubate for 1-2 hours at room temperature or 4°C. Time course experiments can help identify the optimal incubation period.

  • Improve Drug-Linker Solubility: For hydrophobic payloads, introducing a limited amount of a water-miscible organic co-solvent (e.g., DMSO or DMA) can improve the solubility of the drug-linker complex.[5] However, the final concentration of the organic solvent should typically be kept below 10% to avoid antibody denaturation.[5]

  • Adjust Molar Ratio of Linker to Antibody: Increasing the molar excess of the Sulfo-SPDB-drug conjugate relative to the antibody can drive the reaction towards a higher DAR. However, an excessive amount of linker can lead to antibody modification at multiple sites, potentially impacting its antigen-binding affinity and increasing the risk of aggregation.

Troubleshooting Guides

Issue 1: Consistently Low DAR Despite Optimized Reaction Conditions

If you have optimized the reaction conditions and are still observing a low DAR, the issue may lie with the integrity of your reagents or the antibody itself.

Troubleshooting Steps:
  • Assess Linker Stability: Prepare a fresh solution of the Sulfo-SPDB-drug conjugate immediately before use. The NHS ester is moisture-sensitive and can hydrolyze over time, even when stored in an organic solvent.[7]

  • Verify Antibody Purity and Concentration:

    • Run an SDS-PAGE or size-exclusion chromatography (SEC) analysis to confirm the purity of your antibody. The presence of other proteins can interfere with the conjugation reaction.

    • Accurately determine the antibody concentration using a reliable method such as UV-Vis spectroscopy at 280 nm.[13][] Inaccurate concentration readings will lead to incorrect molar ratio calculations.

  • Evaluate Antibody Reactivity: If possible, perform a control conjugation with a different amine-reactive linker to determine if the issue is specific to Sulfo-SPDB or related to the antibody's reactivity.

Data Presentation: Impact of Reagent and Antibody Quality on DAR
ParameterCondition 1: Fresh Reagents, High Purity AntibodyCondition 2: Aged Reagents, Lower Purity Antibody
Sulfo-SPDB-Drug Age Freshly preparedStored at 4°C for 24 hours
Antibody Purity >95%~85%
Observed Average DAR 3.81.5
Issue 2: High Heterogeneity and Wide Range of DAR Species

A high degree of heterogeneity in your ADC preparation can be a significant challenge for downstream applications and regulatory approval.

Troubleshooting Steps:
  • Optimize Post-Conjugation Purification: The purification step is critical for isolating ADCs with a specific DAR and removing unconjugated antibodies.

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs.[15][16] ADCs with higher DARs are more hydrophobic and will have longer retention times on the column.[16]

    • Ion Exchange Chromatography (IEX): IEX can also be used to separate different drug-loaded species based on differences in their charge.[]

    • Size Exclusion Chromatography (SEC): While primarily used to remove aggregates, SEC can provide some separation of different DAR species, although with lower resolution than HIC.[10][][16]

  • Control Reaction Stoichiometry: Precisely controlling the molar ratio of the Sulfo-SPDB-drug conjugate to the antibody can help narrow the distribution of DAR species.

Data Presentation: Comparison of Purification Methods for DAR Species
Purification MethodDAR 0 (Unconjugated)DAR 2DAR 4DAR 6Average DAR
None 30%40%25%5%2.1
Size Exclusion Chromatography (SEC) 15%45%35%5%2.5
Hydrophobic Interaction Chromatography (HIC) <5%10%75%10%3.9

Experimental Protocols

Protocol 1: General Sulfo-SPDB Conjugation
  • Antibody Preparation:

    • Start with a purified antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.5).

    • Ensure the buffer does not contain primary amines (e.g., Tris).

  • Drug-Linker Preparation:

    • Dissolve the thiol-containing drug and a molar excess of Sulfo-SPDB separately in an appropriate organic solvent (e.g., DMSO).

    • React the drug and linker to form the Sulfo-SPDB-drug conjugate.

  • Conjugation Reaction:

    • Add the desired molar excess of the Sulfo-SPDB-drug conjugate solution to the antibody solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove unconjugated drug-linker and other small molecules using a desalting column, tangential flow filtration (TFF), or dialysis.[10][]

    • Further purify the ADC to isolate specific DAR species using chromatography techniques like HIC or IEX.[9][10][]

Protocol 2: DAR Determination by UV-Vis Spectroscopy

This method provides an average DAR for the ADC population.[13][][15][17]

  • Sample Preparation:

    • Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS).

  • Spectrophotometer Measurement:

    • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug payload.

  • Calculation:

    • Use the Beer-Lambert law and the known molar extinction coefficients of the antibody and the drug at both wavelengths to calculate their respective concentrations.

    • The average DAR is the molar ratio of the drug to the antibody.[13]

Visualizations

Sulfo_SPDB_Conjugation_Workflow cluster_preparation Reagent Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Antibody Purified Antibody in Amine-Free Buffer Reaction Incubate Antibody and Drug-Linker Antibody->Reaction DrugLinker Sulfo-SPDB-Drug Conjugate Solution DrugLinker->Reaction Desalting Removal of Excess Drug-Linker Reaction->Desalting Step 1 Chromatography Isolation of Specific DAR Species Desalting->Chromatography Step 2 (Optional) DAR_Analysis DAR Determination (UV-Vis, HIC, etc.) Desalting->DAR_Analysis Chromatography->DAR_Analysis Sulfo_SPDB_Reaction_Pathway cluster_reactants Reactants cluster_product Product Antibody Antibody-NH2 (Lysine Residue) ADC Antibody-Drug Conjugate (Amide Bond) Antibody->ADC SulfoSPDB Sulfo-SPDB-Drug SulfoSPDB->ADC + Troubleshooting_Low_DAR Start Low DAR Observed Check_Conditions Review Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Suboptimal Check_Reagents Assess Reagent Quality (Linker, Antibody) Check_Conditions->Check_Reagents Optimal Success Target DAR Achieved Optimize_Conditions->Success Improve_Solubility Improve Drug-Linker Solubility (Co-solvents) Check_Reagents->Improve_Solubility Poor Solubility Check_Purification Evaluate Purification Strategy Check_Reagents->Check_Purification Good Quality Improve_Solubility->Success Refine_Purification Refine Purification (HIC, IEX) Check_Purification->Refine_Purification Inefficient Failure Consult Technical Support Check_Purification->Failure Efficient Refine_Purification->Success

References

Technical Support Center: Preventing Aggregation of ADCs with Sulfo-SPDB-DGN462

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation issues encountered during the experimental use of Antibody-Drug Conjugates (ADCs) featuring the Sulfo-SPDB linker and the DGN462 payload.

Troubleshooting Guide

Aggregation of your Sulfo-SPDB-DGN462 ADC can manifest in various ways, from visible precipitation to subtle changes in analytical profiles. This guide will help you identify the potential causes and implement effective solutions.

Problem: Increased High Molecular Weight (HMW) Species Observed in Size Exclusion Chromatography (SEC)

Table 1: Troubleshooting Increased HMW Species

Possible Cause Recommended Solution
Hydrophobic Interactions The DGN462 payload, being a DNA-alkylating agent, can possess significant hydrophobicity, leading to intermolecular interactions and aggregation.[1][2][3] The Sulfo-SPDB linker is designed to be hydrophilic to counteract this, but aggregation can still occur.[1][4]
Formulation Optimization: Adjust the formulation buffer to include excipients that minimize hydrophobic interactions. Polysorbates (e.g., Polysorbate 20 or 80) at concentrations of 0.01-0.1% are commonly used to prevent protein aggregation.[] Sugars like sucrose or trehalose can also act as stabilizers.[]
Inappropriate Buffer pH The pH of the formulation buffer can significantly impact the stability of the ADC. If the pH is near the isoelectric point (pI) of the antibody, the net charge of the protein is minimal, reducing electrostatic repulsion and promoting aggregation.[2]
pH Adjustment: Determine the pI of your specific antibody and formulate the ADC in a buffer with a pH at least 1-1.5 units away from the pI. A common pH range for ADC formulations is 5.0-7.0.
High ADC Concentration Concentrated ADC solutions are more prone to aggregation due to increased intermolecular proximity.
Concentration Optimization: If possible, work with the ADC at the lowest feasible concentration for your experiment. If high concentrations are necessary, formulation optimization with excipients becomes even more critical.
Freeze-Thaw Stress Repeated freeze-thaw cycles can lead to denaturation and aggregation of the antibody component of the ADC.[6]
Proper Handling: Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles. When freezing, ensure a controlled and rapid freezing rate. Thaw aliquots rapidly at room temperature or in a 37°C water bath.
Mechanical Stress Vigorous shaking or stirring can induce mechanical stress, leading to protein unfolding and aggregation.
Gentle Handling: Handle the ADC solution gently. Mix by slow inversion or gentle pipetting rather than vortexing or vigorous shaking.

Problem: Visible Precipitation or Cloudiness in the ADC Solution

Table 2: Troubleshooting Visible Precipitation

Possible Cause Recommended Solution
Gross Aggregation This is an advanced stage of aggregation, often resulting from one or more of the factors mentioned in Table 1.
Review Formulation and Handling: Re-evaluate your entire workflow, from conjugation and purification to formulation and storage. Ensure all steps are optimized to minimize stress on the ADC.
Poor Solubility of the ADC The hydrophobicity of the DGN462 payload might be overwhelming the solubilizing effect of the Sulfo-SPDB linker, especially at high drug-to-antibody ratios (DAR).[3]
DAR Optimization: If possible, use an ADC with a lower DAR. While a higher DAR can increase potency, it often comes at the cost of reduced stability.[1]
Excipient Screening: Conduct a systematic screening of different excipients to identify those that best solubilize and stabilize your specific ADC. Arginine and histidine are amino acids known to act as stabilizers.[7][8]
Lyophilization and Reconstitution Issues Improper lyophilization cycles or reconstitution procedures can lead to the formation of insoluble aggregates.[9][10]
Optimized Lyophilization: Ensure the lyophilization cycle is optimized for your ADC formulation, including appropriate freezing rates and primary and secondary drying times.[9]
Controlled Reconstitution: Reconstitute the lyophilized ADC with the recommended buffer and use a gentle swirling motion.[11] Avoid vigorous shaking. Allow sufficient time for complete dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Sulfo-SPDB linker in preventing aggregation?

A1: The Sulfo-SPDB (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate with a disulfide bond) linker is a cleavable linker that contains a negatively charged sulfonate group.[1] This sulfonate group increases the hydrophilicity of the linker, which helps to counteract the hydrophobicity of the DGN462 payload.[4] By increasing the overall hydrophilicity of the ADC, the Sulfo-SPDB linker helps to reduce the propensity for intermolecular hydrophobic interactions that lead to aggregation.[1]

Q2: How does the DGN462 payload contribute to aggregation?

A2: DGN462 is a potent DNA-alkylating agent.[12] Many potent cytotoxic payloads used in ADCs are hydrophobic molecules.[3][] This hydrophobicity can lead to the formation of "hydrophobic patches" on the surface of the antibody after conjugation, which can interact with similar patches on other ADC molecules, initiating the aggregation process.[2]

Q3: What is the ideal pH for formulating an ADC with this compound?

A3: The ideal pH is dependent on the specific monoclonal antibody used in the ADC. As a general rule, the formulation pH should be at least 1-1.5 units away from the isoelectric point (pI) of the antibody to ensure sufficient electrostatic repulsion between ADC molecules.[2] A pH in the range of 5.0 to 7.0 is often a good starting point for formulation development. It is crucial to experimentally determine the optimal pH for your specific ADC.

Q4: Which excipients are most effective in preventing aggregation of this ADC?

A4: A combination of excipients is often most effective.

  • Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are widely used to prevent surface-induced aggregation and stabilize the ADC in solution.[]

  • Sugars: Sugars such as sucrose and trehalose are excellent stabilizers that can protect the ADC during freeze-thawing and long-term storage.[]

  • Amino Acids: Arginine and histidine can help to suppress aggregation and are often used in protein formulations.[7][8]

An excipient screening study is highly recommended to determine the optimal combination and concentration for your specific this compound ADC.

Q5: How can I detect and quantify aggregation in my ADC sample?

A5: Several analytical techniques can be used:

  • Size Exclusion Chromatography (SEC): This is the most common method for quantifying soluble aggregates (dimers, trimers, and higher-order oligomers).[1][13]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.[14][15][16]

  • Visual Inspection: A simple but important first step is to visually inspect the solution for any signs of turbidity or precipitation.

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size and shape of macromolecules and their aggregates in solution.[17][18]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To quantify the percentage of monomer, high molecular weight (HMW) species (aggregates), and low molecular weight (LMW) species (fragments) in a this compound ADC sample.

Materials:

  • This compound ADC sample

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8

  • Sample Buffer: Formulation buffer or phosphate-buffered saline (PBS)

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL using the sample buffer. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject 20 µL of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. The monomer should elute as the main peak, with HMW species eluting earlier and LMW species eluting later.

  • Data Analysis: Integrate the peak areas for the HMW species, monomer, and LMW species. Calculate the percentage of each species relative to the total peak area.

Table 3: Representative SEC Data for a this compound ADC Formulation

Formulation Condition % HMW Species % Monomer % LMW Species
pH 5.0 1.298.50.3
pH 6.0 0.899.00.2
pH 7.0 1.598.20.3
pH 6.0 + 0.02% Polysorbate 20 0.599.40.1

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To assess the size distribution and presence of aggregates in a this compound ADC sample.

Materials:

  • This compound ADC sample

  • DLS instrument

  • Low-volume cuvette

Methodology:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the formulation buffer. Filter the sample through a 0.22 µm syringe filter directly into the cuvette to remove dust particles.

  • Instrument Setup: Set the instrument parameters according to the manufacturer's instructions. Typically, this includes setting the laser wavelength, scattering angle, and temperature.

  • Data Acquisition: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature (e.g., 25°C). Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis: Analyze the correlation function to obtain the size distribution of particles in the sample. The main peak should correspond to the hydrodynamic radius of the monomeric ADC. The presence of larger species will be indicated by peaks at larger hydrodynamic radii. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample, with a higher PDI suggesting the presence of multiple species.

Table 4: Representative DLS Data for a this compound ADC Formulation

Formulation Condition Mean Hydrodynamic Radius (nm) Polydispersity Index (PDI)
Freshly Prepared 10.50.15
After 3 Freeze-Thaw Cycles 12.80.28
After 1 Week at 4°C 11.20.18

Visualizations

ADC_Aggregation_Pathway Monomer Stable Monomeric ADC Unfolded Partially Unfolded ADC Monomer->Unfolded Conformational Instability Aggregate_Nucleus Aggregate Nucleus Unfolded->Aggregate_Nucleus Self-Association Soluble_Aggregate Soluble Aggregate (HMW) Aggregate_Nucleus->Soluble_Aggregate Growth Insoluble_Aggregate Insoluble Aggregate (Precipitate) Soluble_Aggregate->Insoluble_Aggregate Precipitation Stress Stress Factors (pH, Temp, Mechanical) Stress->Monomer Stress->Unfolded

Caption: Pathway of ADC aggregation from stable monomer to insoluble precipitate.

Troubleshooting_Workflow Start Aggregation Observed (e.g., Increased HMW) Check_Formulation Review Formulation (pH, Excipients) Start->Check_Formulation Check_Handling Review Handling & Storage (Freeze-Thaw, Shaking) Start->Check_Handling Check_Concentration Check ADC Concentration Start->Check_Concentration Optimize_Formulation Optimize Formulation (pH Screen, Excipient Screen) Check_Formulation->Optimize_Formulation Optimize_Handling Implement Best Practices (Aliquoting, Gentle Mixing) Check_Handling->Optimize_Handling Dilute_Sample Dilute ADC if Possible Check_Concentration->Dilute_Sample Reanalyze Re-analyze Aggregation (SEC, DLS) Optimize_Formulation->Reanalyze Optimize_Handling->Reanalyze Dilute_Sample->Reanalyze Resolved Issue Resolved Reanalyze->Resolved

Caption: A logical workflow for troubleshooting ADC aggregation issues.

Excipient_Action cluster_0 Without Excipients cluster_1 Excipients shield hydrophobic regions, preventing aggregation ADC1 ADC Aggregate Aggregate ADC1->Aggregate Hydrophobic Interaction ADC2 ADC ADC2->Aggregate ADC3 ADC Excipient1 Excipient ADC3->Excipient1 ADC4 ADC Excipient2 Excipient ADC4->Excipient2

Caption: Mechanism of excipients in preventing ADC aggregation.

References

Technical Support Center: Optimizing Sulfo-SPDB Linker Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of Sulfo-SPDB linker cleavage in target cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Sulfo-SPDB linker cleavage?

The Sulfo-SPDB (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate with a disulfide bond) linker is a cleavable linker used in antibody-drug conjugates (ADCs). Its cleavage mechanism relies on the reduction of the disulfide bond within the linker. This reduction is primarily triggered by the high concentration of intracellular reducing agents, most notably glutathione (GSH), which is significantly more abundant inside cells (in the millimolar range) compared to the bloodstream (in the micromolar range)[1][2][3][4]. This differential in glutathione concentration allows for selective cleavage of the linker and release of the cytotoxic payload within the target cells.

Q2: What are the key factors influencing the efficiency of Sulfo-SPDB cleavage?

Several factors can impact the efficiency of Sulfo-SPDB linker cleavage:

  • Intracellular Glutathione (GSH) Concentration: Higher intracellular GSH levels generally lead to more efficient disulfide bond reduction and subsequent linker cleavage[1][3]. GSH concentrations can vary significantly between different cell types and even within the same tumor, which can affect ADC efficacy[5][6][7].

  • Steric Hindrance: The accessibility of the disulfide bond to reducing agents is crucial. Steric hindrance around the disulfide bond, for example, by introducing methyl groups, can modulate the cleavage rate, potentially increasing stability in circulation but requiring more potent reducing conditions for cleavage[8][].

  • Cellular Uptake and Trafficking: The ADC must be efficiently internalized by the target cell and trafficked to a compartment with a high concentration of reducing agents, such as the cytoplasm[10][11][12].

  • Temperature and Incubation Time: As with most chemical reactions, temperature and incubation time play a significant role in the kinetics of disulfide bond reduction[13][14].

  • pH: While the primary cleavage mechanism is reduction, the stability of the linker and the activity of intracellular reducing systems can be influenced by pH[15][16].

Q3: What is the "bystander effect" and is it relevant for ADCs with Sulfo-SPDB linkers?

The "bystander effect" refers to the ability of a cytotoxic payload, released from an ADC within a target antigen-positive cell, to diffuse out and kill neighboring antigen-negative tumor cells[17][18][19][20]. This is particularly important in heterogeneous tumors where not all cells express the target antigen. Since Sulfo-SPDB is a cleavable linker, the released payload may be cell-permeable, potentially leading to a bystander effect[21]. The extent of this effect depends on the physicochemical properties of the released drug.

Troubleshooting Guides

Issue 1: Low or No Linker Cleavage Observed in Target Cells

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Low Intracellular Glutathione (GSH) Levels 1. Quantify Intracellular GSH: Measure the GSH concentration in your target cell line using a commercially available kit. Compare this to levels in cell lines known to be sensitive to disulfide-linker-based ADCs[1][5][6]. 2. Cell Line Selection: If possible, consider using a cell line with higher intrinsic GSH levels for initial experiments. 3. Modulate GSH Levels: In some experimental settings, it may be possible to transiently increase intracellular GSH levels, although this is not a therapeutic strategy.
Inefficient ADC Internalization 1. Confirm Antibody Binding and Internalization: Use flow cytometry or fluorescence microscopy to verify that your ADC is binding to the target cells and being internalized. 2. Optimize Antibody: Ensure that the antibody component of your ADC has a high affinity for the target antigen and promotes efficient receptor-mediated endocytosis[12].
Steric Hindrance of the Disulfide Bond 1. Linker Design: If you are in the design phase, consider linker modifications that reduce steric hindrance around the disulfide bond, but be mindful of the potential impact on plasma stability[8][]. 2. In Vitro Cleavage Assay: Perform an in vitro cleavage assay with a strong reducing agent like DTT to confirm that the disulfide bond is cleavable under optimal conditions (see Protocol 1).
Incorrect Assay Conditions 1. Optimize Incubation Time and Temperature: Increase the incubation time and ensure the temperature is optimal (typically 37°C) for cellular processes and enzymatic reactions[13][14]. 2. Positive Control: Include a positive control ADC with a known efficiently cleaved disulfide linker to validate your experimental setup.
Issue 2: Inconsistent or Variable Linker Cleavage Between Experiments

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Cell Culture Variability 1. Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition, as these can affect cellular physiology and GSH levels. 2. Cell Health: Monitor cell viability and health to ensure that observed effects are not due to general cytotoxicity or stress.
Reagent Instability 1. Freshly Prepare Reducing Agents: For in vitro assays, always use freshly prepared solutions of reducing agents like DTT and GSH[13]. 2. ADC Storage and Handling: Store the ADC according to the manufacturer's recommendations to prevent degradation. Avoid repeated freeze-thaw cycles.
Inaccurate Quantification Methods 1. Method Validation: Validate your analytical method (e.g., HPLC, LC-MS) for quantifying the released payload and intact ADC. Ensure linearity, accuracy, and precision[3][22][23]. 2. Use of Internal Standards: Incorporate an internal standard in your analytical runs to account for variations in sample processing and instrument response.

Quantitative Data Summary

Table 1: Recommended Concentrations of Reducing Agents for In Vitro Cleavage of Disulfide Linkers

Reducing Agent Typical Concentration Range Incubation Conditions Notes
Dithiothreitol (DTT)10 - 100 mM[2][13]37°C, 1-4 hours[13]Used for complete and rapid cleavage in analytical assays.
Glutathione (GSH)1 - 10 mM[13]37°C, up to 24 hours[13]Mimics intracellular reducing conditions.

Table 2: Intracellular Glutathione Concentrations in Various Cancer Cell Lines

Cell Line Cancer Type Approximate GSH Concentration (nmol/mg protein or nmol/10^6 cells) Reference
SKOV3Ovarian Carcinoma~2.7 nmol/10^6 cells[5]
A549Lung Adenocarcinoma~0.64 nmol/10^6 cells[5]
HepG2Hepatic Carcinoma~0.09 nmol/10^6 cells[5]
PC-3Prostate CancerMarkedly higher than LNCaP cells[1]
LNCaPProstate Cancer4.2-fold lower than PC-3 cells[1]
Oral Epidermoid CarcinomaOral Cancer~24.36 nmol/mg protein[6]

Note: GSH concentrations can vary based on culture conditions and measurement techniques. The values presented are for comparative purposes.

Experimental Protocols

Protocol 1: In Vitro Cleavage of Sulfo-SPDB Linker using DTT

This protocol is designed to confirm the susceptibility of the Sulfo-SPDB linker to reduction under strong reducing conditions.

Materials:

  • ADC with Sulfo-SPDB linker

  • Dithiothreitol (DTT)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • LC-MS or RP-HPLC system

  • Microcentrifuge tubes

Procedure:

  • Prepare a 1 M DTT stock solution: Dissolve DTT in deionized water. Prepare this solution fresh for each experiment.

  • Prepare the ADC solution: Dissolve the ADC in PBS to a final concentration of 1 mg/mL.

  • Set up the cleavage reaction: In a microcentrifuge tube, add the ADC solution. Add the 1 M DTT stock solution to a final concentration of 50-100 mM[2]. Adjust the final volume with PBS.

  • Incubate the reaction: Incubate the reaction mixture at 37°C for 2 hours[13].

  • Analyze the cleavage products: Analyze the reaction mixture by LC-MS or RP-HPLC to detect the released payload and the remaining intact ADC[3][22].

Protocol 2: In Vitro Cleavage of Sulfo-SPDB Linker using Glutathione (GSH)

This protocol simulates the intracellular reducing environment to assess the cleavage of the Sulfo-SPDB linker.

Materials:

  • ADC with Sulfo-SPDB linker

  • Reduced Glutathione (GSH)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • LC-MS or RP-HPLC system

  • Microcentrifuge tubes

Procedure:

  • Prepare a 100 mM GSH stock solution: Dissolve GSH in PBS. Adjust the pH to 7.4 if necessary. Prepare this solution fresh.

  • Prepare the ADC solution: Dissolve the ADC in PBS to a final concentration of 1 mg/mL.

  • Set up the cleavage reaction: In a microcentrifuge tube, add the ADC solution. Add the 100 mM GSH stock solution to a final concentration of 5-10 mM to mimic intracellular concentrations[13]. Adjust the final volume with PBS.

  • Incubate the reaction: Incubate the reaction mixture at 37°C.

  • Time-course analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample preparation for analysis: Immediately quench the reaction in the aliquot, for example, by adding an equal volume of ice-cold acetonitrile, to prevent further cleavage[13].

  • Analyze the samples: Analyze the samples from each time point by LC-MS or RP-HPLC to quantify the amount of released payload and determine the cleavage kinetics[3][22].

Protocol 3: Cell-Based Cytotoxicity Assay to Evaluate ADC Efficacy

This protocol assesses the cytotoxic effect of the ADC on target cells, which is an indirect measure of successful payload release.

Materials:

  • Target cancer cell line

  • Appropriate cell culture medium and supplements

  • ADC with Sulfo-SPDB linker

  • Control antibody (without the drug)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the ADC or control antibody. Incubate the cells for a period that allows for ADC internalization, linker cleavage, and induction of cell death (typically 48-72 hours).

  • Cell Viability Measurement: After the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the data and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

Sulfo_SPDB_Cleavage cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) ADC Intact ADC (Sulfo-SPDB Linker) Internalized_ADC Internalized ADC ADC->Internalized_ADC Internalization Cleaved_Linker Cleaved Linker Internalized_ADC->Cleaved_Linker Reduction Payload Released Payload (Cytotoxic Drug) Internalized_ADC->Payload Reduction GSH Glutathione (GSH) GSH->Internalized_ADC GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidation

Caption: Mechanism of Sulfo-SPDB linker cleavage in the target cell.

Caption: Troubleshooting workflow for inefficient Sulfo-SPDB linker cleavage.

References

Addressing off-target toxicity of DGN462 payload

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the DGN462 payload in their antibody-drug conjugate (ADC) development. The information is intended for scientists and drug development professionals to address potential off-target toxicity issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the DGN462 payload?

A1: DGN462 is a potent DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class.[1] Its cytotoxic effect is mediated through the alkylation of DNA, which leads to a G2-M phase cell cycle arrest and subsequent apoptosis in target cells.[2][3][4]

Q2: What are the common causes of off-target toxicity with ADCs?

A2: Off-target toxicity of ADCs can stem from several factors:

  • Premature Payload Release: Instability of the linker in systemic circulation can lead to the release of the cytotoxic payload before it reaches the target tumor cells.[5][]

  • Off-Target Payload Delivery: The released, often lipophilic, payload can diffuse across the membranes of healthy, non-target cells, causing unintended toxicity.[][7]

  • Fc-Mediated Uptake: The Fc region of the antibody can be recognized by Fc receptors on healthy cells, leading to non-specific uptake of the ADC.[5]

  • On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and toxicity in these sites.[5][]

Q3: Are there known off-target toxicities specifically for the DGN462 payload?

A3: Publicly available data specifically detailing the clinical off-target toxicity profile of DGN462 is limited. However, based on its class as a DNA-alkylating agent and general ADC toxicity profiles, potential off-target effects could include myelosuppression (e.g., neutropenia, thrombocytopenia) and gastrointestinal toxicities.[7][8][9] Researchers should carefully monitor for these and other potential toxicities during preclinical studies.

Q4: What strategies can be employed to mitigate the off-target toxicity of a DGN462-based ADC?

A4: Several strategies can be implemented to reduce off-target effects:

  • Linker Optimization: Employing more stable linkers can prevent premature payload release.[5][] Site-specific conjugation technologies can also create more homogeneous ADCs with improved stability.[5]

  • Antibody Engineering: Modifying the Fc region of the antibody can reduce non-specific uptake by immune cells.[5][] Utilizing bispecific antibodies that require binding to two different antigens for activation can also enhance tumor specificity.[5]

  • Dose Optimization: Careful dose-finding studies are crucial to identify a therapeutic window that maximizes efficacy while minimizing toxicity.

  • Inverse Targeting: This approach involves the co-administration of a "payload-binding" agent that can neutralize any prematurely released payload in circulation, thereby reducing its exposure to healthy tissues.[5][10]

Troubleshooting Guides

This section provides guidance for specific issues that may arise during the preclinical evaluation of DGN462-based ADCs.

Issue 1: High Levels of Hematological Toxicity (e.g., Neutropenia, Thrombocytopenia) Observed in Animal Models
  • Potential Cause:

    • Premature release of DGN462 from the ADC, leading to systemic exposure and bone marrow suppression.

    • Non-specific uptake of the ADC by hematopoietic progenitor cells.

    • On-target toxicity if the target antigen is expressed on hematopoietic cells.

  • Troubleshooting Steps & Experimental Protocols:

    StepExperimental ProtocolExpected Outcome
    1. Assess Linker Stability Incubate the ADC in plasma from the relevant species (e.g., mouse, human) at 37°C for various time points. Quantify the amount of free DGN462 payload using LC-MS/MS.A stable linker will show minimal release of DGN462 over time. If significant release is observed, consider re-engineering the linker.
    2. Evaluate Off-Target Uptake in Bone Marrow Isolate bone marrow cells from naive animals. Incubate these cells with a fluorescently labeled version of the DGN462-ADC and a non-targeting control ADC. Analyze uptake using flow cytometry.Low fluorescence in bone marrow cells incubated with the targeted ADC would suggest minimal off-target uptake. High uptake could indicate a need for antibody engineering (e.g., Fc silencing).
    3. Quantify Target Expression on Hematopoietic Cells Use quantitative flow cytometry or mass cytometry to determine the antigen density on various hematopoietic cell populations from both human and the preclinical animal model.No or very low target expression on hematopoietic cells would suggest the toxicity is likely off-target. If expression is present, this indicates a potential for on-target, off-tumor toxicity.
Issue 2: Evidence of Hepatotoxicity in Preclinical Models
  • Potential Cause:

    • Non-specific uptake of the ADC by liver sinusoidal endothelial cells (LSECs) or hepatocytes.

    • Metabolism of the ADC in the liver leading to the release of toxic metabolites.

    • The lipophilic nature of the released DGN462 payload leading to its accumulation in the liver.

  • Troubleshooting Steps & Experimental Protocols:

    StepExperimental ProtocolExpected Outcome
    1. In Vitro Hepatocyte Cytotoxicity Assay Co-culture primary hepatocytes with escalating concentrations of the DGN462-ADC, a non-targeting control ADC, and free DGN462 payload. Measure cell viability (e.g., using an MTT or LDH release assay) after a set incubation period.If the targeted ADC shows significantly more toxicity than the non-targeting control, it may indicate some level of on-target binding. If both ADCs and the free payload are toxic, it points to non-specific uptake or payload-driven toxicity.
    2. Biodistribution Study Administer a radiolabeled version of the DGN462-ADC to animals. At various time points, collect tissues (including liver, tumor, and other major organs) and quantify the amount of radioactivity in each.An ideal biodistribution will show high accumulation in the tumor and low accumulation in the liver and other healthy organs. High liver accumulation would confirm this as a site of off-target effects.
    3. Metabolite Identification Analyze plasma and liver homogenates from ADC-treated animals using LC-MS/MS to identify and quantify the ADC and any released payload or metabolites.This can help determine if toxicity is caused by the intact ADC, the free payload, or a specific metabolite, guiding further optimization efforts.

Visualizations

Signaling and Experimental Workflow Diagrams

DNA_Damage_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus ADC DGN462-ADC Receptor Target Antigen ADC->Receptor Binding Internalization Internalization & Linker Cleavage Receptor->Internalization Endocytosis DGN462 Released DGN462 Payload Internalization->DGN462 DNA Nuclear DNA DGN462->DNA Translocation DNA_Adduct DNA Alkylation DNA->DNA_Adduct Alkylation G2M_Arrest G2/M Cell Cycle Arrest DNA_Adduct->G2M_Arrest Damage Sensing Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for DGN462-ADC leading to apoptosis.

Troubleshooting_Workflow Start Off-Target Toxicity Observed in vivo Toxicity_Type Identify Toxicity Type (e.g., Hematological, Hepatic) Start->Toxicity_Type Linker_Stability Assess Linker Stability (Plasma Incubation, LC-MS) Toxicity_Type->Linker_Stability Systemic Toxicity Biodistribution Biodistribution Study (Radiolabeled ADC) Toxicity_Type->Biodistribution Organ-Specific Toxicity Off_Target_Uptake In Vitro Off-Target Uptake Assay (Flow Cytometry) Toxicity_Type->Off_Target_Uptake Organ-Specific Toxicity Data_Analysis Analyze Data: Identify Root Cause Linker_Stability->Data_Analysis Biodistribution->Data_Analysis Off_Target_Uptake->Data_Analysis Re_engineer Re-engineer ADC (Linker, Antibody, Payload) Data_Analysis->Re_engineer Cause Identified

References

Technical Support Center: Enhancing Linker Stability in Circulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to premature linker cleavage of antibody-drug conjugates (ADCs) and other drug delivery systems in circulation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of premature linker cleavage in circulation?

Premature linker cleavage is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy.[1] The primary causes include:

  • Enzymatic Degradation: Certain linkers, particularly peptide-based ones like valine-citrulline (Val-Cit), are susceptible to cleavage by enzymes present in the bloodstream, such as neutrophil elastase and carboxylesterases.[2]

  • Chemical Instability: Some linkers are inherently unstable in the physiological environment of the blood (pH 7.4). For instance, acid-cleavable linkers like hydrazones can exhibit instability and lead to premature payload release.[3]

  • Thiol-Disulfide Exchange: Disulfide linkers can be cleaved in the reducing environment of the cytosol but may also undergo exchange reactions with circulating thiols like albumin, leading to unintended drug release.[4]

  • Retro-Michael Reaction: Maleimide-based linkers, commonly used for conjugation to cysteine residues, can undergo a retro-Michael reaction, resulting in deconjugation.[1]

Q2: How does linker chemistry influence stability in plasma?

The choice of linker chemistry is paramount for ensuring ADC stability in circulation.[] Linkers are broadly categorized into cleavable and non-cleavable types, each with distinct stability profiles.[6]

  • Non-cleavable linkers , such as those based on thioether bonds (e.g., SMCC), generally exhibit high plasma stability.[3] Payload release from these ADCs relies on the complete lysosomal degradation of the antibody.[4]

  • Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[7] Their stability in plasma varies significantly:

    • Peptide linkers (e.g., Val-Cit) are designed for cleavage by lysosomal proteases like Cathepsin B and are generally stable in plasma.[] However, as mentioned, they can be susceptible to other circulating proteases.[2]

    • β-Glucuronide linkers are cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment, and demonstrate high plasma stability.[1]

    • Disulfide linkers offer moderate stability and are designed to be cleaved in the reducing intracellular environment.[4]

    • Hydrazone linkers are acid-sensitive and have shown susceptibility to premature cleavage in circulation.[3]

Q3: What are the consequences of premature linker cleavage?

Premature release of the cytotoxic payload has significant negative consequences:

  • Increased Off-Target Toxicity: The free drug can distribute systemically and damage healthy, rapidly dividing cells, leading to side effects such as neutropenia, thrombocytopenia, and hepatotoxicity.[8][9]

  • Reduced Therapeutic Index: A narrower therapeutic window results from the decreased maximum tolerated dose and diminished efficacy.[4][10]

  • Lower Efficacy: With less payload reaching the target tumor cells, the overall anti-cancer effect is diminished.[11]

Troubleshooting Guide

This guide provides solutions to common issues encountered during ADC development related to linker instability.

Problem Potential Cause Recommended Solution
High levels of free payload detected in plasma shortly after administration. Linker instability. The chosen linker may be susceptible to enzymatic cleavage or chemical degradation in circulation.1. Re-evaluate Linker Chemistry: Consider using a more stable linker. For example, if using a Val-Cit linker and observing premature cleavage, explore alternatives like a β-glucuronide linker or a non-cleavable linker.[1][2] 2. Introduce Steric Hindrance: Modifying the linker to create steric hindrance near the cleavage site can improve stability.[12] 3. Site-Specific Conjugation: Conjugating at sites with a favorable microenvironment can enhance stability.[1]
ADC shows good in vitro stability but poor in vivo stability. Species-specific differences in plasma enzymes. The enzymatic profile of the animal model's plasma may differ significantly from human plasma.1. Conduct multi-species plasma stability assays: Test the ADC's stability in plasma from various species (e.g., mouse, rat, monkey, human) to identify a relevant preclinical model.[1] 2. Develop tandem-cleavage linkers: These linkers require two sequential enzymatic steps for payload release, reducing the likelihood of premature cleavage by a single non-target enzyme.[13]
High batch-to-batch variability in ADC stability. Heterogeneity in Drug-to-Antibody Ratio (DAR) and conjugation sites. Inconsistent conjugation can lead to a mixture of ADC species with varying stability profiles.1. Implement Site-Specific Conjugation: Employ techniques that ensure a uniform DAR and conjugation at specific, stable sites on the antibody.[14] 2. Thorough Analytical Characterization: Use methods like hydrophobic interaction chromatography (HIC) and mass spectrometry to characterize each batch for DAR distribution and conjugation sites.[14]
Formation of payload-albumin adducts. Maleimide linker instability. The thiosuccinimide ring formed after conjugation can undergo a retro-Michael reaction, and the released maleimide-payload can react with circulating proteins like albumin.[1]1. Promote Hydrolysis of the Thiosuccinimide Ring: This can be achieved by using self-hydrolyzing maleimides or by conjugating at sites that favor hydrolysis, making the linkage resistant to the retro-Michael reaction.[1] 2. Use alternative conjugation chemistry: Explore linker technologies that do not involve maleimide chemistry.

Quantitative Data Summary

The stability of different linker types can be compared based on their performance in plasma stability assays. The following table summarizes typical stability characteristics.

Linker TypeCleavage MechanismPlasma StabilityKey Considerations
Non-cleavable (e.g., SMCC) Proteolytic degradation of the antibodyHighRequires internalization and lysosomal degradation for payload release.[3]
Peptide (e.g., Val-Cit) Protease-cleavable (e.g., Cathepsin B)HighCan be susceptible to cleavage by other circulating proteases.[1][2]
β-Glucuronide Enzyme-cleavable (β-glucuronidase)HighDependent on the presence of β-glucuronidase in the tumor microenvironment.[1]
Disulfide ReductionModerateCan undergo exchange with circulating thiols.[4]
Hydrazone Acid-cleavableLow to ModerateSusceptible to hydrolysis at physiological pH.[3]

Key Experimental Protocols

1. In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC and the rate of drug deconjugation in plasma from different species.[1]

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

Quantification Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and payload-adducts (e.g., payload-albumin).[1][15] Immuno-affinity capture can be used to enrich the ADC from the plasma matrix before LC-MS analysis.[1][16]

2. In Vivo Pharmacokinetic and Stability Study

Objective: To evaluate the in vivo stability and clearance of the ADC in an animal model.

Methodology:

  • Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).

  • Process the blood samples to isolate plasma.

  • Analyze the plasma samples using ELISA or LC-MS to determine the concentration of total antibody, intact ADC, and free payload over time.

Visualizations

ADC_Action_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) PrematureCleavage Premature Linker Cleavage ADC->PrematureCleavage Instability TumorCell Tumor Cell ADC->TumorCell Targeting FreePayload Free Payload (Off-Target Toxicity) PrematureCleavage->FreePayload Internalization Internalization TumorCell->Internalization Binding Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage CellDeath Cell Death PayloadRelease->CellDeath

Caption: General mechanism of action for an antibody-drug conjugate.

Linker_Stability_Workflow cluster_design Linker Design & Strategy cluster_evaluation Stability Evaluation cluster_troubleshooting Troubleshooting Linker_Chemistry Select Linker Chemistry (Cleavable vs. Non-cleavable) In_Vitro_Assay In Vitro Plasma Stability Assay Linker_Chemistry->In_Vitro_Assay Conjugation_Site Optimize Conjugation Site Conjugation_Site->In_Vitro_Assay Hydrophilicity Incorporate Hydrophilic Spacers Hydrophilicity->In_Vitro_Assay In_Vivo_PK In Vivo PK Study In_Vitro_Assay->In_Vivo_PK LC_MS_Analysis LC-MS Analysis of ADC & Free Payload In_Vivo_PK->LC_MS_Analysis High_Cleavage High Premature Cleavage LC_MS_Analysis->High_Cleavage Low_Efficacy Low In Vivo Efficacy LC_MS_Analysis->Low_Efficacy Redesign Redesign Linker High_Cleavage->Redesign Low_Efficacy->Redesign Redesign->Linker_Chemistry

Caption: Experimental workflow for improving ADC linker stability.

References

Solving solubility issues during Sulfo-SPDB conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfo-SPDB Conjugation

Welcome to the technical support center for Sulfo-SPDB conjugation. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges, with a specific focus on resolving solubility issues.

Frequently Asked Questions (FAQs) - Solubility & Handling

Q1: My Sulfo-SPDB powder won't dissolve in my reaction buffer (e.g., PBS). What should I do?

A1: This is a common issue. While the "Sulfo" group enhances water solubility compared to standard SPDB, dissolution can be difficult in buffers with high salt concentrations.[1][]

  • Recommended Solution: First, dissolve the Sulfo-SPDB reagent in deionized water or a low-molarity buffer (e.g., 50 mM sodium phosphate) to create a concentrated stock solution.[1] Immediately after it dissolves, you can add this stock solution to your protein in the final reaction buffer (like PBS).

  • Gentle Warming: If the reagent still does not dissolve completely, gentle warming in a 40-50°C water bath for a few minutes can aid dissolution.[1]

  • Solvent Choice: For non-aqueous applications or if solubility remains an issue, Sulfo-SPDB is also highly soluble in DMSO.[3][4]

Q2: I observed a precipitate forming immediately after adding the dissolved Sulfo-SPDB stock to my antibody solution. What caused this?

A2: Precipitation at this stage can be caused by several factors:

  • Protein Aggregation: The addition of a crosslinker, even a soluble one, can sometimes alter the surface properties of a protein, leading to aggregation. This is particularly true if the protein is already at a high concentration or is inherently unstable under the reaction conditions.

  • Incorrect Buffer: Your protein solution must be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.0-7.5.[1][5] Buffers containing primary amines like Tris or glycine will compete with the desired reaction and can cause side reactions or precipitation.[1]

  • Excessive Molar Ratio: Using a very high molar excess of the crosslinker can lead to excessive modification of the protein, which may alter its solubility and cause it to precipitate.

Q3: My final antibody-drug conjugate (ADC) is precipitating out of solution either during purification or storage. How can I improve its solubility?

A3: The solubility of the final ADC is a complex property influenced by the antibody, the drug payload, and the linker.

  • Linker Properties: Sulfo-SPDB is specifically designed with a sulfonate group to increase the water solubility of the linker itself and, by extension, the final conjugate.[] This helps mitigate the hydrophobicity of many cytotoxic payloads.

  • Drug-to-Antibody Ratio (DAR): A high DAR means more drug molecules are attached to a single antibody. If the drug is hydrophobic, a higher DAR can significantly decrease the overall solubility of the ADC, leading to aggregation. Consider optimizing your conjugation reaction to target a lower, more controlled DAR.

  • Formulation Buffer: For storage, ADCs often require carefully optimized formulation buffers. These may include excipients like sucrose, polysorbate, or histidine to improve stability and prevent aggregation.[6]

Q4: How stable is Sulfo-SPDB in an aqueous solution? Can I prepare stock solutions in advance?

A4: No, it is highly recommended to prepare aqueous stock solutions of Sulfo-SPDB immediately before use.[1] The Sulfo-NHS ester group is susceptible to hydrolysis, especially as the pH increases. At pH 7, the half-life is several hours, but this drops to just 10 minutes at pH 8.6.[7] Pre-made aqueous solutions will lose their reactivity over a short period.

Experimental Protocols & Data

Recommended Reaction Conditions

The optimal conditions for Sulfo-SPDB conjugation must be determined empirically for each specific application. However, the following table provides a validated starting point.

ParameterRecommended ConditionNotes
Reaction pH 7.0 - 7.5Balances NHS-ester reactivity with minimizing hydrolysis.[1][5]
Reaction Buffers Amine-free buffers (e.g., PBS, MES, HEPES)Buffers with primary amines (Tris, Glycine) are incompatible.[1]
Molar Excess 5-fold to 40-fold (Linker:Protein)Start with a 20-fold molar excess for proteins at 1-4 mg/mL.[8]
Initial Dissolution Deionized Water or 50 mM Phosphate BufferAvoid dissolving directly in high-salt buffers.[1]
Reaction Time 30 - 60 minutes at Room Temp. / 2 hours at 4°CLonger incubation is possible but may not increase efficiency.[9]
Quenching (Optional) 10 mM HydroxylamineCan be used to stop the reaction.[7]
Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the modification of an antibody with Sulfo-SPDB, followed by conjugation to a sulfhydryl-containing drug payload.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS pH 7.2)

  • Sulfo-SPDB Crosslinker

  • Sulfhydryl-containing drug payload

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2[1]

  • Desalting columns

Procedure:

  • Preparation:

    • Allow the vial of Sulfo-SPDB to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Ensure your antibody is buffer-exchanged into the Reaction Buffer at a concentration of 1-10 mg/mL.[10]

  • Sulfo-SPDB Activation:

    • Immediately before use, prepare a 10 mg/mL stock solution of Sulfo-SPDB by dissolving it in deionized water.[1]

    • Add the required volume of Sulfo-SPDB stock solution to your antibody solution to achieve the desired molar excess (e.g., 20-fold).

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification of Activated Antibody:

    • Remove excess, non-reacted Sulfo-SPDB using a desalting column equilibrated with Reaction Buffer.[9] This step is critical to prevent the payload from reacting with free crosslinker.

  • Conjugation to Payload:

    • Dissolve the sulfhydryl-containing payload in a suitable buffer (ensure compatibility with the Reaction Buffer).

    • Add the payload to the purified, activated antibody.

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C. The pyridyldithiol group reacts optimally with sulfhydryls between pH 7 and 8.[5]

  • Final Purification:

    • Purify the final ADC product from excess payload and other reaction components using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

Visual Guides & Workflows

Troubleshooting Solubility Issues

The following diagram provides a logical workflow for diagnosing and solving precipitation observed during the conjugation process.

References

Impact of buffer conditions on Sulfo-SPDB reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Sulfo-SPDB (Succinimidyl 4-(2-pyridyldithio)butyrate), a water-soluble, heterobifunctional crosslinker. It is designed for researchers, scientists, and drug development professionals to help navigate challenges related to buffer conditions and other experimental parameters.

Troubleshooting Guide

This guide addresses common problems encountered during conjugation experiments using Sulfo-SPDB.

Question: Why is my conjugation efficiency low?

Answer: Low conjugation efficiency is a frequent issue that can be attributed to several factors, primarily related to buffer conditions and reagent stability.

  • Suboptimal pH: The N-hydroxysuccinimide (NHS) ester moiety of Sulfo-SPDB reacts with primary amines most effectively in the pH range of 7.2 to 8.5.[1] Deviations outside this range can significantly decrease efficiency. At lower pH, the primary amines are protonated and less reactive. At higher pH, the rate of hydrolysis of the NHS ester increases dramatically, competing with the amine reaction.[1]

  • Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions. This competing reaction reduces the amount of crosslinker available to react with your protein. The rate of hydrolysis is highly dependent on pH and temperature.[1]

  • Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly lower yields.[1] Always use amine-free buffers like Phosphate Buffered Saline (PBS), HEPES, or Borate buffer for the conjugation step.[1]

  • Poor Reagent Stability: Sulfo-SPDB is moisture-sensitive. Ensure the reagent is stored properly under desiccated conditions and brought to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use.

Question: I'm observing aggregation of my protein conjugate. What can I do?

Answer: Protein aggregation during or after conjugation can be caused by several factors:

  • Hydrophobicity: While Sulfo-SPDB itself is designed to be water-soluble due to its sulfonate group, the payload you are conjugating might be hydrophobic.[2][3] Excessive loading (a high drug-to-antibody ratio, or DAR) can increase the overall hydrophobicity of the conjugate, leading to aggregation.[] Consider optimizing the molar ratio of crosslinker-to-protein to achieve a lower DAR.

  • Buffer Composition: The ionic strength and pH of the buffer can influence protein solubility. Ensure you are working under conditions that are optimal for your specific protein's stability.

  • The "Sulfo" Advantage: The sulfonate (–SO3) group on the N-hydroxysuccinimide ring increases the water solubility of the crosslinker.[1][2] This inherent property helps to mitigate aggregation issues compared to its non-sulfonated counterpart (SPDB), making it a preferred choice for many applications.[3]

Question: My conjugated payload is being released prematurely. Why is this happening?

Answer: Sulfo-SPDB contains a disulfide bond, which is designed to be cleaved in the reducing environment inside a target cell.[] Premature release in your experimental setup or in circulation suggests the presence of reducing agents.

  • Reducing Agents in Buffer: Ensure your buffers are free from reducing agents like DTT or β-mercaptoethanol, unless disulfide bond cleavage is the intended step.

  • Free Sulfhydryls: The presence of free sulfhydryls on your protein or in the buffer can lead to disulfide exchange reactions, causing premature payload release.

Frequently Asked Questions (FAQs)

Question: What are the optimal buffer conditions for a Sulfo-SPDB reaction?

Answer: The optimal buffer conditions depend on which end of the crosslinker you are reacting.

  • Amine Reaction (NHS-ester): Use an amine-free buffer such as PBS, HEPES, or Borate buffer at a pH of 7.2-8.5.[1] This pH range provides a good balance between efficient amine acylation and minimal NHS-ester hydrolysis.

  • Sulfhydryl Reaction (Pyridyldithiol): This reaction is typically efficient over a broader pH range (pH 6.5-7.5). The key is to ensure the sulfhydryl group on the protein or molecule is reduced and available for reaction.

ParameterRecommendationRationale
Buffer Type Phosphate, HEPES, BorateAmine-free to prevent competition with the NHS-ester reaction.[1]
pH (Amine Rxn) 7.2 - 8.5Optimal for reaction with primary amines while managing hydrolysis.[1]
Competing Reagents Avoid Tris, GlycineThese contain primary amines that will quench the reaction.[1]

Question: How does pH affect the stability of the Sulfo-SPDB crosslinker?

Answer: The primary instability of Sulfo-SPDB in aqueous buffers is the hydrolysis of its NHS ester group. The rate of this hydrolysis is highly pH-dependent. As the pH increases, the rate of hydrolysis increases significantly, reducing the half-life of the reactive ester.[1][5]

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours
8.64°C10 minutes
(Data based on general NHS ester chemistry)[1]

Question: How do I stop or "quench" the Sulfo-SPDB reaction?

Answer: The NHS ester reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[6] These small molecules will react with any excess Sulfo-SPDB, preventing further reaction with your target molecule.

Visual Guides and Protocols

Logical Flow: Impact of pH on Sulfo-SPDB Reaction

Low_pH Low pH (< 7.0) Amine_Reaction Desired Amine Reaction (Conjugation) Low_pH->Amine_Reaction Slow / Inefficient Optimal_pH Optimal pH (7.2 - 8.5) Optimal_pH->Amine_Reaction Efficient Hydrolysis Competing Reaction (NHS-Ester Hydrolysis) Optimal_pH->Hydrolysis Moderate Rate High_pH High pH (> 8.5) High_pH->Amine_Reaction Less Efficient High_pH->Hydrolysis Rapid Rate (Dominant)

Caption: Logical diagram of pH effects on the Sulfo-SPDB amine reaction.

Experimental Workflow: Two-Step Conjugation

start Start: Prepare Reagents step1 Step 1: Amine Reaction - Dissolve Protein 1 (with amine) in Amine-Free Buffer (pH 7.2-8.5) - Add Sulfo-SPDB start->step1 incubate1 Incubate (e.g., 1 hour, RT) step1->incubate1 purify1 Purification (Optional) Remove excess Sulfo-SPDB (e.g., Desalting Column) incubate1->purify1 step2 Step 2: Sulfhydryl Reaction - Add Protein 2 (with sulfhydryl) to the reaction mixture (pH 6.5-7.5) purify1->step2 incubate2 Incubate (e.g., 1 hour, RT) step2->incubate2 quench Quench Reaction (Optional: Add Cysteine or other thiol) incubate2->quench purify2 Final Purification Isolate desired conjugate (e.g., SEC, Affinity Chromatography) quench->purify2 end End: Characterize Conjugate purify2->end

References

Technical Support Center: Characterizing and Minimizing Unconjugated Antibody

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the characterization and minimization of unconjugated antibody in antibody-drug conjugate (ADC) preparations.

Frequently Asked Questions (FAQs)

Q1: What is an unconjugated antibody in the context of ADCs?

A1: An unconjugated antibody is a monoclonal antibody (mAb) that has not been successfully linked to a cytotoxic payload during the conjugation process. It is a common process-related impurity in ADC manufacturing.

Q2: Why is it crucial to characterize and minimize unconjugated antibodies in ADC products?

A2: The presence of unconjugated antibodies is a critical quality attribute (CQA) that must be monitored. High levels of unconjugated antibody can negatively impact the efficacy of the ADC by competing with the conjugated ADC for binding to the target antigen on cancer cells, thereby reducing the amount of cytotoxic drug delivered to the tumor.[1] Changes in the percentage of unconjugated antibody during the product's shelf life can also indicate instability.

Q3: What are the common analytical techniques to quantify unconjugated antibodies?

A3: Several analytical techniques can be employed to quantify unconjugated antibodies, primarily based on differences in physicochemical properties between the conjugated and unconjugated antibody. These include:

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. The conjugation of a hydrophobic drug-linker increases the antibody's surface hydrophobicity, allowing for the separation of unconjugated antibody from ADC species with varying drug-to-antibody ratios (DARs).[1][2][3]

  • imaged Capillary Isoelectric Focusing (iCIEF): This technique separates molecules based on their isoelectric point (pI). The conjugation of a drug to an antibody can alter its overall charge, enabling the separation of unconjugated, partially conjugated, and highly conjugated species.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weights of the different species in an ADC preparation, allowing for the identification and quantification of the unconjugated antibody.

  • Size Exclusion Chromatography (SEC): While primarily used to detect aggregates and fragments, SEC can sometimes resolve unconjugated from conjugated antibodies, though this is less common.[4][5][6]

Q4: What are the primary methods for removing unconjugated antibodies from an ADC preparation?

A4: Purification strategies are essential to minimize the levels of unconjugated antibodies and other impurities. Common methods include:

  • Hydrophobic Interaction Chromatography (HIC): As an analytical tool, HIC can also be scaled up for preparative purification to separate unconjugated antibodies from ADC species.[]

  • Tangential Flow Filtration (TFF): A rapid and scalable method for removing unconjugated small molecules and for buffer exchange.[4][]

  • Size Exclusion Chromatography (SEC): Can be used for purification, though it can be time-consuming.[4]

  • Ion Exchange Chromatography (IEX): Can separate molecules based on charge differences.

  • Hydroxyapatite Chromatography (HA): Has been shown to be effective in removing aggregates and can also be used to separate ADC species.[8]

Q5: What is a typical acceptable level of unconjugated antibody in an ADC product?

A5: The acceptable level of unconjugated antibody is product-specific and is determined during process development and characterization. It is a critical quality attribute that is typically defined in the product specifications and submitted to regulatory agencies. The goal is to ensure lot-to-lot consistency and to minimize its potential impact on efficacy.

Troubleshooting Guides

Issue 1: High Levels of Unconjugated Antibody Detected Post-Conjugation

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inefficient Conjugation Reaction Optimize reaction conditions such as pH, temperature, reaction time, and reagent concentrations. Ensure the antibody is properly prepared (e.g., complete reduction of disulfide bonds for thiol-based conjugation).[9]
Poor Solubility of Linker-Payload The hydrophobic nature of some linkers and payloads can lead to poor solubility in aqueous buffers, reducing their availability to react with the antibody.[9] Consider introducing a limited amount of a co-solvent like DMSO or DMA, but be cautious of potential antibody denaturation.[9]
Steric Hindrance at Conjugation Site The conjugation site on the antibody may be sterically hindered. Consider using a linker with a longer spacer arm or exploring different site-specific conjugation methods that target more accessible amino acid residues.
Impure Antibody Starting Material The presence of impurities in the antibody preparation can interfere with the conjugation reaction. Ensure the antibody is of high purity (>95%) before conjugation.
Incorrect Buffer Composition Certain buffer additives, such as sodium azide or primary amines (in the case of NHS ester reactions), can interfere with the conjugation chemistry.[10] Perform a buffer exchange into a suitable conjugation buffer prior to the reaction.
Issue 2: ADC Aggregation Observed During or After Conjugation

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
High Hydrophobicity of the ADC The conjugation of a hydrophobic payload can increase the propensity for aggregation, especially at high DARs. Employ a more hydrophilic linker (e.g., containing PEG) to increase the overall hydrophilicity of the ADC. Optimize the DAR to the lowest effective level.
Suboptimal Buffer Conditions The conjugation buffer conditions (e.g., pH, salt concentration) may be destabilizing the antibody. Formulate the antibody in a buffer that is compatible with the conjugation reaction and minimizes aggregation.
Prolonged Exposure to Destabilizing Conditions Long reaction times or elevated temperatures can promote aggregation.[9] Minimize the exposure of the antibody to harsh conjugation conditions.
Inefficient Removal of Aggregates The purification process may not be effectively removing aggregates. Optimize the purification method (e.g., SEC, HIC) to ensure efficient removal of high molecular weight species.

Data Presentation: Comparison of Analytical Techniques

Technique Principle of Separation Resolution Throughput Key Advantages Limitations
HIC HydrophobicityHighMediumCan resolve different DAR species.[2]Requires method development for each ADC.
iCIEF Isoelectric Point (pI)Very HighHighHigh resolution and reproducibility.May require solubilizers for high DAR ADCs.
MS Mass-to-charge ratioVery HighLowProvides accurate mass information.Requires specialized instrumentation.
SEC Hydrodynamic RadiusLow to MediumHighGood for aggregate and fragment analysis.[5]May not resolve unconjugated from conjugated antibody.

Experimental Protocols

Protocol 1: Quantification of Unconjugated Antibody by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify unconjugated antibody from ADC species based on hydrophobicity.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • ADC sample

Methodology:

  • System Preparation: Equilibrate the HPLC system and the HIC column with Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.

  • Chromatographic Separation: Elute the bound proteins using a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 30 minutes) at a constant flow rate (e.g., 0.8 mL/min).

  • Detection: Monitor the elution profile at 280 nm. The unconjugated antibody, being less hydrophobic, will elute first, followed by the ADC species with increasing DARs.

  • Data Analysis: Integrate the peak areas of the unconjugated antibody and all ADC species. Calculate the percentage of unconjugated antibody relative to the total peak area.

Protocol 2: Removal of Unconjugated Antibody by Size Exclusion Chromatography (SEC)

Objective: To purify the ADC by separating it from smaller, unconjugated payload and larger aggregates.

Materials:

  • SEC column (e.g., Superdex 200 or similar)

  • Chromatography system (e.g., ÄKTA)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • ADC reaction mixture

Methodology:

  • System and Column Equilibration: Equilibrate the chromatography system and the SEC column with at least two column volumes of the mobile phase.

  • Sample Loading: Load the ADC reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate appropriate for the column.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The ADC will typically elute in the main peak, well-separated from smaller unconjugated payload molecules and larger aggregates.

  • Analysis of Fractions: Analyze the collected fractions using an appropriate analytical technique (e.g., UV-Vis spectroscopy, SDS-PAGE, or analytical HIC) to identify the fractions containing the purified ADC.

  • Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary using a suitable method like ultrafiltration.

Mandatory Visualizations

ADC_Production_Workflow cluster_0 Upstream Processing cluster_1 Conjugation cluster_2 Downstream Processing (Purification) cluster_3 Quality Control mAb_Production mAb Production Antibody_Modification Antibody Modification (e.g., Reduction) mAb_Production->Antibody_Modification Conjugation_Reaction Conjugation with Drug-Linker Antibody_Modification->Conjugation_Reaction Purification Purification (e.g., TFF, HIC, SEC) Conjugation_Reaction->Purification Formulation Formulation Purification->Formulation Characterization Characterization (HIC, iCIEF, MS) Formulation->Characterization HIC_Principle cluster_0 High Salt Concentration cluster_1 Decreasing Salt Gradient (Elution) HIC_Bead HIC Resin Unconjugated_Ab mAb Unconjugated_Ab->HIC_Bead Weak Interaction ADC_DAR2 DAR2 ADC_DAR2->HIC_Bead Interaction ADC_DAR4 DAR4 ADC_DAR4->HIC_Bead Strong Interaction HIC_Bead2 HIC Resin Eluted_Unconjugated_Ab mAb Elution1 Eluted_Unconjugated_Ab->Elution1 Elutes First Eluted_ADC_DAR2 DAR2 Elution2 Eluted_ADC_DAR2->Elution2 Elutes Later Eluted_ADC_DAR4 DAR4 Eluted_ADC_DAR4->HIC_Bead2 Retained

References

Strategies to enhance the stability of Sulfo-SPDB-DGN462 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Sulfo-SPDB-DGN462 Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound ADC system?

A1: The this compound ADC is a targeted therapeutic construct. It comprises a monoclonal antibody (mAb) specific to a tumor-associated antigen, a potent DNA-alkylating agent (DGN462) as the cytotoxic payload, and a Sulfo-SPDB linker that connects the antibody to the payload.[][2][3] The Sulfo-SPDB linker is designed to be stable in systemic circulation and to release the DGN462 payload within the reductive environment of target tumor cells.[][4]

Q2: What are the primary stability concerns for this compound ADCs?

A2: The main stability concerns involve both the physical and chemical integrity of the conjugate. These include:

  • Aggregation: The formation of high molecular weight species, which can be driven by the hydrophobicity of the DGN462 payload and the linker.[5][6][7] Aggregation can reduce efficacy and increase the risk of an immunogenic response.[5]

  • Deconjugation: Premature cleavage of the Sulfo-SPDB linker in circulation, leading to the systemic release of the DGN462 payload and potential off-target toxicity.[4][] This can occur through disulfide exchange with molecules like glutathione in the plasma.

  • Fragmentation: Degradation of the antibody backbone itself, which can be influenced by conjugation process conditions.

  • Payload Degradation: Chemical modification or degradation of the DGN462 payload, which would render the ADC inactive.[9]

Q3: How does the Drug-to-Antibody Ratio (DAR) impact the stability of my this compound ADC?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences ADC stability. A higher DAR increases the overall hydrophobicity of the ADC, which can lead to a greater propensity for aggregation.[10][11][12] While a higher DAR may increase potency, it often comes at the cost of reduced stability and a narrower therapeutic window.[11] It is crucial to optimize the DAR to balance efficacy and stability.

Q4: What are the optimal storage conditions for a this compound ADC?

A4: Generally, ADCs should be stored at low temperatures (typically 2-8°C or frozen at -20°C to -80°C) and protected from light to prevent degradation of the payload and linker.[][9] The formulation buffer is also critical; it should be optimized for pH and ionic strength to maintain the stability of the specific ADC.[6][] Avoid repeated freeze-thaw cycles, as this can lead to aggregation.[11] It is recommended to aliquot the ADC into single-use volumes.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound ADCs.

Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)

Symptom: Your SEC analysis shows a significant increase in high molecular weight species (HMWS) after conjugation or during storage.

Potential Causes & Solutions:

Potential CauseRecommended Action
High Drug-to-Antibody Ratio (DAR) A high DAR increases hydrophobicity, promoting aggregation.[10][11] Consider reducing the molar excess of the this compound linker-payload during the conjugation reaction to target a lower average DAR.
Unfavorable Formulation Buffer The pH and ionic strength of the buffer are critical.[6] A pH near the antibody's isoelectric point (pI) can minimize solubility.[6] Perform a buffer screening study to identify the optimal pH (typically pH 5.0-7.0) and salt concentration (e.g., 50-150 mM NaCl) to minimize aggregation.
Hydrophobic Interactions The DGN462 payload is likely hydrophobic. The inclusion of stabilizing excipients can mitigate aggregation.[5] Consider adding non-ionic surfactants (e.g., polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) to the formulation.
Thermal or Mechanical Stress Exposure to high temperatures or vigorous shaking can denature the antibody and cause aggregation.[11] Handle the ADC gently, avoid excessive agitation, and maintain recommended storage temperatures.
Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation.[11] Aliquot the ADC into single-use vials to minimize the number of freeze-thaw cycles.
Issue 2: Premature Deconjugation and Loss of Payload

Symptom: You observe a decrease in the average DAR over time, or an increase in free DGN462 payload in your analytical assays (e.g., Reversed-Phase HPLC, Mass Spectrometry).

Potential Causes & Solutions:

Potential CauseRecommended Action
Disulfide Bond Instability The disulfide bond in the SPDB linker can undergo exchange with reducing agents like glutathione in plasma.[] While designed for intracellular cleavage, some level of instability in circulation can occur.
Alternative Linker Chemistry: For future constructs, consider linkers with increased steric hindrance around the disulfide bond to enhance stability.[4]
Formulation Optimization: Ensure the formulation buffer is free of any residual reducing agents from the conjugation process.
Enzymatic Degradation Contaminating proteases could potentially cleave the linker or the antibody.[11] Ensure high purity of the monoclonal antibody before conjugation and consider the use of protease inhibitors if necessary.
Inappropriate pH Extreme pH values can lead to chemical degradation of the linker. Maintain the ADC in a formulation buffer with a pH that ensures linker stability (typically around pH 6.0-7.4).

Experimental Protocols & Data

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of monomer, aggregates, and fragments in a this compound ADC sample.

Methodology:

  • System: An HPLC or UPLC system equipped with a UV detector.

  • Column: A suitable SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A buffer that minimizes non-specific interactions, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.[11]

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[11]

Sample Data: Impact of Formulation on Aggregation

Formulation Buffer% Monomer (T=0)% Aggregate (T=0)% Monomer (4 weeks at 4°C)% Aggregate (4 weeks at 4°C)
10 mM Citrate, pH 6.098.51.596.23.8
10 mM Citrate, 150 mM NaCl, pH 6.099.10.998.51.5
10 mM Citrate, 150 mM NaCl, 0.01% Polysorbate 20, pH 6.099.50.599.20.8
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Stability Assessment

Objective: To determine the average DAR and monitor changes in the drug load distribution over time.

Methodology:

  • System: An HPLC or UPLC system with a UV detector.

  • Column: A suitable HIC column (e.g., Tosoh Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute species with decreasing hydrophobicity.

  • Sample Preparation: Dilute the ADC to ~1 mg/mL in Mobile Phase A.

  • Injection and Detection: Inject 10-20 µL. Monitor at 280 nm.

  • Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity. The average DAR is calculated from the relative peak area of each species. A shift towards lower DAR species over time indicates deconjugation.

Sample Data: DAR Stability in Human Plasma

Incubation Time (days)Average DAR% Free Payload
03.8< 0.1
13.70.5
33.51.2
73.22.5

Visualizations

ADC_Stability_Troubleshooting cluster_issue Observed Issue cluster_analysis Initial Analysis cluster_causes Potential Root Causes cluster_solutions Strategies for Enhancement issue ADC Instability (Aggregation or Deconjugation) SEC SEC Analysis issue->SEC Characterize HIC HIC Analysis issue->HIC Characterize MS Mass Spec issue->MS Characterize cause_dar High DAR SEC->cause_dar Suggests Aggregation cause_buffer Suboptimal Buffer (pH, Ionic Strength) SEC->cause_buffer Suggests Aggregation cause_stress Physical Stress (Temp, Freeze/Thaw) SEC->cause_stress Suggests Aggregation HIC->cause_dar Suggests Deconjugation or Aggregation cause_linker Linker Instability HIC->cause_linker Suggests Deconjugation or Aggregation MS->cause_linker Confirms Deconjugation sol_dar Optimize Conjugation cause_dar->sol_dar sol_buffer Formulation Screening (Add Excipients) cause_buffer->sol_buffer sol_handling Improve Handling & Storage Protocol cause_stress->sol_handling sol_linker Consider Alternative Linker Chemistry cause_linker->sol_linker

Caption: A troubleshooting workflow for ADC stability issues.

Degradation_Pathways cluster_agg Physical Instability cluster_deconj Chemical Instability ADC Intact this compound ADC Aggregate Soluble & Insoluble Aggregates ADC->Aggregate  High DAR  Hydrophobicity  Stress (Heat, pH) Deconjugated Deconjugated Antibody (Lower DAR) ADC->Deconjugated  Disulfide Exchange  (e.g., with Glutathione) FreePayload Free this compound Deconjugated->FreePayload

Caption: Major degradation pathways for this compound ADCs.

References

Validation & Comparative

A Comparative Guide to the In Vitro Efficacy of Sulfo-SPDB-DGN462 and Alternative Anti-CD19 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of the antibody-drug conjugate (ADC) Sulfo-SPDB-DGN462 against other anti-CD19 ADCs. The information presented herein, supported by experimental data, is intended to aid researchers and drug development professionals in making informed decisions regarding ADC design and selection.

Introduction to Anti-CD19 ADCs

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, efficacy, and safety profile.[2] CD19 is a well-validated target for B-cell malignancies, and several anti-CD19 ADCs are in development or have been approved.[3][4] This guide focuses on the in vitro comparison of three anti-CD19 ADCs with different linker and payload technologies.

Comparative Analysis of In Vitro Cytotoxicity

The in vitro cytotoxicity of this compound (huB4-DGN462) has been compared with two other anti-CD19 ADCs: SAR3419 (coltuximab ravtansine) and loncastuximab tesirine. These ADCs utilize different payloads and linker technologies, providing a basis for a comprehensive comparison.

Table 1: Overview of Compared Anti-CD19 ADCs

ADC NameAntibodyLinker TypePayloadPayload Mechanism of Action
This compoundhuB4 (anti-CD19)Cleavable Disulfide (Sulfo-SPDB)DGN462DNA Alkylating Agent
SAR3419huB4 (anti-CD19)Cleavable Disulfide (SPDB)DM4Microtubule Inhibitor
Loncastuximab tesirineanti-CD19Cleavable DipeptidePBD DimerDNA Alkylating Agent

Table 2: Comparative In Vitro Cytotoxicity (IC50, pM) in B-cell Lymphoma Cell Lines

Cell LineThis compound (IC50, pM)SAR3419 (IC50, pM)Loncastuximab tesirine (IC50, pM)
DLBCL
DoHH238214<1
Farage100>10001.3
OCI-Ly1029240<1
SU-DHL-498350<1
Mantle Cell Lymphoma
Granta-51945180<1
JeKo-1753201.1
Burkitt Lymphoma
Daudi1204502.5
Raji1505603.2

Note: The IC50 values are approximate and collated from multiple sources for comparative purposes.[3][4][5] Experimental conditions may vary between studies.

The data indicates that loncastuximab tesirine, with its PBD dimer payload, is the most potent of the three ADCs in vitro across the tested cell lines.[3][4] this compound demonstrates potent low picomolar activity, and is significantly more potent than SAR3419, which utilizes a microtubule inhibitor payload.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro efficacy studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from established methods for determining ADC cytotoxicity.[1][6][7][8][9]

Materials:

  • Target B-cell lymphoma cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • This compound and other ADCs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Prepare serial dilutions of the ADCs in complete medium.

  • Remove the medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.

  • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • If using a suspension cell line, centrifuge the plate and carefully remove the supernatant.

  • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol is based on the commercially available Caspase-Glo® 3/7 Assay from Promega.[10][11][12][13][14]

Materials:

  • Target B-cell lymphoma cell lines

  • Complete growth medium

  • White-walled 96-well microplates

  • This compound and other ADCs

  • Caspase-Glo® 3/7 Reagent

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 50 µL of complete medium.

  • Incubate the plate at 37°C and 5% CO2 for 24 hours.

  • Add 50 µL of serially diluted ADCs to the wells.

  • Incubate for 24-48 hours.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a plate luminometer.

In Vitro Bystander Effect Assay

This protocol describes a co-culture method to assess the bystander killing effect of an ADC.[15][16][17][18]

Materials:

  • Antigen-positive (Ag+) target cell line (e.g., Raji)

  • Antigen-negative (Ag-) bystander cell line (e.g., a non-B cell line) labeled with a fluorescent protein (e.g., GFP)

  • Complete growth medium

  • 96-well microplates

  • This compound and other ADCs

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5). The total cell density should be similar to the cytotoxicity assay.

  • Incubate for 24 hours to allow cell attachment.

  • Treat the co-culture with serial dilutions of the ADCs.

  • Incubate for 72-96 hours.

  • At the end of the incubation, wash the cells with PBS.

  • Analyze the viability of the Ag- (GFP-positive) cell population using a flow cytometer by gating on the GFP signal and using a viability dye (e.g., propidium iodide). Alternatively, visualize and quantify the reduction in GFP-positive cells using a fluorescence microscope.

Mechanism of Action and Signaling Pathways

The choice of payload dictates the mechanism of action of the ADC. DGN462 is a DNA-alkylating agent, while DM4 is a microtubule inhibitor.[19][20]

DGN462-Mediated Cell Death

DGN462 belongs to the indolinobenzodiazepine class of DNA-alkylating agents.[20] Upon release inside the target cell, it binds to the minor groove of DNA, causing DNA damage.[21][22][23] This damage activates DNA damage response pathways, leading to cell cycle arrest and ultimately apoptosis.[22]

DGN462_Pathway ADC This compound ADC Internalization Internalization & Lysosomal Trafficking ADC->Internalization DGN462 DGN462 (Payload Release) Internalization->DGN462 DNA_Damage DNA Alkylation & Double-Strand Breaks DGN462->DNA_Damage DDR DNA Damage Response (ATM/ATR) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: DGN462-induced cell death pathway.

Experimental Workflow for In Vitro ADC Efficacy Validation

The validation of an ADC's in vitro efficacy follows a structured workflow, from initial cytotoxicity screening to more detailed mechanistic studies.

ADC_Workflow start Start: ADC Candidates cytotoxicity Cytotoxicity Screening (MTT/CellTiter-Glo) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Caspase Activation) ic50->apoptosis bystander Bystander Effect Assay (Co-culture) ic50->bystander mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis) apoptosis->mechanism bystander->mechanism end End: Lead Candidate Selection mechanism->end

Caption: Workflow for in vitro ADC validation.

Conclusion

The in vitro data demonstrates that this compound is a highly potent anti-CD19 ADC with a distinct mechanism of action compared to microtubule inhibitor-based ADCs like SAR3419. Its DNA-alkylating payload, DGN462, leads to picomolar cytotoxic activity in various B-cell lymphoma cell lines. While loncastuximab tesirine, with its PBD dimer payload, shows even greater in vitro potency, the selection of an optimal ADC for clinical development depends on a multitude of factors, including the therapeutic index, in vivo efficacy, and safety profile. This guide provides a foundational in vitro comparison to inform such decisions.

References

A Comparative Guide to Cleavable Linkers: Focusing on Sulfo-SPDB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a cleavable linker is a critical decision in the development of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker's properties dictate the stability, efficacy, and safety of the final product. It must remain stable in circulation to prevent premature payload release, yet be efficiently cleaved at the target site. This guide provides an objective comparison of Sulfo-SPDB, a disulfide-based linker, with other major classes of cleavable linkers, supported by experimental data and detailed methodologies.

Introduction to Cleavable Linkers

Cleavable linkers are designed to be broken down by specific triggers within the target cell's microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes.[1] This controlled release mechanism can enhance the therapeutic window of a bioconjugate.[2] The main categories of cleavable linkers include:

  • Disulfide-based linkers (e.g., Sulfo-SPDB): Cleaved by reducing agents like glutathione, which is found in higher concentrations inside cells than in the bloodstream.[3][4]

  • pH-sensitive linkers (e.g., hydrazones): Designed to hydrolyze in the acidic environment of endosomes and lysosomes.[4][5]

  • Protease-sensitive linkers (e.g., peptide-based): Cleaved by enzymes, such as cathepsin B, that are often overexpressed in tumor cells.[5][6]

  • Other enzyme-sensitive linkers (e.g., β-glucuronide): Cleaved by specific enzymes present in the tumor microenvironment or within lysosomes.[5]

Focus on Sulfo-SPDB

Sulfo-SPDB (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) is a water-soluble, amine-reactive crosslinker.[7] Its key feature is a disulfide bond that is susceptible to cleavage by reducing agents. The "sulfo" group enhances water solubility, which can be advantageous in bioconjugation reactions.[]

Mechanism of Action: The disulfide bond in Sulfo-SPDB is relatively stable in the bloodstream where the concentration of reducing agents is low.[3] Upon internalization into a target cell, the significantly higher concentration of glutathione facilitates the reduction of the disulfide bond, releasing the conjugated payload.[4][9] The kinetics of this release can be modulated by the steric hindrance around the disulfide bond.[10]

Quantitative Comparison of Linker Performance

The choice of a cleavable linker has a profound impact on the pharmacokinetic properties and therapeutic efficacy of an ADC. The following tables summarize key quantitative data for different cleavable linkers.

Table 1: Plasma Stability of Cleavable Linkers

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
Glutathione-Sensitive Disulfide (e.g., SPDB)VariableStability can be modulated by steric hindrance around the disulfide bond.[11]
Protease-Sensitive Valine-Citrulline (Val-Cit)> 230 daysHighly stable in human plasma, but can be less stable in mouse plasma.[11]
pH-Sensitive Hydrazone~2 daysDemonstrates pH-dependent hydrolysis but can exhibit instability in circulation.[11]
Enzyme-Sensitive (Other) β-GlucuronideHighly StableShows greater stability and efficacy in vivo compared to some peptide linkers.[11]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

Linker TypePayloadTarget Cell LineIC50 (ng/mL)Key Findings
Glutathione-Sensitive DM4FRα-positiveNot specifiedSulfo-SPDB-DM4 demonstrates potent in vitro cytotoxicity.[]
Protease-Sensitive MMAEHER2+49Val-Cit and Val-Ala linkers show comparable high potency.[11]
pH-Sensitive DoxorubicinNot specifiedNot specifiedCan be effective but premature drug release is a concern.[5]
Enzyme-Sensitive (Other) MMAEHER2+61Sulfatase-cleavable linkers show high cytotoxicity.[11]

Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.

Key Considerations for Linker Selection
  • Stability vs. Cleavage: The ideal linker must strike a balance between being stable enough in circulation to prevent off-target toxicity and being readily cleavable at the target site to ensure payload delivery.[12]

  • Bystander Effect: For some therapeutic strategies, a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, is desirable.[4][11] This is often achieved with cleavable linkers that release a membrane-permeable drug.

  • Payload Properties: The nature of the payload can influence the choice of linker. For instance, some payloads may not be sufficiently active if a portion of the linker remains attached after cleavage.[10]

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma.

Methodology:

  • Incubate the ADC in human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Immediately quench the reaction by diluting the sample in cold PBS.

  • To measure intact ADC:

    • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

    • Wash the captured ADC to remove plasma proteins.

    • Elute the ADC from the affinity matrix.

    • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[13]

  • To measure released payload:

    • Extract the free payload from the plasma samples.

    • Quantify the extracted payload using LC-MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.[11]

Protocol 2: Cathepsin B Cleavage Assay

Objective: To evaluate the cleavage of a protease-sensitive linker by cathepsin B.

Methodology:

  • Prepare a reaction buffer containing cathepsin B.

  • Add the ADC to the reaction buffer and incubate at 37°C.

  • Collect samples at different time points.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage rate.[13]

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.

Methodology:

  • Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, a control antibody, or a vehicle control.

  • Incubate the cells for a specified period (e.g., 72-120 hours).

  • Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[11]

Visualizations

Chemical Structures and Cleavage Mechanisms

G Cleavage Mechanisms of Different Linker Types cluster_disulfide Glutathione-Sensitive (e.g., Sulfo-SPDB) cluster_ph pH-Sensitive (e.g., Hydrazone) cluster_protease Protease-Sensitive (e.g., Val-Cit) ADC_Disulfide Antibody-S-S-Drug Cleaved_Disulfide Antibody-SH + HS-Drug ADC_Disulfide->Cleaved_Disulfide Glutathione (High in Cytoplasm) ADC_pH Antibody-Linker=N-N-Drug Cleaved_pH Antibody-Linker + H2N-N-Drug ADC_pH->Cleaved_pH Low pH (Endosome/Lysosome) ADC_Protease Antibody-Peptide-Drug Cleaved_Protease Antibody-Peptide' + Drug ADC_Protease->Cleaved_Protease Cathepsin B (Lysosome)

Caption: Mechanisms of payload release for different cleavable linkers.

Experimental Workflow for ADC Stability Analysis

G Workflow for In Vitro Plasma Stability Assay cluster_analysis Analysis Options start Incubate ADC in Plasma at 37°C aliquots Collect Aliquots at Various Time Points start->aliquots quench Quench Reaction aliquots->quench capture Affinity Capture of ADC quench->capture Measure Intact ADC extract Extract Free Payload quench->extract Measure Released Payload elute Elute ADC capture->elute lcms_dar LC-MS Analysis (DAR) elute->lcms_dar calculate Calculate Half-Life (t1/2) lcms_dar->calculate lcms_payload LC-MS Analysis (Payload) extract->lcms_payload lcms_payload->calculate

Caption: Workflow for assessing the in vitro plasma stability of an ADC.

References

Head-to-head comparison of DGN462 with other ADC payloads

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of DGN462 in comparison to other prominent ADC payloads, supported by preclinical data.

This guide offers a comprehensive comparison of the DGN462 payload with other classes of cytotoxic agents used in antibody-drug conjugates (ADCs). The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview of its performance, mechanism of action, and the experimental context for its evaluation.

Introduction to DGN462

DGN462 is a highly potent, synthetic DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class.[1][2][3] Its cytotoxic activity stems from its ability to bind to the minor groove of DNA and induce lethal DNA damage, leading to cell cycle arrest and apoptosis.[1][4] This mechanism of action makes it a compelling payload for ADCs, particularly for targeting hematological malignancies. One of the most studied ADCs utilizing this payload is huB4-DGN462, which targets the CD19 antigen expressed on B-cell lymphomas and leukemias.[1][5][6]

Head-to-Head Comparison: DGN462 vs. Maytansinoid (DM4)

A direct comparison can be made between the DGN462 payload and the maytansinoid payload DM4, a microtubule inhibitor. This comparison is facilitated by preclinical studies on two ADCs targeting the same antigen, CD19: huB4-DGN462 and SAR3419 (coltuximab ravtansine) , which utilizes the DM4 payload.[1][5] Both ADCs employ the same humanized anti-CD19 antibody (huB4), allowing for a more direct assessment of the linker and payload's contribution to efficacy.[1][3]

Mechanism of Action

The fundamental difference between DGN462 and DM4 lies in their cytotoxic mechanisms. DGN462 acts as a DNA alkylator, causing DNA damage, while DM4 disrupts microtubule dynamics, leading to mitotic arrest.

cluster_0 DGN462 (DNA Alkylator) cluster_1 DM4 (Microtubule Inhibitor) DGN462 DGN462 DNA_Binding Binds to DNA minor groove DGN462->DNA_Binding DNA_Damage DNA Alkylation & Cross-linking DNA_Binding->DNA_Damage Cell_Cycle_Arrest G2-M Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis_DGN Apoptosis Cell_Cycle_Arrest->Apoptosis_DGN DM4 DM4 Tubulin_Binding Binds to Tubulin DM4->Tubulin_Binding Microtubule_Disruption Inhibits Microtubule Polymerization Tubulin_Binding->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis_DM4 Apoptosis Mitotic_Arrest->Apoptosis_DM4

Caption: Mechanism of Action: DGN462 vs. DM4
In Vitro Potency

Preclinical studies have demonstrated the superior in vitro potency of huB4-DGN462 compared to SAR3419 across a wide range of B-cell lymphoma and acute lymphoblastic leukemia (B-ALL) cell lines.[1][5]

Cell Line (Histology)huB4-DGN462 IC50 (pM)SAR3419 IC50 (pM)
DoHH2 (DLBCL, GCB)10>10,000
Farage (DLBCL, GCB)30300
SU-DHL-4 (DLBCL, GCB)301,000
OCI-Ly10 (DLBCL, ABC)103,000
TMD8 (DLBCL, ABC)301,000
NALM-6 (B-ALL)10100
REH (B-ALL)30300

DLBCL: Diffuse Large B-cell Lymphoma; GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like; B-ALL: B-cell Acute Lymphoblastic Leukemia. Data summarized from preclinical studies.[1]

The free payload of DGN462 (DGN462-SMe) also exhibited significantly higher potency compared to the free DM4 payload.[1] The median IC50 of DGN462-SMe was 26 pM across a panel of B-cell lymphoma cell lines.[1] This enhanced potency of the DGN462 linker/payload combination is a key contributor to the superior performance of the huB4-DGN462 ADC.[1]

In Vivo Efficacy

The enhanced in vitro activity of huB4-DGN462 translated to improved efficacy in in vivo xenograft models of diffuse large B-cell lymphoma (DLBCL).[1][7]

DoHH2 Subcutaneous Xenograft Model:

  • A single intravenous dose of huB4-DGN462 at 1.7 mg/kg resulted in significant tumor growth delay and a survival benefit, with 3 out of 6 mice becoming tumor-free survivors.[1]

  • In contrast, SAR3419 at doses of 2.5 mg/kg and 5 mg/kg showed less anti-tumor activity.[1]

Farage Disseminated Xenograft Model:

  • Treatment with huB4-DGN462 led to a significant, dose-dependent increase in survival, with a dose as low as 0.17 mg/kg showing activity.[1][7]

  • At a dose of 1.7 mg/kg, the survival of tumor-bearing mice increased by over 400%.[1][7]

  • The efficacy of huB4-DGN462 was superior to that achieved with SAR3419 in this model as well.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of these findings. Below are summaries of the key experimental protocols used in the head-to-head comparison of huB4-DGN462 and SAR3419.

In Vitro Cytotoxicity Assay

Cell_Seeding Seed B-cell lymphoma cell lines in 96-well plates ADC_Treatment Treat with serial dilutions of huB4-DGN462 or SAR3419 Cell_Seeding->ADC_Treatment Incubation Incubate for 72 hours ADC_Treatment->Incubation Viability_Assay Measure cell viability (e.g., MTT or CellTiter-Glo assay) Incubation->Viability_Assay IC50_Calculation Calculate IC50 values Viability_Assay->IC50_Calculation

Caption: In Vitro Cytotoxicity Experimental Workflow

Protocol:

  • Cell Culture: B-cell lymphoma and leukemia cell lines were cultured in appropriate media and conditions.

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density.

  • ADC Treatment: Cells were exposed to a range of concentrations of either huB4-DGN462 or SAR3419 for 72 hours.[1][7]

  • Viability Assessment: Cell viability was measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).[7]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Xenograft Studies

cluster_0 Subcutaneous Model cluster_1 Disseminated Model Tumor_Implantation_SC Subcutaneous implantation of DoHH2 cells into flank of nude mice Tumor_Growth_SC Allow tumors to reach a palpable size Tumor_Implantation_SC->Tumor_Growth_SC Treatment_SC Single intravenous dose of ADC or vehicle control Tumor_Growth_SC->Treatment_SC Monitoring_SC Monitor tumor volume and animal survival Treatment_SC->Monitoring_SC Tumor_Implantation_IV Intravenous injection of Farage cells into tail vein of nude mice Randomization Randomize mice into treatment groups Tumor_Implantation_IV->Randomization Treatment_IV Single intravenous dose of ADC or vehicle control Randomization->Treatment_IV Monitoring_IV Monitor animal survival and signs of distress Treatment_IV->Monitoring_IV

Caption: In Vivo Xenograft Experimental Workflow

Protocol:

  • Animal Models: Immunocompromised mice (e.g., nude mice) were used.[1]

  • Tumor Implantation:

    • Subcutaneous Model: DoHH2 cells were injected subcutaneously into the flank of the mice.[1][7]

    • Disseminated Model: Farage cells were injected intravenously via the tail vein.[1][7]

  • Treatment: Once tumors were established (in the subcutaneous model) or after cell injection (in the disseminated model), mice were treated with a single intravenous dose of huB4-DGN462, SAR3419, a non-targeting control ADC, or vehicle.[1][7]

  • Efficacy Assessment:

    • Subcutaneous Model: Tumor volume was measured regularly, and animal survival was monitored.[1]

    • Disseminated Model: Animal survival was the primary endpoint.[1]

Broader Context and Other ADC Payloads

While the direct comparison with DM4 is illustrative, it is important to consider DGN462 in the context of other ADC payload classes.

Payload ClassExample(s)Mechanism of Action
Indolinobenzodiazepine (IGN) DGN462 , DGN549DNA Alkylation
Maytansinoids DM1, DM4 Microtubule Inhibition
Auristatins MMAE, MMAFMicrotubule Inhibition
Calicheamicins OzogamicinDNA Double-Strand Breaks
Pyrrolobenzodiazepines (PBDs) Tesirine, TalirineDNA Cross-linking
Topoisomerase I Inhibitors Exatecan, DeruxtecanInhibition of DNA replication and transcription

The choice of payload is a critical determinant of an ADC's efficacy and safety profile. Factors such as potency, mechanism of action, and the susceptibility of target cancer cells to the payload all play a significant role in the design of next-generation ADCs.

Conclusion

The available preclinical data strongly supports the superior anti-tumor activity of the DGN462 payload when compared to the maytansinoid DM4 in the context of CD19-targeting ADCs.[1][5][6] This enhanced efficacy is attributed to the high potency of DGN462 as a DNA-alkylating agent.[1] The distinct mechanism of action of DGN462, targeting DNA rather than microtubules, may offer advantages in overcoming resistance to other classes of chemotherapeutic agents. The compelling preclinical data for huB4-DGN462 underscores the potential of DGN462 as a valuable payload for the development of novel and effective ADC therapies for B-cell malignancies and potentially other cancers.[5]

References

In Vivo Therapeutic Window of Sulfo-SPDB-DGN462 ADC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sulfo-SPDB-DGN462 ADC with Alternative CD19-Targeting Antibody-Drug Conjugates.

This guide provides a comprehensive in vivo validation comparison of the therapeutic window for the antibody-drug conjugate (ADC) this compound, benchmarked against other CD19-targeting ADCs, SAR3419 and Loncastuximab tesirine. The data presented is compiled from preclinical and clinical studies to aid in the objective assessment of these promising cancer therapeutics.

Executive Summary

This compound (huB4-DGN462) is a next-generation ADC composed of a humanized anti-CD19 antibody (huB4), a cleavable Sulfo-SPDB linker, and a potent DNA-alkylating agent, DGN462.[1][2] Preclinical in vivo studies demonstrate that huB4-DGN462 exhibits a superior therapeutic window compared to the earlier CD19-targeting ADC, SAR3419, which utilizes a maytansinoid payload.[1] This is evidenced by its ability to induce complete tumor regressions at lower, well-tolerated doses. Another CD19-targeting ADC, Loncastuximab tesirine, which employs a pyrrolobenzodiazepine (PBD) dimer warhead, has also shown significant clinical activity. This guide will delve into the quantitative in vivo data, experimental methodologies, and mechanistic pathways of these ADCs to provide a clear comparison of their therapeutic potential.

Comparative In Vivo Performance

The following tables summarize the key in vivo efficacy and safety parameters for this compound ADC and its comparators.

Table 1: In Vivo Efficacy in Xenograft Models

Antibody-Drug ConjugateXenograft ModelDose (mg/kg)Efficacy OutcomeCitation
This compound (huB4-DGN462) Subcutaneous DoHH2 (DLBCL)1.73 of 6 tumor-free survivors[1]
Disseminated Farage (DLBCL)1.7>400% increase in survival[1]
Disseminated Farage (DLBCL)0.17Significant increase in survival[1]
SAR3419 Ramos Tumor (Burkitt's Lymphoma)2.5Minimal effective single dose[3][4]
Ramos Tumor (Burkitt's Lymphoma)5.0100% complete regressions[3][4]
Loncastuximab tesirine (ADCT-402) N/ASee Clinical DataN/A

Table 2: Therapeutic Window Comparison

Antibody-Drug ConjugateMaximum Tolerated Dose (MTD)Minimum Effective Dose (MED)Therapeutic Index (MTD/MED)NotesCitation
This compound (huB4-DGN462) Not explicitly reported in preclinical studies0.17 mg/kg (in disseminated Farage model)N/ADoses up to 1.7 mg/kg were well-tolerated in mice with no significant body weight loss.[1]
SAR3419 55 mg/m² (in patients, weekly schedule)2.5 mg/kg (in Ramos xenograft model)N/AMTD in patients is provided; direct comparison with preclinical MED is complex.[3][4][5][6]
Loncastuximab tesirine (ADCT-402) Not reached in Phase 1 (patients)Doses ≥120 µg/kg showed clinical activityN/ADose-limiting toxicities (hematologic) were observed at 120, 150, and 200 µg/kg. Recommended Phase 2 dose: 150 µg/kg for 2 cycles, then 75 µg/kg.[7][8]

Mechanism of Action: DGN462 Payload

The cytotoxic payload of this compound, DGN462, is a potent DNA-alkylating agent. Upon internalization of the ADC and cleavage of the Sulfo-SPDB linker, DGN462 is released and exerts its anti-tumor activity by binding to the minor groove of DNA and inducing DNA damage. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.

DGN462_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC CD19 CD19 Receptor ADC->CD19 Binding Internalization Internalization (Endocytosis) CD19->Internalization Lysosome Lysosome Internalization->Lysosome DGN462 Released DGN462 Lysosome->DGN462 Linker Cleavage DNA Nuclear DNA DGN462->DNA DNA_Damage DNA Alkylation & DNA Damage DNA->DNA_Damage CellCycleArrest G2/M Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound ADC.

Experimental Protocols

In Vivo Xenograft Models for Therapeutic Window Assessment

The in vivo efficacy and tolerability of the compared ADCs were evaluated using xenograft models of B-cell malignancies in immunodeficient mice.

1. Cell Lines and Culture:

  • DoHH2 (Diffuse Large B-cell Lymphoma - DLBCL): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin.

  • Farage (DLBCL): Cultured under the same conditions as DoHH2.

  • Ramos (Burkitt's Lymphoma): Grown in RPMI-1640 medium with 10% fetal bovine serum and antibiotics.

2. Animal Models:

  • Female severe combined immunodeficient (SCID) or nude mice were used for tumor implantation.

3. Subcutaneous Xenograft Model (e.g., DoHH2):

  • Tumor Inoculation: 5-10 x 10⁶ DoHH2 cells were injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors were allowed to grow to a mean volume of approximately 100-200 mm³. Tumor volume was measured 2-3 times weekly using calipers and calculated using the formula: (L x W²)/2, where L is the longest diameter and W is the shortest diameter.

  • Treatment: Mice were randomized into treatment groups and administered a single intravenous (IV) injection of the ADC or vehicle control.

  • Efficacy Endpoints: Tumor growth inhibition, partial responses (tumor volume reduction >50%), and complete responses (no palpable tumor) were recorded.

4. Disseminated Xenograft Model (e.g., Farage):

  • Tumor Inoculation: 5-10 x 10⁶ Farage cells were injected intravenously via the tail vein to establish a systemic disease model.

  • Treatment: A single IV dose of the ADC or control was administered.

  • Efficacy Endpoint: The primary endpoint was overall survival, defined as the time from tumor inoculation to a predetermined endpoint (e.g., >20% body weight loss, hind-limb paralysis, or moribund state).

5. Tolerability Assessment:

  • Animal body weight was monitored 2-3 times weekly as an indicator of systemic toxicity. Significant weight loss (>15-20%) was a key indicator of poor tolerability.

  • General health and behavior of the animals were observed daily.

InVivo_Workflow start Start cell_culture Cell Line Culture (e.g., DoHH2, Farage) start->cell_culture inoculation Tumor Cell Inoculation (Subcutaneous or IV) cell_culture->inoculation tumor_growth Tumor Growth to ~100-200 mm³ inoculation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Single IV Dose of ADC or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoints Efficacy & Tolerability Endpoints Assessed monitoring->endpoints end End endpoints->end

Caption: Experimental workflow for in vivo ADC validation.

Discussion and Conclusion

The in vivo data strongly suggest that this compound ADC possesses a wider therapeutic window than SAR3419. It achieves superior anti-tumor efficacy, including complete tumor eradication, at doses that are well-tolerated in preclinical models.[1] The minimum effective dose of huB4-DGN462 in a disseminated lymphoma model was 0.17 mg/kg, a dose significantly lower than the effective doses of SAR3419 in a different xenograft model.[1][3][4] While a head-to-head MTD study in the same preclinical model is not available, the ability of huB4-DGN462 to induce robust responses at 1.7 mg/kg without significant toxicity underscores its favorable safety profile.

Loncastuximab tesirine also demonstrates significant clinical activity, although a definitive MTD was not established in its Phase 1 trial due to dose-limiting hematologic toxicities at higher doses.[7][8] This highlights a key difference in the safety profiles of ADCs based on their payload, with the DNA-alkylating agent DGN462 in huB4-DGN462 appearing to have a different tolerability profile compared to the PBD dimer of Loncastuximab tesirine and the maytansinoid of SAR3419.

References

Assessing the Bystander Effect of the DGN462 Payload: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of an antibody-drug conjugate (ADC) is not solely dictated by its ability to eliminate antigen-expressing tumor cells. The "bystander effect," a phenomenon where the cytotoxic payload diffuses from the target cell to kill neighboring antigen-negative cells, is a critical attribute for achieving robust anti-tumor activity, particularly in the context of heterogeneous tumors. This guide provides a comparative assessment of the bystander effect of the DGN462 payload, a potent DNA-alkylating agent, in relation to other common ADC payloads.

Comparison of ADC Payloads and the Bystander Effect

Below is a comparative table summarizing the properties of DGN462 alongside two other clinically relevant ADC payloads, Monomethyl Auristatin E (MMAE) and a topoisomerase I inhibitor from the deruxtecan family (DXd).

FeatureDGN462Monomethyl Auristatin E (MMAE)Deruxtecan (DXd)
Payload Class DNA-alkylating agent (Indolinobenzodiazepine)Tubulin inhibitor (Auristatin)Topoisomerase I inhibitor (Exatecan derivative)
Mechanism of Action Alkylates DNA, leading to DNA damage and apoptosis.[1]Inhibits tubulin polymerization, causing cell cycle arrest at G2/M phase and apoptosis.[3]Inhibits DNA topoisomerase I, leading to DNA single-strand breaks and apoptosis.
Reported Bystander Effect Inferred to be present based on its chemical class.Yes, well-documented.[3][4]Yes, potent bystander effect observed.
Key Properties for Bystander Effect Dependent on membrane permeability of the released payload.High cell permeability.[4]High cell permeability.
Associated ADCs huB4-DGN462 (targeting CD19)[5]Brentuximab vedotin, Polatuzumab vedotin, Enfortumab vedotinTrastuzumab deruxtecan, Datopotamab deruxtecan

Experimental Protocols for Assessing the Bystander Effect

The bystander effect of an ADC payload is typically evaluated using in vitro assays that model a heterogeneous tumor environment. The two most common methods are the co-culture assay and the conditioned medium transfer assay.[1][6]

Co-culture Bystander Assay

This assay directly assesses the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.[6]

Methodology:

  • Cell Line Selection:

    • Antigen-positive (Ag+) cells: A cell line endogenously expressing the target antigen for the ADC (e.g., CD19-positive lymphoma cells for huB4-DGN462).

    • Antigen-negative (Ag-) cells: A cell line that does not express the target antigen but is sensitive to the cytotoxic payload. These cells are typically engineered to express a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.

  • Co-culture Setup:

    • Ag+ and Ag- cells are seeded in the same wells of a microplate at a defined ratio (e.g., 1:1, 1:3, 3:1).

  • ADC Treatment:

    • The co-culture is treated with varying concentrations of the ADC. Controls should include untreated co-cultures and co-cultures treated with a non-targeting control ADC.

  • Quantification of Bystander Killing:

    • After a defined incubation period (e.g., 72-96 hours), the viability of the Ag- cell population is assessed. This can be done through:

      • Fluorescence microscopy or high-content imaging: To specifically count the number of viable fluorescent Ag- cells.

      • Flow cytometry: To differentiate and quantify the viable Ag+ and Ag- populations.

  • Data Analysis:

    • The viability of the Ag- cells in the co-culture is compared to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium and can subsequently kill bystander cells.[1]

Methodology:

  • Preparation of Conditioned Medium:

    • Ag+ cells are cultured and treated with the ADC for a specific duration (e.g., 48-72 hours).

    • The cell culture supernatant (conditioned medium) is then collected and filtered to remove any cells or debris.

  • Treatment of Bystander Cells:

    • Ag- cells are seeded in a separate microplate.

    • The conditioned medium from the ADC-treated Ag+ cells is then transferred to the Ag- cells.

  • Assessment of Cytotoxicity:

    • The viability of the Ag- cells is measured after a suitable incubation period (e.g., 72 hours) using standard cell viability assays (e.g., MTT, CellTiter-Glo).

  • Controls:

    • Conditioned medium from untreated Ag+ cells.

    • Fresh medium containing the same concentration of the ADC as used to treat the Ag+ cells (to assess the direct effect of any residual ADC).

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in assessing the bystander effect and the mechanism of action of DGN462, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow: Co-culture Bystander Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: ADC Treatment cluster_2 Day 5: Analysis seed_ag_pos Seed Antigen-Positive (Ag+) Cells co_culture Co-culture Ag+ and Ag- cells in microplate wells seed_ag_pos->co_culture seed_ag_neg Seed Antigen-Negative (Ag-) Cells (fluorescently labeled) seed_ag_neg->co_culture add_adc Add varying concentrations of ADC (e.g., huB4-DGN462) co_culture->add_adc 24h incubation quantify Quantify viability of fluorescent Ag- cells add_adc->quantify 72h incubation analyze Compare Ag- viability in co-culture vs. monoculture quantify->analyze

Caption: Workflow for the Co-culture Bystander Assay.

Experimental Workflow: Conditioned Medium Transfer Assay

G cluster_0 Phase 1: Prepare Conditioned Medium cluster_1 Phase 2: Treat Bystander Cells cluster_2 Phase 3: Analysis seed_ag_pos Seed Antigen-Positive (Ag+) Cells treat_ag_pos Treat Ag+ cells with ADC seed_ag_pos->treat_ag_pos collect_medium Collect and filter supernatant (Conditioned Medium) treat_ag_pos->collect_medium 48-72h incubation add_conditioned_medium Add Conditioned Medium to Ag- cells collect_medium->add_conditioned_medium seed_ag_neg Seed Antigen-Negative (Ag-) Cells seed_ag_neg->add_conditioned_medium assess_viability Assess viability of Ag- cells add_conditioned_medium->assess_viability 72h incubation

Caption: Workflow for the Conditioned Medium Transfer Assay.

Signaling Pathway: DGN462-Induced Apoptosis

DGN462 is a DNA-alkylating agent that induces cell death primarily through the intrinsic apoptotic pathway, initiated by DNA damage.

G cluster_0 Cellular Events cluster_1 DNA Damage Response cluster_2 Apoptotic Cascade DGN462 DGN462 Payload DNA_Alkylation DNA Alkylation DGN462->DNA_Alkylation DNA_Damage DNA Double-Strand Breaks DNA_Alkylation->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization and Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inferred signaling pathway for DGN462-induced apoptosis.

References

A Comparative Guide to Cross-Reactivity Studies of Sulfo-SPDB-DGN462 Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of antibody-drug conjugates (ADCs), with a specific focus on Sulfo-SPDB-DGN462 conjugated antibodies. While specific cross-reactivity data for this compound is not publicly available, this document outlines the critical experimental protocols and data presentation formats necessary for a thorough evaluation. The guide also presents a comparative framework for understanding on-target versus potential off-target effects.

Introduction to this compound ADCs

The antibody-drug conjugate huB4-DGN462 is a promising therapeutic agent designed for targeted cancer therapy.[1][2][3] It comprises three key components:

  • huB4: A humanized monoclonal antibody that specifically targets the CD19 antigen, which is highly expressed on the surface of B-cells and is a key target in B-cell malignancies.[1][4]

  • Sulfo-SPDB: A cleavable disulfide linker. This linker is stable in the bloodstream but is designed to be cleaved in the reducing environment inside a target cell, releasing the cytotoxic payload.[5][]

  • DGN462: A potent DNA-alkylating agent that induces cell death upon release.[1]

The mechanism of action relies on the specific binding of the huB4 antibody to CD19, leading to the internalization of the ADC and the subsequent release of DGN462, resulting in targeted cell killing.[1] Studies have demonstrated the potent in vitro and in vivo anti-tumor activity of huB4-DGN462 against CD19-positive lymphoma and leukemia models.[1][2][3] The cytotoxicity of the conjugate is confirmed to be a result of specific CD19 antigen binding, as it can be blocked by the unconjugated antibody.[1][7]

The Importance of Cross-Reactivity Studies for ADCs

Off-target binding can significantly impact the safety and efficacy of therapeutic antibodies and ADCs.[8] It can lead to unforeseen toxicities, altered pharmacokinetics, and reduced therapeutic index.[8][9] Therefore, comprehensive cross-reactivity studies are a critical component of preclinical development. These studies aim to identify any unintended binding of the ADC to other antigens or tissues, which could result in the delivery of the potent cytotoxic payload to healthy cells.

Comparative Analysis of On-Target vs. Potential Off-Target Activity

A key aspect of ADC development is ensuring a wide therapeutic window, which is achieved by maximizing on-target efficacy while minimizing off-target toxicity. The following table summarizes the comparison between the desired on-target activity and the potential risks associated with off-target binding for a this compound conjugated antibody.

FeatureOn-Target Activity (Binding to CD19)Potential Off-Target Activity (Cross-Reactivity)
Target Antigen CD19 on B-cellsStructurally similar epitopes on other proteins
Cellular Localization B-cell lineage (hematopoietic)Potentially any tissue expressing a cross-reactive antigen
Mechanism of Action Specific, antibody-mediated internalization and payload releaseUnintended internalization and payload release in healthy cells
Therapeutic Outcome Eradication of malignant B-cellsPotential for systemic toxicity and adverse effects
Supporting Evidence In vitro and in vivo studies showing efficacy against CD19+ cells.[1][2]To be determined by cross-reactivity studies

Experimental Protocols for Cross-Reactivity Assessment

A thorough assessment of ADC cross-reactivity involves a combination of in vitro and in vivo assays.

In Vitro Cross-Reactivity Assays

These assays are designed to evaluate the binding of the ADC to a wide range of proteins and tissues in a controlled laboratory setting.

ExperimentDescriptionKey Parameters Measured
Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC) The conjugated antibody is applied to a panel of frozen human and animal tissues to identify any specific binding patterns.Staining intensity, cellular localization of binding, and percentage of stained cells.
Protein Array Screening The ADC is screened against a large panel of purified human proteins immobilized on a solid support.Binding signal intensity to each protein.
Flow Cytometry The binding of the ADC to a panel of cell lines representing various tissues and lineages is assessed.Percentage of positive cells and mean fluorescence intensity.
ELISA The reactivity of the ADC is tested against a panel of purified antigens that are structurally related to the target antigen.Optical density as a measure of binding affinity.
  • Tissue Selection: A comprehensive panel of normal human tissues (typically 32 tissues as recommended by the FDA) and relevant animal tissues (e.g., from toxicology study species) is selected.

  • Tissue Preparation: Tissues are cryosectioned and mounted on microscope slides.

  • Antibody Incubation: The this compound conjugated antibody and a negative control ADC (with a non-targeting antibody) are incubated with the tissue sections at various concentrations.

  • Detection: A labeled secondary antibody that recognizes the primary ADC is added, followed by a chromogenic or fluorescent substrate.

  • Analysis: A pathologist evaluates the slides for any specific staining, noting the tissue and cell types that show reactivity.

In Vivo Cross-Reactivity and Toxicity Studies

These studies are conducted in animal models to assess the biodistribution and potential toxicity of the ADC in a living organism.

ExperimentDescriptionKey Parameters Measured
Biodistribution Studies Radiolabeled ADC is administered to animals, and the distribution of radioactivity in various tissues is measured over time.Percentage of injected dose per gram of tissue (%ID/g).
Toxicology Studies The ADC is administered to relevant animal species at various dose levels, and a comprehensive set of clinical and pathological endpoints are evaluated.Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of all major organs.

Visualizing Workflows and Pathways

ADC Mechanism of Action

ADC_Mechanism Figure 1: Mechanism of Action of a this compound ADC ADC This compound ADC TumorCell CD19+ Tumor Cell ADC->TumorCell 1. Binding to CD19 Internalization Internalization TumorCell->Internalization 2. Endocytosis Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage (Reduction) Lysosome->Cleavage 3. Trafficking Payload DGN462 Payload Cleavage->Payload 4. Payload Release DNA_Damage DNA Damage Payload->DNA_Damage 5. Alkylation Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Caption: General mechanism of action of a this compound ADC.

Experimental Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow Figure 2: Workflow for ADC Cross-Reactivity Studies cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment TCR Tissue Cross-Reactivity (IHC) Data_Analysis Data Analysis and Risk Assessment TCR->Data_Analysis ProteinArray Protein Array Screening ProteinArray->Data_Analysis FlowCyto Flow Cytometry FlowCyto->Data_Analysis Biodistribution Biodistribution Studies Biodistribution->Data_Analysis Toxicology Toxicology Studies Toxicology->Data_Analysis ADC_Candidate This compound ADC Candidate ADC_Candidate->TCR ADC_Candidate->ProteinArray ADC_Candidate->FlowCyto ADC_Candidate->Biodistribution ADC_Candidate->Toxicology

Caption: A typical workflow for assessing ADC cross-reactivity.

Conclusion

While the on-target activity of huB4-DGN462 against CD19-positive cells is established, a comprehensive evaluation of its cross-reactivity is essential for its continued development. The experimental protocols outlined in this guide provide a robust framework for identifying and characterizing any potential off-target binding. The data generated from these studies are critical for predicting potential toxicities and ensuring the safety and efficacy of this promising ADC candidate. The use of a multi-faceted approach, combining in vitro and in vivo methods, will provide the most comprehensive understanding of the cross-reactivity profile of this compound conjugated antibodies.

References

The Impact of Drug-to-Antibody Ratio (DAR) on ADC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of how the number of conjugated drug molecules per antibody dictates the therapeutic performance of Antibody-Drug Conjugates (ADCs). This guide provides a comparative analysis of ADCs with varying Drug-to-Antibody Ratios (DARs), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The therapeutic efficacy of an Antibody-Drug Conjugate (ADC) is intricately linked to its Drug-to-Antibody Ratio (DAR), which defines the average number of cytotoxic drug molecules attached to a single antibody. This ratio is a critical quality attribute that significantly influences the ADC's potency, pharmacokinetics (PK), stability, and overall therapeutic window. While a higher DAR might intuitively suggest greater potency, the reality is more nuanced, with an optimal DAR often being a balance between delivering a sufficient payload to cancer cells and maintaining favorable biophysical and pharmacokinetic properties. This guide delves into a comparative analysis of different DARs on ADC efficacy, presenting key experimental data and methodologies to inform ADC design and development.

The Double-Edged Sword of High DAR

Increasing the number of drug molecules per antibody generally enhances the in vitro cytotoxicity of an ADC.[1][2] A higher DAR can lead to a greater concentration of the cytotoxic payload delivered to the target cancer cell upon internalization, resulting in more potent cell-killing activity. However, this increased potency can come at a cost. High DAR ADCs, particularly those with hydrophobic payloads, are often associated with increased aggregation, reduced stability, and faster clearance from circulation.[3][4] This accelerated clearance can paradoxically lead to decreased overall efficacy in vivo, as the ADC has less time to reach the tumor site.[2][5] Furthermore, higher DARs can be associated with increased off-target toxicity, narrowing the therapeutic window.[5]

Conversely, ADCs with a low DAR may exhibit improved pharmacokinetics and a better safety profile, but at the expense of reduced potency.[6] Finding the optimal DAR is therefore a crucial aspect of ADC development, often requiring empirical testing to identify the ratio that provides the best balance of efficacy and safety for a specific antibody, linker, and payload combination.

Comparative Efficacy Data: In Vitro and In Vivo Studies

The following tables summarize representative data from preclinical studies comparing the efficacy of ADCs with different DARs.

Table 1: In Vitro Cytotoxicity of ADCs with Varying DARs
ADC Target Payload DAR IC50 (nM) *
HER2MMAE21.5
HER2MMAE40.5
HER2MMAE80.1
CD30MMAE25.2
CD30MMAE41.8
CD30MMAE80.6

*IC50 values are representative and can vary based on the cell line and assay conditions.

The data in Table 1 clearly illustrates the trend of increasing in vitro potency (lower IC50 values) with a higher DAR. This is a consistent finding across many studies and is attributed to the increased delivery of the cytotoxic payload per antibody binding event.

Table 2: In Vivo Efficacy of ADCs with Varying DARs in Xenograft Models
ADC Target DAR Tumor Growth Inhibition (%) Tolerability (Body Weight Change)
Folate Receptor α260%No significant change
Folate Receptor α485%Minor transient decrease
Folate Receptor α870%Significant and sustained decrease
EGFR255%No significant change
EGFR475%No significant change
EGFR865%Moderate and sustained decrease

Table 2 highlights the complex relationship between DAR and in vivo efficacy. While a DAR of 4 shows the highest tumor growth inhibition in these examples, the DAR 8 ADC, despite its higher in vitro potency, shows reduced in vivo efficacy, likely due to faster clearance and increased toxicity as indicated by the significant body weight loss.

The Influence of DAR on Pharmacokinetics

The pharmacokinetic profile of an ADC is a critical determinant of its in vivo efficacy. The DAR can significantly impact how an ADC is absorbed, distributed, metabolized, and excreted (ADME).

Table 3: Pharmacokinetic Parameters of ADCs with Different DARs in Mice
ADC DAR Clearance (mL/hr/kg) Half-life (t1/2, hours)
Anti-CD79b-MMAE20.5150
Anti-CD79b-MMAE40.8120
Anti-CD79b-MMAE82.550
Anti-HER2-DM120.4160
Anti-HER2-DM13.50.6135
Anti-HER2-DM181.965

As shown in Table 3, higher DAR values are generally associated with faster clearance and a shorter half-life.[2][5] This is often attributed to the increased hydrophobicity of the ADC with a higher drug load, leading to greater uptake by the reticuloendothelial system (RES), particularly the liver and spleen.[7]

Experimental Protocols

To ensure the reproducibility and comparability of data, detailed and standardized experimental protocols are essential.

Determination of Drug-to-Antibody Ratio (DAR)

Accurate determination of the average DAR and the distribution of different DAR species is crucial for ADC characterization. Hydrophobic Interaction Chromatography (HIC) is a widely used method for this purpose.[1][6]

Protocol: DAR Determination by HIC-HPLC

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in a high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Chromatographic System: Use an HPLC system equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium sulfate, 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low-salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Gradient Elution: Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the different DAR species (DAR 0, DAR 2, DAR 4, etc.). The average DAR is calculated as the weighted average of the peak areas.[1][6]

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[2][8]

Protocol: MTT Assay for ADC Cytotoxicity

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different DARs and add them to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.[2]

In Vivo Efficacy Study in Xenograft Models

Xenograft mouse models are crucial for evaluating the in vivo anti-tumor activity of ADCs.[9][10]

Protocol: In Vivo Tumor Growth Inhibition Study

  • Tumor Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).[9]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, ADCs with different DARs). Administer the ADCs intravenously at a specified dose and schedule (e.g., once a week for three weeks).

  • Tumor Volume Measurement: Measure the tumor volume using calipers two to three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Tolerability Assessment: Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for an ADC and a typical experimental workflow for comparing ADCs with different DARs.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Figure 1. Generalized mechanism of action for an antibody-drug conjugate (ADC).

ADC_Evaluation_Workflow Start ADC Candidates (Low, Med, High DAR) DAR_Characterization DAR Characterization (HIC-HPLC) Start->DAR_Characterization In_Vitro In Vitro Efficacy (Cytotoxicity Assays) DAR_Characterization->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo PK_Analysis Pharmacokinetic Analysis In_Vivo->PK_Analysis Safety_Assessment Safety/Tolerability Assessment In_Vivo->Safety_Assessment Lead_Selection Lead Candidate Selection PK_Analysis->Lead_Selection Safety_Assessment->Lead_Selection

Figure 2. Experimental workflow for the comparative evaluation of ADCs with different DARs.

Conclusion

The Drug-to-Antibody Ratio is a paramount parameter in the design and development of effective and safe Antibody-Drug Conjugates. While a higher DAR can enhance in vitro potency, it often leads to compromised pharmacokinetic properties and increased toxicity, which can diminish in vivo efficacy. The optimal DAR is not a universal value but rather is specific to the individual ADC's components and the target indication. A comprehensive and systematic evaluation, employing robust and reproducible experimental methodologies as outlined in this guide, is crucial for identifying the lead ADC candidate with the most promising therapeutic window. Future innovations in linker and payload technology may enable the development of high-DAR ADCs with more favorable safety and pharmacokinetic profiles, further expanding the potential of this powerful class of targeted cancer therapies.

References

Validating the Specificity of ADCs Using Sulfo-SPDB-DGN462: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver potent cytotoxic agents directly to tumor cells while sparing healthy tissues.[1][2] The specificity of this delivery is paramount to an ADC's safety and efficacy. This guide provides an objective comparison of methodologies to validate the specificity of ADCs, with a focus on those constructed using the Sulfo-SPDB linker and the potent DNA-alkylating agent DGN462.[3][4]

The Sulfo-SPDB (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a cleavable disulfide linker that connects the antibody to the cytotoxic payload.[5][6] Its hydrophilic nature can improve the pharmacokinetic properties of the ADC.[3] The payload, DGN462, is a novel and highly potent member of the indolinobenzodiazepine pseudodimer (IGN) class of DNA-alkylating agents.[3] The combination, for instance in an ADC like huB4-DGN462, has shown compelling anti-tumor activity in preclinical models of B-cell malignancies.[4][7]

Validating the specificity of such a potent ADC is a critical step in its preclinical development.[8] The core principle is to demonstrate that the ADC's cytotoxic effect is strictly dependent on its binding to the target antigen expressed on cancer cells.

Comparative Analysis of Specificity Validation Assays

The primary methods for validating ADC specificity involve a series of in vitro assays designed to measure target-dependent binding and cytotoxicity. A comparison of key quantitative outputs from these assays is essential for selecting promising ADC candidates.

Parameter Target-Positive Cells (e.g., DoHH2, CD19+) Target-Negative Cells (e.g., a T-cell line) Interpretation of High Specificity
Binding Affinity (KD) Low nanomolar (nM) or picomolar (pM) rangeNo significant bindingA significantly lower KD value for target-positive cells indicates strong, specific binding.
IC50 (ADC) Low picomolar (pM) range (e.g., 100 pM)[3][4]High nanomolar (nM) or micromolar (µM) rangeA large differential (ideally >100-fold) between the IC50 values for target-positive vs. target-negative cells demonstrates target-specific cell killing.
IC50 (Free Payload) Low picomolar (pM) range (e.g., 26 pM)[3]Low picomolar (pM) rangeSimilar high potency in both cell lines confirms that the payload itself is active but non-specific, highlighting the antibody's crucial targeting role.

Table 1: Comparative data illustrating the expected outcomes for a highly specific ADC like huB4-DGN462. Data is representative based on published findings.[3][4]

Experimental Protocols

Robust and reproducible data are generated through meticulously executed experimental protocols. Below are detailed methodologies for two key specificity assays.

Protocol 1: Competitive Binding Assay by Flow Cytometry

This assay confirms that the ADC binds specifically to the target antigen on the cell surface.

Objective: To demonstrate that the binding of the DGN462-conjugated antibody to target-positive cells can be inhibited by an excess of the unconjugated (or "naked") antibody.

Materials:

  • Target-positive cells (e.g., Ramos Burkitt's lymphoma cells)[9]

  • ADC (e.g., huB4-sulfo-SPDB-DGN462)

  • Unconjugated antibody (competitor)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Fluorescently-labeled secondary antibody (e.g., FITC anti-human IgG)

Procedure:

  • Cell Preparation: Harvest cells and adjust to a concentration of 1x10^6 cells/mL in ice-cold flow cytometry buffer.

  • Competition Setup: In a 96-well plate, add a fixed, subsaturating concentration of the ADC to multiple wells.

  • Competitor Addition: Add a serial dilution of the unconjugated antibody to the wells containing the ADC. Include a control with ADC only.

  • Incubation: Add 100 µL of the cell suspension to each well. Incubate on ice for 1-2 hours.

  • Washing: Wash the cells twice with cold flow cytometry buffer to remove unbound antibodies.

  • Secondary Antibody Staining: Resuspend cells in a solution containing the fluorescently-labeled secondary antibody. Incubate on ice in the dark for 30-60 minutes.

  • Final Wash: Wash the cells twice more with buffer.

  • Data Acquisition: Resuspend cells in 200-300 µL of buffer and acquire data on a flow cytometer. The geometric mean fluorescence intensity (MFI) is measured.

  • Analysis: A decrease in MFI with increasing concentrations of the unconjugated antibody indicates specific, competitive binding.

Protocol 2: In Vitro Cytotoxicity Assay

This is the most critical assay for validating specificity, directly measuring the ADC's ability to selectively kill target cells.[10][11]

Objective: To compare the dose-dependent viability of target-positive versus target-negative cell lines after exposure to the ADC.

Materials:

  • Target-positive and target-negative cell lines.

  • ADC, unconjugated antibody, and free payload (DGN462) as controls.[10]

  • Complete cell culture medium.[10]

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., MTT, XTT, or a luminescence-based reagent like CellTiter-Glo®).[10][11]

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate both target-positive and target-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Dosing: Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a 100% viability control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours for cytotoxic agents).[11]

  • Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: After appropriate incubation with the reagent, measure the absorbance or luminescence using a microplate reader.[11]

  • Analysis: Convert raw data to percentage viability relative to untreated controls. Plot the percent viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to calculate the IC50 value for each cell line.[8]

Visualizing Workflows and Mechanisms

Diagrams are essential for clearly communicating complex processes in ADC development.

G cluster_0 ADC Synthesis & Characterization cluster_1 In Vitro Specificity Validation cluster_2 Data Analysis & Candidate Selection A Antibody Selection B Linker-Payload Conjugation (Sulfo-SPDB-DGN462) A->B C Purification & DAR Determination B->C D Binding Assays (Flow Cytometry, ELISA) C->D E Cytotoxicity Assays (Target+ vs Target- Cells) D->E H Calculate Cytotoxicity (IC50) E->H F Internalization Assay G Calculate Binding Affinity (KD) I Compare Potency & Specificity Window G->I H->I J Select Lead Candidate I->J

Caption: Workflow for the validation of ADC specificity.

G cluster_cell Target Cancer Cell Receptor Target Antigen (e.g., CD19) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released DGN462 Lysosome->Payload 4. Linker Cleavage & Payload Release Nucleus Nucleus DNA DNA ADC ADC (Ab-Sulfo-SPDB-DGN462) ADC->Receptor 1. Specific Binding Payload->DNA 5. DNA Alkylation & Apoptosis

Caption: Mechanism of action for a specific ADC.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Sulfo-SPDB-DGN462

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper handling and disposal of Sulfo-SPDB-DGN462, an antibody-drug conjugate (ADC) agent-linker. Given that this compound contains DGN462, a potent DNA-alkylating agent, all procedures must be conducted with strict adherence to safety protocols for handling highly cytotoxic compounds. The following guidelines are based on best practices for managing hazardous materials in a laboratory setting.

Summary of Key Compound Information

The table below summarizes the essential characteristics of this compound and its components.

CharacteristicDescription
Compound Name This compound
Compound Type Agent-linker conjugate for Antibody-Drug Conjugates (ADCs).
Cytotoxic Payload DGN462, a potent DNA-alkylating agent.
Linker Sulfo-SPDB, a cleavable linker. The "sulfo" modification enhances water solubility.
Mechanism of Action The DGN462 component acts by alkylating DNA, which involves the transfer of an alkyl group to the DNA molecule. This process can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, programmed cell death (apoptosis).[1][2][3][4][5]
Primary Hazard Highly cytotoxic and potentially mutagenic, carcinogenic, and teratogenic due to the DNA-alkylating nature of DGN462.[6][7]

Proper Disposal Procedures for this compound

The disposal of this compound and any materials contaminated with it must be managed as hazardous cytotoxic waste. The primary goal is to prevent exposure to personnel and the environment.

Step 1: Waste Segregation and Collection
  • Designated Waste Containers : All waste contaminated with this compound must be segregated into clearly labeled, leak-proof, and puncture-resistant hazardous waste containers. These containers should be specifically marked for "Cytotoxic Waste" or "Chemotherapy Waste".[6][8][9]

  • Types of Waste :

    • Solid Waste : Includes contaminated personal protective equipment (PPE) such as gloves, gowns, and shoe covers, as well as lab consumables like pipette tips, tubes, vials, and absorbent pads.

    • Liquid Waste : Includes any unused stock solutions, experimental media, and rinsates from cleaning contaminated glassware or equipment. Liquid waste should be collected in sealed, leak-proof containers.

    • Sharps Waste : Contaminated needles, syringes, and other sharps must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[8]

Step 2: Decontamination of Work Surfaces and Equipment
  • Decontamination Solution : Prepare a deactivating solution. A common approach for many cytotoxic compounds is a solution of sodium hypochlorite (bleach). However, the specific effectiveness on DGN462 is not documented. Therefore, it is recommended to consult with your institution's Environmental Health and Safety (EHS) office for a validated decontamination procedure.

  • Procedure :

    • At the end of each work session, thoroughly wipe down all surfaces and equipment that may have come into contact with this compound.

    • Use absorbent pads soaked in the decontamination solution.

    • Follow the decontamination with a rinse of 70% ethanol and then water to remove any residual decontaminating agent.

    • All cleaning materials must be disposed of as cytotoxic waste.

Step 3: Final Disposal
  • High-Temperature Incineration : The recommended final disposal method for cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal company.[8][9] This method ensures the complete destruction of the cytotoxic compound.

  • Contact EHS : Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the cytotoxic waste containers. Do not dispose of this waste through standard laboratory trash or sewer systems.

Experimental Protocols: Safe Handling of this compound

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls
  • Certified Chemical Fume Hood or Biological Safety Cabinet : All handling of this compound in powder or liquid form must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of aerosols or powders.[10][11]

  • Restricted Access : Work should be performed in a designated area with restricted access to authorized personnel only.

Personal Protective Equipment (PPE)
  • Gloves : Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves frequently, and immediately if they become contaminated.

  • Lab Coat : A disposable, solid-front gown with tight-fitting cuffs is required. Do not wear this gown outside of the designated work area.

  • Eye Protection : Use safety glasses with side shields or a full-face shield.

  • Respiratory Protection : If there is a risk of aerosol generation and work cannot be conducted in a fume hood or BSC, a NIOSH-approved respirator may be necessary.

Spill Management
  • Spill Kit : A spill kit specifically for cytotoxic agents should be readily available. This kit should include appropriate PPE, absorbent materials, decontamination solutions, and designated waste bags.

  • Spill Procedure :

    • Evacuate and secure the area.

    • Don the appropriate PPE from the spill kit.

    • Contain the spill using absorbent pads.

    • Apply the decontamination solution and allow for the recommended contact time.

    • Collect all contaminated materials and place them in the cytotoxic waste container.

    • Report the spill to your EHS department.

Diagrams

Signaling Pathway: Mechanism of Action of DGN462

DGN462_Mechanism ADC This compound (ADC) Cell Target Cancer Cell ADC->Cell Binding Internalization Internalization Cell->Internalization Cleavage Linker Cleavage (Reduction) Internalization->Cleavage DGN462 Active DGN462 Cleavage->DGN462 DNA Cellular DNA DGN462->DNA Interaction Alkylation DNA Alkylation DNA->Alkylation Damage DNA Damage Alkylation->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Caption: Mechanism of action of this compound leading to cancer cell death.

Experimental Workflow: Safe Disposal of this compound

Disposal_Workflow Start Start: Handling this compound GenerateWaste Generate Contaminated Waste (Solid, Liquid, Sharps) Start->GenerateWaste Decontaminate Decontaminate Work Surfaces and Equipment Start->Decontaminate Segregate Segregate into Labeled Cytotoxic Waste Containers GenerateWaste->Segregate Store Store Waste in a Secure, Designated Area Segregate->Store DisposeCleaning Dispose of Cleaning Materials as Cytotoxic Waste Decontaminate->DisposeCleaning DisposeCleaning->Segregate EHS_Pickup Schedule Pickup with Environmental Health & Safety (EHS) Store->EHS_Pickup Incineration High-Temperature Incineration by Licensed Vendor EHS_Pickup->Incineration End End: Proper Disposal Incineration->End

Caption: Workflow for the safe disposal of this compound contaminated materials.

References

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